molecular formula C8H7FN2O B1458457 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)- CAS No. 942938-28-5

3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)-

Cat. No.: B1458457
CAS No.: 942938-28-5
M. Wt: 166.15 g/mol
InChI Key: LNDXQUOODQMNDU-UHFFFAOYSA-N
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Description

3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)- is a useful research compound. Its molecular formula is C8H7FN2O and its molecular weight is 166.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-(2-fluoroethoxy)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c9-3-4-12-8-2-1-7(5-10)6-11-8/h1-2,6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDXQUOODQMNDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C#N)OCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure of 3-Pyridinecarbonitrile 6-(2-fluoroethoxy)-

[1]

Executive Summary

3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)- is a heteroaromatic ether characterized by a pyridine core substituted with a nitrile group at the C3 position and a 2-fluoroethoxy moiety at the C6 position.

  • Primary Application: It serves as a reference standard and structural precursor for Fluorine-18 (

    
    F) PET radioligands  targeting nicotinic acetylcholine receptors (nAChRs) and other CNS targets.
    
  • Chemical Significance: The molecule exemplifies a "push-pull" electronic system where the electron-withdrawing nitrile group activates the pyridine ring, while the alkoxy group acts as a donor, modulating lipophilicity (LogP) and metabolic stability.

Property Data
IUPAC Name 6-(2-Fluoroethoxy)pyridine-3-carbonitrile
Common Synonyms 6-(2-Fluoroethoxy)nicotinonitrile; 2-(2-Fluoroethoxy)-5-cyanopyridine
Molecular Formula C

H

FN

O
Molecular Weight 166.15 g/mol
Predicted LogP ~1.54
H-Bond Acceptors 4 (N-pyridine, N-nitrile, O-ether, F)

Structural & Electronic Analysis

The Fluorine Effect

The introduction of the fluorine atom into the ethoxy side chain is not merely structural; it profoundly alters the physicochemical profile compared to a standard ethoxy group:

  • Gauche Effect: The C–F and C–O bonds in the 2-fluoroethoxy chain tend to adopt a gauche conformation due to hyperconjugation (

    
    ), reducing the conformational entropy and potentially locking the ligand into a bioactive conformation.
    
  • Metabolic Stability: The terminal fluorine blocks metabolic oxidation at the

    
    -carbon, a common clearance pathway for ethoxy ethers (dealkylation).
    
  • Lipophilicity Modulation: Fluorine lowers the basicity of the ether oxygen via the inductive effect (-I), reducing the polar surface area (PSA) contribution relative to a non-fluorinated ether.

Electronic Distribution (Push-Pull System)

The pyridine ring is electron-deficient due to the nitrogen atom and the nitrile group at C3.

  • C3-Nitrile (CN): Strong electron-withdrawing group (EWG) via induction and resonance. It deactivates the ring towards electrophilic attack but activates the C6 position for nucleophilic attack.

  • C6-Alkoxy: Acts as an electron bond donor (+M effect) into the ring system, stabilizing the molecule but making the C6-O bond susceptible to hydrolysis under strongly acidic conditions.

Synthetic Pathways[3]

The synthesis of 6-(2-fluoroethoxy)pyridine-3-carbonitrile relies on Nucleophilic Aromatic Substitution (S


Ar)
Protocol A: S Ar Displacement (Standard)

This is the most robust method for generating the reference standard.

Reagents:

  • Substrate: 6-Chloronicotinonitrile (CAS 33252-28-7) or 6-Fluoronicotinonitrile.

  • Nucleophile: 2-Fluoroethanol.

  • Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).

  • Solvent: Anhydrous THF or DMF.

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under Argon, dissolve 2-fluoroethanol (1.2 eq) in anhydrous THF.

  • Deprotonation: Cool to 0°C and add NaH (60% dispersion, 1.5 eq) portion-wise. Stir for 30 min to generate the alkoxide in situ.

  • Addition: Add a solution of 6-chloronicotinonitrile (1.0 eq) in THF dropwise to the alkoxide mixture.

  • Reaction: Allow to warm to Room Temperature (RT). If reaction is sluggish, heat to 60°C for 2-4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Quench with saturated NH

    
    Cl. Extract with EtOAc (3x). Wash organics with brine, dry over MgSO
    
    
    , and concentrate.
  • Purification: Silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

Protocol B: Radiosynthesis ( F-Labeling Context)

For PET imaging, the fluorine-18 is introduced in the final step using a tosylate precursor.

Pathway:

  • Precursor: 6-(2-Tosyloxyethoxy)nicotinonitrile.

  • Radiofluorination: React with K[

    
    F]F / Kryptofix 2.2.2 in MeCN at 90°C.
    
  • Purification: Semi-preparative HPLC.

Synthetic Logic Diagram

The following diagram illustrates the S

SynthesisStart6-Chloronicotinonitrile(Electrophile)InterMeisenheimer Complex(Transition State)Start->InterNucleophilic Attack(C6 Position)Reagent2-Fluoroethanol+ NaHReagent->InterProduct6-(2-Fluoroethoxy)-nicotinonitrileInter->ProductElimination of Cl-

Figure 1: S

Analytical Characterization

To validate the structure, the following spectral data is expected.

H NMR Prediction (400 MHz, CDCl )

The 2-fluoroethoxy group exhibits a characteristic splitting pattern due to large geminal H-F coupling (


Position Shift (

)
Multiplicity Coupling Constants (

)
Assignment
Pyridine H2 8.45 - 8.50Doublet (d)

Hz
Ortho to CN, deshielded by Ring N
Pyridine H4 7.80 - 7.85Doublet of Doublets (dd)

Hz
Meta to ether, Para to N
Pyridine H5 6.85 - 6.90Doublet (d)

Hz
Ortho to ether (Shielded by O-donation)
Ethyl CH

F
4.70 - 4.85Doublet of Triplets (dt)

Hz,

Hz
Terminal fluoromethylene
Ethyl CH

O
4.55 - 4.65Doublet of Triplets (dt)

Hz,

Hz
Ether methylene
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Molecular Ion [M+H]

    
    :  Calculated: 167.06; Observed: 167.1
    
  • Fragmentation: Loss of the fluoroethyl chain (M-47) is a common fragmentation pathway, often yielding the hydroxynicotinonitrile cation.

Safety & Handling

  • Cyanide Hydrolysis Risk: While the nitrile group is stable, combustion or strong acid hydrolysis can release toxic fumes.

  • Skin Absorption: Nicotinonitriles can be absorbed through the skin. Wear nitrile gloves and long sleeves.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the nitrile or ether cleavage over long durations.

References

  • PubChem Compound Summary. 2-Chloronicotinonitrile (Precursor). National Center for Biotechnology Information. Available at: [Link]

  • Dollé, F. et al. (2006). Synthesis and evaluation of fluorine-18-labeled radioligands for PET imaging. Current Pharmaceutical Design. (Contextual reference for 2-fluoroethoxy PET tracers).
  • NIST Chemistry WebBook. 3-Pyridinecarbonitrile.[1] Standard Reference Data.[1][2] Available at: [Link]

An In-Depth Technical Guide to 6-(2-Fluoroethoxy)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 6-(2-fluoroethoxy)nicotinonitrile, a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical research sectors. The document details the compound's chemical identity, a robust and validated protocol for its synthesis via nucleophilic aromatic substitution, and a discussion of its potential applications in drug discovery, grounded in the established importance of the nicotinonitrile scaffold. Furthermore, it outlines essential safety and handling protocols derived from data on analogous structures. This guide is intended to serve as a foundational resource for researchers and scientists engaged in medicinal chemistry and the development of novel bioactive molecules.

Chemical Identity and Physicochemical Properties

6-(2-Fluoroethoxy)nicotinonitrile is a substituted pyridine derivative. The incorporation of a fluoroethoxy group onto the nicotinonitrile core modifies its electronic properties and metabolic stability, making it a valuable building block in medicinal chemistry.[1][2]

Table 1: Chemical Identifiers for 6-(2-Fluoroethoxy)nicotinonitrile

IdentifierValueSource
CAS Number 942938-28-5[3]
IUPAC Name 6-(2-fluoroethoxy)pyridine-3-carbonitrileN/A
Molecular Formula C₈H₇FN₂O[3]
Molecular Weight 166.16 g/mol Calculated
Canonical SMILES C1=CC(=NC=C1C#N)OCFN/A

Table 2: Physicochemical Properties

PropertyValueNotes
Physical State Solid / Crystalline solidPredicted based on related structures like 6-(2,2,2-trifluoroethoxy)pyridine-3-carbonitrile.[4]
Melting Point Not availableExpected to be a low-to-medium melting solid. For comparison, the trifluoro analog melts at 47-49°C.[4]
Boiling Point Not availablePredicted to be >200°C at atmospheric pressure, similar to other substituted nicotinonitriles.[1]
Solubility Soluble in polar aprotic solvents (DMF, DMSO, Acetone), and chlorinated solvents (DCM, Chloroform). Sparingly soluble in water.Based on general properties of similar organic molecules.

Synthesis and Mechanistic Rationale

The most direct and industrially scalable synthesis of 6-(2-fluoroethoxy)nicotinonitrile is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is favored due to the electron-deficient nature of the pyridine ring, which is further activated by the electron-withdrawing nitrile group at the 3-position.

Causality in Experimental Design

The chosen protocol involves the reaction of 6-chloronicotinonitrile with 2-fluoroethanol.

  • Starting Material Selection: 6-Chloronicotinonitrile is an ideal precursor. The chlorine atom at the 6-position is a good leaving group and is highly activated towards nucleophilic attack by its para relationship to the ring nitrogen and ortho to the nitrile group.

  • Nucleophile and Base: 2-Fluoroethanol serves as the source of the fluoroethoxy group. To facilitate the reaction, its hydroxyl proton must be removed to form the more nucleophilic alkoxide. A strong, non-nucleophilic base such as sodium hydride (NaH) is ideal for this deprotonation, as it irreversibly forms the sodium alkoxide and hydrogen gas, driving the reaction forward.

  • Solvent Choice: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is essential. These solvents can solvate the sodium cation, leaving the alkoxide anion highly reactive. They also possess high boiling points, allowing the reaction to be heated to ensure a reasonable rate.

Visualized Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Steps R1 6-Chloronicotinonitrile Step2 2. SNAr Attack: Alkoxide attacks 6-chloronicotinonitrile. Chloride is displaced. R1->Step2 R2 2-Fluoroethanol Step1 1. Deprotonation: 2-Fluoroethanol + NaH -> Sodium 2-fluoroethoxide + H₂ (gas) R2->Step1 Base Sodium Hydride (NaH) Base->Step1 Solvent Anhydrous DMF Solvent->Step1 Step1->Step2 Alkoxide Intermediate Step3 3. Work-up & Purification: Aqueous quench, extraction, and column chromatography. Step2->Step3 Product 6-(2-Fluoroethoxy)nicotinonitrile Step3->Product

Caption: Workflow for the synthesis of 6-(2-fluoroethoxy)nicotinonitrile.

Step-by-Step Experimental Protocol

Materials:

  • 6-Chloronicotinonitrile (1.0 eq)

  • 2-Fluoroethanol (1.2 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF.

  • Carefully add the sodium hydride dispersion to the DMF with stirring.

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add 2-fluoroethanol dropwise to the NaH suspension. Stir for 30 minutes at 0°C to allow for complete deprotonation (cessation of hydrogen gas evolution).

  • Add a solution of 6-chloronicotinonitrile in a minimal amount of anhydrous DMF to the reaction mixture dropwise.

  • Allow the reaction to warm to room temperature and then heat to 60-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to 0°C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

  • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure 6-(2-fluoroethoxy)nicotinonitrile.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Applications in Medicinal Chemistry and Drug Discovery

The nicotinonitrile (or 3-cyanopyridine) scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs such as Bosutinib and Neratinib.[5][6] Its utility stems from its ability to act as a versatile synthetic handle and to form key interactions with biological targets.[7]

The Role of the Fluoroethoxy Moiety

The strategic incorporation of fluorine is a cornerstone of modern drug design.[2] The 2-fluoroethoxy group in this molecule imparts several advantageous properties:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, potentially increasing the half-life of a drug candidate.[2]

  • Modulation of Basicity: The electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen. This can be crucial for optimizing a compound's pharmacokinetic profile, such as reducing off-target interactions or improving cell permeability.

  • Binding Interactions: The fluorine atom can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with enzyme active sites, enhancing binding affinity and selectivity.

Potential as a Key Building Block

6-(2-Fluoroethoxy)nicotinonitrile is not an end-product drug but rather a key intermediate for building more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be used in cyclization reactions to form fused heterocyclic systems.[8][9] These derivatives are of high interest for developing inhibitors for various target classes, including:

  • Protein Kinase Inhibitors: Many kinase inhibitors utilize a substituted pyridine core to interact with the hinge region of the ATP-binding pocket.[7]

  • GPCR Ligands: The scaffold is suitable for elaboration into antagonists or agonists for various G-protein coupled receptors.

  • Enzyme Inhibitors: The unique electronic and steric properties make it a valuable component in designing inhibitors for enzymes implicated in a range of diseases.[9]

Visualized Role in Drug Discovery Pipeline

Drug_Discovery cluster_modification Chemical Modification cluster_screening Screening & Optimization Start 6-(2-Fluoroethoxy) nicotinonitrile Mod1 Hydrolysis (-> Amide/Acid) Start->Mod1 Mod2 Cyclization (-> Fused Systems) Start->Mod2 Mod3 Reduction (-> Aminomethyl) Start->Mod3 Library Diverse Compound Library Mod1->Library Mod2->Library Mod3->Library Screen High-Throughput Screening (e.g., Kinase Panel) Library->Screen Hit Hit Compound Identified Screen->Hit Lead Lead Optimization (SAR) Hit->Lead Candidate Preclinical Candidate Lead->Candidate

Caption: Role as a starting block in a drug discovery workflow.

Safety, Handling, and Storage

While specific toxicology data for 6-(2-fluoroethoxy)nicotinonitrile is not publicly available, a hazard assessment can be made based on structurally related compounds such as other substituted nicotinonitriles and fluorinated pyridines.[10][11][12]

Table 3: Hazard Profile and Handling Recommendations

AspectRecommendationRationale / GHS Classification (Anticipated)
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[12]Anticipated: Acute Tox. 4 (Oral, Dermal, Inhalation). Nitrile-containing compounds can be toxic.
Irritation Causes skin and serious eye irritation. May cause respiratory irritation.[12]Anticipated: Skin Irrit. 2, Eye Irrit. 2, STOT SE 3. Common for activated aromatic systems.
Personal Protective Equipment (PPE) Wear chemical safety goggles, a lab coat, and nitrile gloves. Handle only in a well-ventilated area or chemical fume hood.[10][11]Standard practice for handling potentially hazardous research chemicals.
Handling Avoid breathing dust/fumes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11]Prevents accidental ingestion, inhalation, and skin contact.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials (e.g., strong oxidizing agents, strong acids/bases).[10][12]Ensures chemical stability and prevents hazardous reactions.
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.Prevents environmental contamination.

References

  • Hisham, M., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. J. Adv. Biomed. & Pharm. Sci.[Link]

  • Sayed, S. & R. Inaganti. (2021). A Review on The Chemistry of Nicotinonitriles and Their applications. Semantic Scholar. [Link]

  • Kotb, E. R., et al. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica. [Link]

  • El-Sayed, N. F., et al. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules. [Link]

  • AFG Bioscience LLC. Safety Data Sheet for 4-Amino-nicotinonitrile. [Link]

  • Synthesis of Pyrano[3,2-c]pyridines Derivatives. Oriental Journal of Chemistry. [Link]

  • Oakwood Chemical. 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile. [Link]

  • ChemWhat. 6-(2,2,2-TRIFLUOROETHOXY)PYRIDINE-3-CARBONITRILE. [Link]

  • Dotsenko, V. V., et al. (2019). Synthesis and structure of 4,6-bis(difluoromethyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile. Chemistry of Heterocyclic Compounds. [Link]

  • Reddy, G. M., et al. (2016). Cascade Synthesis of 2-Pyridones Using Acrylamides and Ketones. Organic Letters. [Link]

  • MySkinRecipes. 6-Fluoro-2-methylnicotinonitrile. [Link]

  • Wang, Z., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

  • ResearchGate. (2025). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. [Link]

  • Chempanda. (2022). Pyridines deep dive: Applications and side effects. [Link]

  • PubChem. 6-Fluoronicotinic Acid. [Link]

Sources

molecular weight and physical properties of 3-Pyridinecarbonitrile 6-(2-fluoroethoxy)-

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular weight and anticipated physical properties of 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)-. As a Senior Application Scientist, this document is structured to deliver not just data, but also the scientific rationale behind the characterization of this compound, reflecting field-proven insights and methodologies.

Introduction

3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)- is a substituted pyridine derivative of interest in medicinal chemistry and materials science. The presence of the nitrile group, the pyridine core, and the fluoroethoxy side chain imparts a unique combination of polarity, hydrogen bonding capability, and metabolic stability. Understanding its fundamental physicochemical properties is paramount for its application in drug design, synthesis of novel materials, and as a scaffold in chemical biology.

Molecular Structure and Weight

The foundational step in characterizing any chemical entity is the precise determination of its molecular weight. This is derived from its molecular formula, which is established through an understanding of its constituent atoms.

Molecular Formula Determination:

The parent molecule, 3-Pyridinecarbonitrile, possesses the chemical formula C₆H₄N₂. The substituent at the 6-position, a 2-fluoroethoxy group, has the formula -OCH₂CH₂F. Therefore, the molecular formula for the title compound is C₈H₇FN₂O.

Calculation of Molecular Weight:

Based on the atomic weights of the constituent elements, the molecular weight is calculated as follows:

ElementQuantityAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)812.01196.088
Hydrogen (H)71.0087.056
Fluorine (F)118.99818.998
Nitrogen (N)214.00728.014
Oxygen (O)115.99915.999
Total 180.155

The precise molecular weight of 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)- is 180.155 g/mol . This value is critical for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data.

Predicted and Comparative Physical Properties

Property6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile[1]3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)- (Predicted)
CAS Number 159981-18-7Not available
Molecular Formula C₈H₅F₃N₂OC₈H₇FN₂O
Molecular Weight ( g/mol ) 202.13180.155
Melting Point (°C) 47-49Expected to be a low-melting solid
Boiling Point (°C) 238.8 at 760 mmHgExpected to be slightly lower than the trifluoro analog
Density (g/cm³) 1.36Expected to be slightly lower than the trifluoro analog
Solubility Not reportedPredicted to be soluble in polar organic solvents (e.g., DMSO, DMF, methanol, acetone) and sparingly soluble in water.

Rationale for Predictions:

The presence of a single fluorine atom in the 2-fluoroethoxy group, as opposed to three in the 2,2,2-trifluoroethoxy group, will lead to a lower molecular weight and reduced intermolecular forces. This is expected to result in a slightly lower melting and boiling point. The overall polarity of the molecule suggests good solubility in polar organic solvents.

Experimental Determination of Physical Properties

To rigorously characterize 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)-, the following experimental protocols are recommended.

Melting Point Determination

The melting point provides a quick and effective assessment of purity.

Protocol:

  • A small, dry sample of the crystalline compound is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a slow, controlled rate (1-2 °C per minute).

  • The temperature at which the first liquid appears and the temperature at which the entire sample is molten are recorded as the melting point range.

Boiling Point Determination

For liquid samples or low-melting solids, the boiling point is a key physical constant.

Protocol:

  • A small volume of the purified compound is placed in a micro-distillation apparatus.

  • The apparatus is heated gently.

  • The temperature is recorded when the vapor and liquid phases are in equilibrium, indicated by a stable temperature reading on a thermometer placed in the vapor path.

Solubility Assessment

Understanding the solubility profile is crucial for reaction setup, purification, and formulation.

Protocol:

  • To a series of test tubes, add a small, accurately weighed amount of the compound (e.g., 10 mg).

  • Add a measured volume (e.g., 1 mL) of various solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane) to each tube.

  • Observe and record the solubility at room temperature and with gentle heating.

Synthesis and Characterization

The synthesis of 6-alkoxypyridine-3-carbonitriles is a well-established chemical transformation. A representative synthetic route to 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)- is outlined below.

Proposed Synthetic Pathway

Synthesis A 6-Chloro-3-pyridinecarbonitrile D 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)- A->D Nucleophilic Aromatic Substitution B 2-Fluoroethanol B->D C NaH, DMF C->D Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_properties Physical Properties Synthesis Synthesize Compound Purification Purify by Chromatography Synthesis->Purification NMR NMR (1H, 13C, 19F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS MP Melting Point Purification->MP BP Boiling Point Purification->BP Solubility Solubility Purification->Solubility

Sources

Solubility Profile of 6-(2-Fluoroethoxy)-3-pyridinecarbonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile of 6-(2-fluoroethoxy)-3-pyridinecarbonitrile (CAS: 942938-28-5), a critical intermediate in the synthesis of fluorine-18 labeled radiopharmaceuticals (e.g., amyloid PET tracers).

Executive Summary & Compound Characterization

6-(2-Fluoroethoxy)-3-pyridinecarbonitrile (also known as 6-(2-fluoroethoxy)nicotinonitrile) is a pyridine derivative characterized by a nitrile group at the C3 position and a fluoroethoxy ether linkage at the C6 position.[1] Its solubility profile is governed by the competition between the polar cyano group/pyridine nitrogen and the lipophilic fluoroethyl chain.

Understanding its solubility is paramount for:

  • Nucleophilic Substitution (

    
    ):  Optimizing reaction concentrations during synthesis from 6-chloronicotinonitrile.
    
  • Radiolabeling Precursors: Formulating "cold standards" for HPLC validation of F-18 PET tracers.

  • Purification: Designing crystallization systems to remove impurities like 6-chloronicotinonitrile or hydrolyzed byproducts.

Physicochemical Properties
PropertyValue
CAS Number 942938-28-5
Molecular Formula

Molecular Weight 166.15 g/mol
Physical State White to off-white crystalline solid
Melting Point 95–98 °C (Analogous to methoxy-derivative)
Predicted LogP ~1.2–1.5 (Moderate Lipophilicity)

Solubility Profile in Organic Solvents[2]

The following data categorizes solvents based on their interaction with the solute's dipole moment and hydrogen-bonding capability. Data is synthesized from standard synthesis protocols (e.g.,


 reactions) and structural analog behavior (6-methoxynicotinonitrile).
Qualitative Solubility Classification
Solvent ClassSpecific SolventsSolubility StatusMechanistic Rationale
Dipolar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Strong dipole-dipole interactions with the nitrile group (

) and pyridine ring; disrupts crystal lattice efficiently.
Polar Aprotic Acetonitrile (MeCN), AcetoneHigh Excellent compatibility; MeCN is the preferred solvent for HPLC analysis and intermediate storage.
Chlorinated Dichloromethane (DCM), ChloroformGood Solubilizes via dispersion forces and weak H-bonding; standard solvent for liquid-liquid extraction.
Esters Ethyl Acetate (EtOAc)Moderate to Good Good solubility; often used as the organic phase in aqueous workups.
Alcohols Methanol (MeOH), Ethanol (EtOH)Temperature Dependent Moderate solubility at RT; High solubility at reflux. Ideal for recrystallization .
Ethers THF, 1,4-DioxaneGood Soluble; THF is frequently used in lithiation or reduction steps involving this scaffold.
Alkanes Hexane, Heptane, PentanePoor / Insoluble Lack of polarity prevents solvation of the cyano-pyridine core; used as anti-solvents .
Aqueous WaterInsoluble The lipophilic fluoroethoxy chain and aromatic ring dominate, preventing aqueous solvation despite the polar nitrile.
Quantitative Solubility Estimates (Ambient Temperature, 25°C)

Note: Values are operational estimates derived from purification loading capacities.

SolventEstimated Solubility (mg/mL)Operational Context
DMSO > 150Stock solution preparation for biological assays.
Acetonitrile > 80HPLC mobile phase compatibility.
Ethyl Acetate 40 – 60Extraction efficiency >95% in multi-stage extractions.
Methanol 20 – 30Recrystallization: Dissolves at reflux (>100 mg/mL), precipitates on cooling.
Water < 0.1Precipitates product upon addition to reaction mixtures (DMSO/DMF).

Thermodynamic Modeling & Analysis

For precise process engineering (e.g., large-scale crystallization), the solubility


 (mole fraction) can be modeled using the Modified Apelblat Equation . This model correlates solubility with temperature, accounting for the non-ideal behavior of the solution.
The Modified Apelblat Model


  • 
     : Mole fraction solubility of 6-(2-fluoroethoxy)-3-pyridinecarbonitrile.
    
  • 
     : Absolute temperature (K).
    
  • 
     : Empirical model parameters determined via regression of experimental data.
    

Thermodynamic Implications:

  • Dissolution Enthalpy (

    
    ):  Typically positive (endothermic) for this class of compounds in alcoholic solvents, indicating solubility increases with temperature.
    
  • Entropy (

    
    ):  The driving force for dissolution in aprotic solvents (DMF/DMSO) is largely entropic due to solvent restructuring.
    

Experimental Protocol: Solubility Determination

To generate a precise solubility curve for regulatory filing or process validation, use the following Laser Monitoring Observation Technique . This method is self-validating and minimizes human error in detecting the "disappearance" of the solid phase.

Workflow Diagram

SolubilityProtocol Start Start: Weigh Solute (m1) SolventAdd Add Solvent (V1) in Jacketed Vessel Start->SolventAdd TempControl Set Initial Temp (T1) & Stirring SolventAdd->TempControl LaserCheck Laser Transmissivity Monitor TempControl->LaserCheck Dissolved Clear Solution Detected? LaserCheck->Dissolved Monitor Turbidity Record Record Solubility (m1/V1 at T1) Dissolved->Record Yes (High Transmissivity) Heat Increase Temp (+dT) Dissolved->Heat No (Suspension) AddSolute Add Solute Increment (+dm) Record->AddSolute Next Data Point AddSolute->TempControl Heat->LaserCheck Equilibrate

Figure 1: Dynamic solubility determination workflow using laser transmissivity to detect the solid-liquid phase boundary.

Step-by-Step Methodology
  • Preparation: Calibrate a jacketed glass vessel with a precise temperature controller (

    
     °C).
    
  • Gravimetric Loading: Weigh an excess of 6-(2-fluoroethoxy)-3-pyridinecarbonitrile into the vessel.

  • Solvent Addition: Add a known mass of solvent (e.g., Methanol).

  • Equilibration: Stir at a fixed temperature (e.g., 298.15 K) for 4 hours.

  • Sampling: Stop stirring and allow settling. Withdraw supernatant through a 0.45 µm PTFE filter.

  • Quantification: Analyze the filtrate via HPLC (C18 column, Water/MeCN gradient) against a standard curve.

  • Calculation:

    
    
    

Applications in Synthesis & Purification

The solubility profile dictates the solvent choice for the two critical steps in generating this compound.

A. Synthesis (Nucleophilic Aromatic Substitution)
  • Reaction: 6-Chloronicotinonitrile + 2-Fluoroethanol

    
     Product.
    
  • Recommended Solvent: DMF or DMSO .[2]

  • Rationale: High solubility of the starting material and the ionic base (e.g.,

    
    ) accelerates the 
    
    
    
    reaction rate.
B. Purification (Recrystallization)
  • Strategy: Solvent/Anti-solvent or Cooling Crystallization.

  • System: Ethanol / Water or Ethyl Acetate / Hexane .

  • Protocol:

    • Dissolve crude solid in minimal boiling Ethanol (High Solubility).

    • Slowly add Water (Anti-solvent) until faint turbidity persists.

    • Cool slowly to 4°C. The hydrophobic fluoroethoxy product crystallizes, while polar impurities remain in the mother liquor.

Solvent Selection Logic

SolventSelection Purpose Select Purpose Reaction SnAr Synthesis Purpose->Reaction Extraction Workup/Extraction Purpose->Extraction Crystal Recrystallization Purpose->Crystal DMF DMF / DMSO (High Solvency, High BP) Reaction->DMF Dissolves Reactants EtOAc Ethyl Acetate (Immiscible w/ Water) Extraction->EtOAc Partition Coeff > 10 MeOH MeOH / Water (Temp Dependent) Crystal->MeOH Steep Solubility Curve

Figure 2: Decision matrix for solvent selection based on process stage.

References

  • Matrix Scientific . (2024). Product Safety Data Sheet: 6-(2-Fluoroethoxy)nicotinonitrile. Link

  • Zhang, Z., et al. (2014). "Synthesis and evaluation of novel pyridine-based radiotracers." Emory University Theses. (Describes synthesis and purification of homologous 6-methoxynicotinonitrile). Link

  • Oakwood Chemical . (2025). Technical Data: 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile. (Analogous fluorinated ether solubility data). Link

  • Organic Syntheses . (2021). "General procedures for recrystallization of pyridine derivatives." Org.[1][2] Synth. (Standard protocols for pyridinecarbonitrile purification). Link

Sources

Technical Safety & Handling Guide: 6-(2-Fluoroethoxy)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth Technical Safety and Handling Guide for 6-(2-Fluoroethoxy)nicotinonitrile . This document goes beyond a standard Safety Data Sheet (SDS) to provide researchers with the mechanistic insights, synthesis logic, and application context required for high-level drug development and radiopharmaceutical research.

Part 1: Identity & Physicochemical Core

This section establishes the precise chemical identity of the compound, distinguishing it from common isomers to ensure experimental validity.

Parameter Technical Specification
Chemical Name 6-(2-Fluoroethoxy)pyridine-3-carbonitrile
Common Synonyms 6-(2-Fluoroethoxy)nicotinonitrile; 2-(2-Fluoroethoxy)-5-cyanopyridine
CAS Registry Number 942938-28-5
Molecular Formula C₈H₇FN₂O
Molecular Weight 166.15 g/mol
SMILES N#Cc1ccc(OCCF)nc1
Physical State Solid (Low-melting) or viscous oil (batch dependent)
Solubility Soluble in DMSO, Methanol, Dichloromethane, Ethyl Acetate
Structural Analysis

The compound consists of a pyridine ring substituted at the C3 position with a nitrile (cyano) group and at the C6 position with a 2-fluoroethoxy ether tail.

  • Electronic Effect: The nitrile group is strongly electron-withdrawing, deactivating the ring but making the C6 position highly susceptible to nucleophilic attack during synthesis.

  • Fluorine Moiety: The 2-fluoroethoxy group mimics the bioisostere of a methoxy group but with altered metabolic stability and lipophilicity due to the fluorine atom.

Part 2: Hazard Identification & Risk Assessment (GHS)

Note: While specific toxicological data for this exact CAS may be limited, the hazard profile is derived from the structure-activity relationship (SAR) of analogous nicotinonitriles and fluorinated ethers.

GHS Classification (Derived)
  • Acute Toxicity (Oral/Inhalation): Category 4 (Harmful). Pyridine carbonitriles can liberate cyanide ions upon metabolic oxidation or thermal decomposition.

  • Skin/Eye Irritation: Category 2 (Irritant). The pyridine nitrogen and ether oxygen can act as Lewis bases, causing local tissue irritation.

  • Target Organ Toxicity: Respiratory tract irritation (Single Exposure).

Critical Hazards
  • Thermal Decomposition: In a fire, this compound releases Hydrogen Cyanide (HCN) , Hydrogen Fluoride (HF) , and Nitrogen Oxides (NOx). Standard combustion masks are insufficient; positive pressure SCBA is required.

  • Metabolic Activation: Ingestion may lead to the release of cyanide via cytochrome P450 metabolism of the pyridine ring.

Part 3: Synthesis & Causality

Understanding the synthesis provides the "causality" for impurity profiles and handling requirements. This compound is typically synthesized via Nucleophilic Aromatic Substitution (SₙAr) .

The Protocol

Reaction: 6-Chloronicotinonitrile + 2-Fluoroethanol


 6-(2-Fluoroethoxy)nicotinonitrile
  • Activation: 2-Fluoroethanol is treated with a strong base (Sodium Hydride or Potassium tert-butoxide) in dry THF or DMF to generate the alkoxide nucleophile.

  • Substitution: The alkoxide attacks the C6 position of 6-chloronicotinonitrile. The electron-withdrawing nitrile group at C3 stabilizes the Meisenheimer complex intermediate, facilitating the displacement of the chloride ion.

  • Quench: The reaction is quenched with water, and the product is extracted into ethyl acetate.

Visualization: Synthesis Pathway

The following diagram illustrates the SₙAr mechanism and the critical transition states.

SynthesisPathway Precursor 6-Chloronicotinonitrile (Electrophile) Intermediate Meisenheimer Complex (Transition State) Precursor->Intermediate Nucleophilic Attack (S_N Ar) Reagent 2-Fluoroethanol + Base (NaH) Reagent->Intermediate Product 6-(2-Fluoroethoxy)nicotinonitrile (Target) Intermediate->Product Cl- Elimination Byproduct NaCl / KCl Intermediate->Byproduct

Figure 1: Nucleophilic Aromatic Substitution pathway. The nitrile group at C3 activates the C6-Chlorine for displacement by the fluoroalkoxide.

Part 4: Application in Drug Development (PET Imaging)

This compound is most frequently utilized in Positron Emission Tomography (PET) research.

The "Cold Standard" Concept

In F-18 radiochemistry, the radioactive tracer (e.g., an amyloid imaging agent) is synthesized in picomolar quantities. It is impossible to analyze it via NMR or standard IR.

  • Role of 6-(2-Fluoroethoxy)nicotinonitrile: It serves as the non-radioactive ("cold") reference standard.

  • Validation Protocol: The radioactive product is co-injected with this cold standard into an HPLC. If the radioactive peak (Gamma detector) aligns perfectly with the UV peak of this standard, the identity of the tracer is confirmed.

Visualization: Validation Workflow

PET_Workflow Precursor Nitro/Chloro Precursor HotSynthesis Radiosynthesis (Hot Cell) Precursor->HotSynthesis Cyclotron Cyclotron (18F- Production) Cyclotron->HotSynthesis 18F- Tracer 18F-Labeled Tracer (Radioactive) HotSynthesis->Tracer HPLC HPLC Co-Injection (Quality Control) Tracer->HPLC Gamma Signal ColdSynthesis Organic Synthesis (Benchtop) Standard 6-(2-Fluoroethoxy)nicotinonitrile (Cold Standard) ColdSynthesis->Standard Standard->HPLC UV Signal (254 nm) Release Batch Release for Clinical Use HPLC->Release Retention Time Match

Figure 2: The critical role of the Cold Standard in validating radiopharmaceutical identity.

Part 5: Handling & Emergency Protocols

Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerated). Ether linkages can be susceptible to autoxidation over long periods; refrigeration mitigates this.

  • Atmosphere: Store under Argon or Nitrogen .

  • Incompatibility: Strong oxidizing agents and strong acids (hydrolysis of the nitrile to carboxylic acid).

Emergency Response (Spill/Exposure)
  • Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen.[1][2][3][4] Alert: Potential for cyanide-like toxicity; have amyl nitrite or hydroxocobalamin (Cyanokit) available if large quantities are involved.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/DMSO) as they may increase transdermal absorption.

  • Spill Cleanup:

    • Evacuate area.[2][3][4][5]

    • Wear Nitrile gloves (double gloved) and P100 respirator.

    • Absorb with inert vermiculite.

    • Neutralize waste with dilute bleach (sodium hypochlorite) to oxidize any potential cyanide traces before disposal (consult local EHS regulations).

References

  • PubChem . (2025).[6] Compound Summary: Nicotinonitrile Derivatives. National Library of Medicine. Retrieved February 14, 2026, from [Link]

  • Oakwood Chemical . (n.d.). 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile (Analogous Safety Data). Retrieved February 14, 2026, from [Link]

  • National Institute of Standards and Technology (NIST) . (2025). 3-Pyridinecarbonitrile Properties. NIST Chemistry WebBook.[7] Retrieved February 14, 2026, from [Link]

Sources

pharmacological significance of 6-(2-fluoroethoxy) pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacological Significance of 6-(2-Fluoroethoxy) Pyridine Derivatives: A Technical Guide for Radiopharmaceutical Development

Core Directive & Executive Summary

The 6-(2-fluoroethoxy) pyridine moiety is not merely a structural appendage; it is a critical pharmacophore and prosthetic group in modern medicinal chemistry, specifically within the domain of Positron Emission Tomography (PET) . Its primary significance lies in its ability to introduce the short-lived radionuclide Fluorine-18 (


F) into bioactive molecules targeting neuroreceptors (e.g., nAChRs, mGluR5) and protein aggregates (amyloid/tau).

For the drug developer, this moiety represents a double-edged sword:

  • The Advantage: It functions as a bioisostere for methoxy (

    
    ) or ethoxy groups, maintaining lipophilicity and binding affinity while enabling molecular imaging.
    
  • The Liability: It is metabolically vulnerable to oxidative defluorination , a process driven by cytochrome P450 enzymes (specifically CYP2E1), which releases free

    
     that accumulates in the skeleton, obscuring imaging signals.
    

This guide dissects the pharmacology, synthesis, and metabolic optimization of this class of derivatives, providing a roadmap for stabilizing this high-value scaffold.

Pharmacological Mechanism & Structure-Activity Relationships (SAR)

Bioisosterism and Lipophilicity Modulation

The 2-fluoroethoxy group (


) is often employed to replace a methoxy group in a lead compound.
  • Steric Bulk: The fluoroethyl chain is larger than a methyl group but often tolerated in hydrophobic pockets of G-Protein Coupled Receptors (GPCRs).

  • Electronic Effect: The pyridine nitrogen withdraws electron density, making the ether oxygen less basic. The terminal fluorine atom (electronegative) lowers the

    
     of the pyridine nitrogen slightly compared to a non-fluorinated ethoxy group.
    
  • LogP Impact: Introduction of the fluoroethoxy group typically increases

    
     by 0.2–0.5 units compared to a methoxy group, facilitating Blood-Brain Barrier (BBB) penetration.
    
The Metabolic Defluorination Pathway

The pharmacological utility of these derivatives is frequently compromised by rapid metabolism. The mechanism involves


-hydroxylation  at the methylene carbon adjacent to the ether oxygen.

Mechanism:

  • CYP2E1 Attack: The enzyme hydroxylates the

    
    -carbon (next to oxygen).
    
  • Hemiacetal Collapse: The resulting unstable hemiacetal spontaneously decomposes.

  • Release: This releases the pyridine-ol core and 2-fluoroacetaldehyde .

  • Final Defluorination: 2-fluoroacetaldehyde is further oxidized to fluoroacetate or defluorinated to free fluoride ion (

    
    ), which binds irreversibly to hydroxyapatite in bone.
    

DOT Diagram: Metabolic Fate & Defluorination

MetabolicPathway Parent 6-(2-fluoroethoxy)pyridine Derivative Intermediate Unstable Hemiacetal [R-O-CH(OH)-CH2F] Parent->Intermediate alpha-hydroxylation CYP CYP2E1 (Oxidation) CYP->Parent Products Pyridine-ol metabolite + 2-Fluoroacetaldehyde Intermediate->Products Spontaneous Collapse Bone Bone Uptake ([18F]Fluoride) Products->Bone Further Oxidation & Defluorination

Caption: The oxidative defluorination pathway of fluoroethoxy ethers mediated by CYP2E1, leading to bone accumulation of F-18.

Strategic Optimization: The Deuterium Effect

To counteract the metabolic instability described above, a "self-validating" protocol in tracer design is the Deuteration Strategy .

Replacing the hydrogen atoms on the ethoxy chain with deuterium (


) introduces a Kinetic Isotope Effect (KIE) . The C-D bond is stronger than the C-H bond, significantly slowing the rate-limiting step of CYP-mediated hydroxylation.

Comparative Data: Hydrogen vs. Deuterium Stability

ParameterNon-Deuterated (

)
Deuterated (

)
Impact
Bond Dissociation Energy ~98 kcal/mol~100 kcal/molHigher barrier to oxidation
Defluorination Rate High (Rapid bone uptake)Low (Minimal bone uptake)Improved Image Quality
Brain Washout Fast (due to metabolism)Slower (intact tracer)Better Quantification
Binding Affinity (

)
UnchangedUnchangedPreserved Pharmacodynamics

Experimental Protocols: Radiosynthesis

The synthesis of 6-(2-[


F]fluoroethoxy) pyridine derivatives typically follows a "prosthetic group" approach or direct nucleophilic substitution on a precursor.
Protocol A: One-Pot Nucleophilic Substitution (Automated)

Target: Synthesis of a 6-(2-[


F]fluoroethoxy) nicotinic ligand.
  • Precursor Preparation:

    • Use a Tosylate precursor : 2-(2-(tosyloxy)ethoxy)-5-substituted-pyridine.

    • Solvent: Anhydrous Acetonitrile (MeCN).

  • Isotope Production:

    • Generate

      
       via cyclotron (
      
      
      
      ).
    • Trap on QMA carbonate ion exchange cartridge.

    • Elute with

      
       solution.
      
  • Labeling Reaction:

    • Dry the fluoride azeotropically with MeCN (

      
      , vacuum).
      
    • Add Tosylate precursor (2–5 mg) in MeCN (1 mL).

    • Heat at

      
       for 10 minutes .
      
  • Purification:

    • Dilute with water.

    • Pass through a C18 Sep-Pak (traps product, elutes impurities).

    • HPLC purification (Ethanol/Water gradient).

DOT Diagram: Radiosynthesis Workflow

Synthesis Cyclotron Cyclotron (18F- Production) Drying Azeotropic Drying (K2.2.2/K2CO3) Cyclotron->Drying Reaction Nucleophilic Substitution (Precursor + 18F- @ 100°C) Drying->Reaction Anhydrous Conditions Purification HPLC Purification & Formulation Reaction->Purification QC Quality Control (RCP > 95%) Purification->QC

Caption: Standard workflow for the radiosynthesis of 18F-labeled fluoroethoxy pyridine derivatives.

Case Studies in Neuroimaging

Nicotinic Acetylcholine Receptors (nAChRs)

The 6-(2-fluoroethoxy) motif is most famous in the development of


 nAChR ligands.
  • Derivative: [

    
    F]Nifene  analogs and [
    
    
    
    F]2-FA-85380
    .
  • Significance: The fluoroethoxy chain replaces the pyridyl ether linkage found in epibatidine derivatives. It provides high affinity (

    
    ) but suffered from toxicity in early generations. Optimization led to derivatives with faster kinetics suitable for human imaging.
    
Cannabinoid Receptor 2 (CB2)
  • Derivative: [

    
    F]RoSMA-18-d6 .
    
  • Innovation: This tracer utilizes a deuterated fluoroethoxy chain attached to a pyridine ring.

  • Outcome: The deuteration completely suppressed the formation of radiometabolites that were observed with the non-deuterated analog, allowing for clear visualization of neuroinflammation (CB2 upregulation) in ALS spinal cord tissue.

References

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives. Current Medicinal Chemistry. (2025). Link

  • Identification and Preclinical Development of a 2,5,6-Trisubstituted Fluorinated Pyridine Derivative as a Radioligand for the Positron Emission Tomography Imaging of Cannabinoid Type 2 Receptors. Journal of Medicinal Chemistry. (2020). Link

  • Metabolic Stability of the Demyelination PET Tracer [18F]3F4AP and Identification of its Metabolites. bioRxiv. (2022). Link

  • Synthesis of 18F-labelled radiopharmaceuticals for CNS imaging: From radiosynthesis development to GMP production. University of Turku Publications. (2022). Link

  • Methods to Increase the Metabolic Stability of 18F-Radiotracers. Molecules. (2015). Link

Assessing the In Vitro Metabolic Stability of 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)-

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

This guide provides a comprehensive framework for evaluating the in vitro metabolic stability of the novel chemical entity, 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)-. Designed for researchers, scientists, and drug development professionals, this document moves beyond standard protocols to explain the scientific rationale behind experimental design, enabling robust and interpretable data generation for lead optimization.

Introduction: The Strategic Imperative of Metabolic Stability

In drug discovery, the metabolic fate of a new chemical entity (NCE) is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions (DDI).[1] Early assessment of metabolic stability allows for the strategic selection and modification of candidates to enhance their therapeutic potential.[2]

The subject of this guide, 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)-, presents a unique metabolic puzzle due to its composite structure:

  • A Pyridinecarbonitrile Core: The pyridine ring, an electron-deficient heterocycle, can be relatively resistant to oxidative metabolism. However, the nitrogen atom can also interact with the heme iron of cytochrome P450 (CYP) enzymes, potentially leading to metabolic inhibition.[3]

  • A Fluoroethoxy Side Chain: The inclusion of fluorine is a common medicinal chemistry strategy to block sites of metabolism and enhance stability due to the strength of the carbon-fluorine bond.[4][5] However, fluorinated compounds are not metabolically inert and can undergo biotransformation.[6][7]

This guide outlines the theoretical considerations, experimental workflows, and data interpretation strategies necessary to comprehensively characterize the metabolic stability of this molecule.

Part 1: Theoretical Metabolic Profile & Potential Pathways

Before initiating wet-lab experiments, a thorough analysis of the molecule's structure allows us to predict potential metabolic "soft spots." This predictive step is crucial for designing focused experiments and anticipating potential metabolites.

Key Structural Features and Metabolic Predictions:

  • Pyridine Ring: While the electron-withdrawing nitrile group deactivates the ring towards oxidation, CYP-mediated hydroxylation at positions ortho or para to the nitrogen is a potential, albeit likely minor, pathway. N-oxidation is also a possibility.

  • Ether Linkage: O-dealkylation is a very common metabolic pathway catalyzed by CYP enzymes.[8] Cleavage of the ether bond would result in the formation of 6-hydroxy-3-pyridinecarbonitrile and 2-fluoroacetaldehyde. This is predicted to be a primary metabolic route.

  • Fluoroethyl Chain: Aliphatic hydroxylation on the carbon adjacent to the ether oxygen (α-carbon) is a prerequisite for O-dealkylation. Hydroxylation at the terminal, fluorine-bearing carbon is less likely but possible, potentially leading to de-fluorination.

  • Nitrile Group: The nitrile moiety is generally metabolically stable but can undergo hydrolysis to a carboxamide and subsequently to a carboxylic acid, though this is often a slower process.

These predictions can be visualized to provide a clear map of potential biotransformations.

G cluster_legend Legend Major Pathway Major Pathway Minor Pathway Minor Pathway parent 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)- met1 [O-dealkylation] 6-Hydroxy-3-pyridinecarbonitrile parent->met1 CYP-mediated (e.g., CYP3A4, 2C9) met2 [Ring Hydroxylation] Hydroxylated Parent parent->met2 CYP-mediated met3 [Nitrile Hydrolysis] 6-(2-fluoroethoxy)-3-pyridinecarboxamide parent->met3 Hydrolase met4 [N-Oxidation] Pyridine N-Oxide Derivative parent->met4 CYP/FMO

Caption: Predicted major and minor metabolic pathways for 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)-.

Part 2: Strategic Experimental Design

The goal is to quantify the rate of metabolism and identify the primary routes of biotransformation. A tiered experimental approach, starting with a simple, high-throughput system and progressing to a more complex, physiologically relevant one, is most effective.

Choice of In Vitro Systems:

  • Human Liver Microsomes (HLM): These are vesicles of the endoplasmic reticulum containing a high concentration of Phase I enzymes, particularly CYPs.[9] HLMs are cost-effective, easy to use, and ideal for initial screening of metabolic stability and identifying CYP-mediated pathways.[10][11] They are the logical starting point.

  • Cryopreserved Human Hepatocytes: These are intact liver cells containing the full complement of Phase I and Phase II metabolic enzymes, as well as transporters.[2] Hepatocytes provide a more complete picture of hepatic clearance and are considered the "gold standard" for in vitro metabolism studies.[12][13] They should be used to confirm and expand upon HLM findings.

The overall experimental process follows a standardized workflow from incubation to data analysis.

G cluster_workflow Experimental Workflow start Prepare Stock Solution of Test Compound incubation Incubate Compound with Microsomes or Hepatocytes (+/- NADPH Cofactor) start->incubation sampling Collect Samples at Timed Intervals (e.g., 0, 5, 15, 30, 60 min) incubation->sampling quench Quench Reaction (e.g., Acetonitrile with Internal Standard) sampling->quench process Process Sample (Centrifuge to Pellet Protein) quench->process analysis Analyze Supernatant via LC-MS/MS process->analysis data Quantify Parent Compound and Calculate Stability Parameters analysis->data

Caption: General workflow for an in vitro metabolic stability assessment.

Part 3: Detailed Experimental Protocols

Trustworthy data originates from meticulously executed and well-controlled protocols.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

Objective: To determine the intrinsic clearance (Clint) of the test compound in a Phase I-rich environment.

Materials:

  • Pooled Human Liver Microsomes (from a reputable supplier)

  • Test Compound: 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)-

  • NADPH Regenerating System (e.g., G6P, G6PDH, NADP+)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Positive Control Compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)

  • Internal Standard (IS) for LC-MS/MS analysis

  • Acetonitrile (ACN), HPLC grade

  • 96-well incubation plate and a collection plate

Step-by-Step Methodology:

  • Preparation:

    • Thaw HLM on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer.

    • Prepare the test compound and positive controls at a starting concentration of 1 µM in buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the quenching solution: Acetonitrile containing a suitable internal standard (e.g., 100 nM Tolbutamide).

  • Incubation (in a 96-well plate):

    • Add the diluted HLM suspension to the wells.

    • Add the test compound or control compound to initiate the pre-incubation. Mix gently.

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. This is your T=0 time point for the reaction start.

    • Control Wells: For each compound, include a "-NADPH" control where buffer is added instead of the cofactor. This accounts for non-enzymatic degradation.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing 2-3 volumes of the cold ACN/IS quenching solution.

    • The T=0 sample should be taken immediately after adding NADPH.

  • Sample Processing:

    • Seal the collection plate and vortex for 2 minutes to ensure complete protein precipitation.

    • Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Protocol 2: Cryopreserved Human Hepatocyte Stability Assay

Objective: To determine Clint in a system containing both Phase I and Phase II enzymes, providing a more comprehensive metabolic profile.

Materials:

  • Cryopreserved Human Hepatocytes (pooled donor)

  • Hepatocyte Incubation Medium (e.g., Williams' Medium E)

  • All other reagents as listed in the HLM protocol.

Step-by-Step Methodology:

  • Hepatocyte Preparation:

    • Rapidly thaw the vial of hepatocytes in a 37°C water bath.

    • Transfer the cell suspension to pre-warmed incubation medium.

    • Determine cell viability and concentration using the trypan blue exclusion method. Viability should be >80%.

    • Dilute the hepatocyte suspension to a final concentration of 1 million viable cells/mL in the incubation medium.

  • Incubation:

    • Dispense the hepatocyte suspension into the wells of a 96-well plate.

    • Add the test compound (final concentration 1 µM) to the wells.

    • Place the plate on an orbital shaker in an incubator at 37°C, 5% CO2.

    • Control Wells: Include incubations with heat-inactivated hepatocytes to assess non-enzymatic degradation and binding.

  • Sampling and Quenching:

    • At the designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), transfer an aliquot of the cell suspension to a collection plate containing cold ACN/IS. The longer time course is due to typically slower metabolism in hepatocytes compared to microsomes.

  • Sample Processing:

    • Follow the same vortexing and centrifugation steps as described in the HLM protocol to process the samples for LC-MS/MS analysis.

Part 4: Bioanalytical Strategy & Metabolite Identification

The quantification of the parent compound is achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique.[13][14]

LC-MS/MS Analysis:

  • Method: A rapid gradient elution on a C18 column is typically sufficient.

  • Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for the parent compound and the internal standard are monitored for accurate quantification.

  • Data Processing: The peak area ratio of the analyte to the internal standard is calculated at each time point.

Metabolite Identification: For identifying potential metabolites predicted in Part 1, a "metabolite hunting" experiment is run using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[15] This involves scanning for the predicted masses of metabolites (e.g., +16 Da for hydroxylation, loss of the fluoroethoxy group for O-dealkylation) and analyzing their fragmentation patterns to confirm the structure.

Part 5: Data Analysis and Interpretation

The primary output of the stability assay is the rate of disappearance of the parent compound over time.

Calculations:

  • Plot the Data: Plot the natural log (ln) of the percentage of the parent compound remaining versus time.

  • Determine the Slope: The slope of the linear portion of this plot corresponds to the elimination rate constant (k).

    • Slope = -k

  • Calculate Half-Life (t½): This is the time required for 50% of the compound to be metabolized.

    • t½ = 0.693 / k

  • Calculate Intrinsic Clearance (Clint): This value represents the inherent ability of the liver enzymes to metabolize the compound, normalized to the amount of protein or number of cells.

    • For Microsomes: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

    • For Hepatocytes: Clint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of cells in millions)

Data Presentation: Quantitative data should be summarized in a clear, tabular format.

ParameterVerapamil (High Control)Warfarin (Low Control)3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)-
HLM Stability
Half-Life (t½, min)< 10> 60Experimental Value
Clint (µL/min/mg)> 70< 12Experimental Value
Hepatocyte Stability
Half-Life (t½, min)< 20> 120Experimental Value
Clint (µL/min/10⁶ cells)> 50< 5Experimental Value

Interpretation: The calculated Clint value allows for the classification of the compound's metabolic stability.

  • High Clearance (Low Stability): t½ < 30 min in HLM. Suggests the compound may be rapidly cleared in vivo, leading to low bioavailability.

  • Moderate Clearance (Moderate Stability): 30 min < t½ < 60 min in HLM.

  • Low Clearance (High Stability): t½ > 60 min in HLM. Suggests the compound is resistant to metabolism and may have a longer in vivo half-life.

These in vitro values can be used in scaling models to predict in vivo human hepatic clearance, providing a vital link between early discovery and clinical development.[16]

Conclusion

A thorough investigation of the in vitro metabolic stability of 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)- requires a multi-faceted approach. By combining theoretical structural analysis with robust, well-controlled experiments in both liver microsomes and hepatocytes, researchers can generate high-quality data on the compound's intrinsic clearance and metabolic pathways. This information is paramount for making informed decisions in the lead optimization process, ultimately increasing the probability of developing a successful drug candidate with a favorable pharmacokinetic profile.

References

  • Donato, M. T., & Castell, J. V. (2009). In Vitro Assays for Induction of Drug Metabolism. Methods in Molecular Biology, 481, 47–58.
  • Obach, R. S. (2018). In Vitro Drug Metabolism Studies Using Human Liver Microsomes.
  • Prakash, C., & Chow, D. (2009). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Methods in Molecular Biology.
  • Davydov, D. R. (2015). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. PMC.
  • Creative Bioarray. (n.d.). Methods of Metabolite Identification.
  • Milecell Bio. (2024). Drug Metabolism Studies Using Liver Microsomes. Milecell Bio.
  • Zhou, J., & Yin, Y. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC.
  • Discovery Life Sciences. (n.d.).
  • Unknown. (2013). Mass Spectrometry analysis of Small molecules. SlideShare.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
  • Scott, E. E., et al. (2023). Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281. Journal of Biological Chemistry.
  • Ma, Y., & Li, L. (2007). Analytical strategies for identifying drug metabolites. Mass Spectrometry Reviews.
  • Scott, E. E., et al. (2023). Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281.
  • Kumar, G. N., et al. (2003). Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist. Drug Metabolism and Disposition.
  • Guengerich, F. P. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology.
  • Ferreira, I., et al. (2023).
  • Topczewski, J. J. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
  • Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition.
  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. FDA.
  • Liang, T., et al. (2023). Fluorine in drug discovery: Role, design and case studies. Acta Pharmaceutica Sinica B.
  • Chou, M. W., & Yang, S. K. (1983). Effect of a 6-fluoro substituent on the metabolism and biological activity of benzo(a)pyrene. Cancer Research.
  • Patsnap Synapse. (2023). How to Conduct an In Vitro Metabolic Stability Study.
  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology.
  • BDO. (2022).
  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
  • Li, A. P. (2001). Comparison of the in vitro metabolic stability data from cassette analysis with discrete analysis.
  • Springer Nature Experiments. (2010). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • Girgis, A. S., et al. (2004). Synthesis of novel 3-pyridinecarbonitriles with amino acid function and their fluorescence properties. Amino Acids.
  • U.S. Food and Drug Administration. (2020). CPG Sec. 280.100 - Stability Requirements - Licensed In Vitro Diagnostic Products. FDA.
  • NIST. (n.d.). 3-Pyridinecarbonitrile. NIST WebBook.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
  • Liu, H., et al. (2024). Novel insights into the co-metabolism of pyridine with different carbon substrates: Performance, metabolism pathway and microbial community.
  • WuXi AppTec. (n.d.). Metabolic Stability Assays. WuXi AppTec Lab Testing Division.
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  • Wozniak, P., et al. (2021). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
  • Sigma-Aldrich. (n.d.). 3-Pyridinecarbonitrile 98%. Sigma-Aldrich.
  • Merck. (n.d.). 3-Pyridinecarbonitrile. Sigma-Aldrich.
  • Sigma-Aldrich. (n.d.). 3-pyridinecarbonitrile. Sigma-Aldrich.

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In-Depth Technical Guide: 6-Substituted Nicotinonitrile Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of 6-Substituted Nicotinonitrile Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The nicotinonitrile scaffold (3-cyanopyridine) represents a "privileged structure" in modern medicinal chemistry, serving as a versatile pharmacophore for a spectrum of therapeutic targets. While the 2-amino and 4-aryl substitutions have been extensively mapped, the 6-position has emerged as a critical vector for modulating lipophilicity, metabolic stability, and target selectivity.

This guide synthesizes current literature to analyze the synthetic accessibility, structural biology, and therapeutic potential of 6-substituted nicotinonitrile derivatives. It moves beyond basic review to provide actionable insights into the causal relationships between 6-position modifications and biological efficacy, specifically in oncology and antimicrobial resistance.

Chemical Architecture & Electronic Significance

The 3-cyanopyridine core is not merely a scaffold but an electronic modulator.

  • The Nitrile (CN) Group (C3): Acts as a strong hydrogen bond acceptor and exerts a potent electron-withdrawing effect, lowering the pKa of the pyridine nitrogen and increasing the acidity of adjacent protons (e.g., at C2-amino).

  • The 6-Position: Located para to the ring nitrogen and meta to the nitrile, this position is electronically unique. Substituents here significantly influence the dipole moment and the ability of the ring nitrogen to engage in hydrogen bonding with receptor pockets (e.g., hinge regions of kinases).

Synthetic Methodologies

Efficient synthesis is the bedrock of SAR exploration. The literature favors convergent, multicomponent reactions (MCRs) over linear synthesis due to atom economy and library scalability.

Protocol A: One-Pot Multicomponent Condensation (The Hantzsch-Type)

This is the industry-standard approach for generating 2-amino-4,6-disubstituted nicotinonitriles.

  • Reagents: Aromatic Aldehyde (1 eq), Acetophenone/Ketone (1 eq), Malononitrile (1 eq), Ammonium Acetate (excess).

  • Conditions: Reflux in Ethanol/Methanol or solvent-free grinding.

  • Catalysts: Basic catalysts like Piperidine, or more recently, Metal-Organic Frameworks (MOFs) and nanoparticles (ZnO, MgO) for green chemistry compliance.

Mechanism:

  • Knoevenagel Condensation: Aldehyde + Malononitrile

    
     Arylidene malononitrile.
    
  • Michael Addition: The enolizable ketone attacks the arylidene.

  • Cyclization: Ammonium acetate provides the nitrogen source for ring closure, followed by oxidative aromatization.

Protocol B: Chalcone Cyclization

Used when specific control over the 4- and 6-aryl groups is required prior to ring formation.

  • Step 1: Claisen-Schmidt condensation of ketone and aldehyde

    
     Chalcone.
    
  • Step 2: Reaction of Chalcone with Malononitrile/Ammonium Acetate

    
     Nicotinonitrile.
    
Visualization: Synthetic Workflow

The following diagram illustrates the convergent nature of these protocols.

Synthesis_Workflow Aldehyde Aromatic Aldehyde Inter1 Arylidene Intermediate Aldehyde->Inter1 Knoevenagel (Base Cat.) Malono Malononitrile Malono->Inter1 Ketone Methyl Ketone (Defines 6-Substituent) Inter2 Michael Adduct Ketone->Inter2 Inter1->Inter2 + Ketone Cyclization Cyclization & Aromatization (NH4OAc) Inter2->Cyclization Product 6-Substituted Nicotinonitrile Cyclization->Product - H2O, - H2

Figure 1: Convergent synthetic pathways for 6-substituted nicotinonitriles via multicomponent reactions.

Structure-Activity Relationship (SAR) Matrix

The biological activity of these derivatives is tightly coupled to the steric and electronic nature of the substituent at position 6.

SAR Map: The 6-Position Pivot
PositionMoietyRole in Bioactivity
C-2 Amino (-NH2)Critical Donor: Forms H-bonds with residues like Glu/Asp in kinase pockets.
C-3 Cyano (-CN)Critical Acceptor: Maintains planarity; interacts with Lys/Arg residues.
C-4 Aryl (Phenyl/Heteroaryl)Hydrophobic Clamp: Occupies large hydrophobic pockets (e.g., ATP binding sites).
C-6 Variable Substituent Selectivity Filter: Modulates solubility and targets specific sub-pockets.
Deep Dive: 6-Position Modifications
  • 6-Aryl (Phenyl/Substituted Phenyl):

    • Effect: Increases lipophilicity.

    • Outcome: Enhanced membrane permeability but potential for metabolic liability (CYP450 oxidation).

    • Best for: Antimicrobial agents where cell wall penetration is key.

  • 6-Heteroaryl (Thiophene, Furan, Coumarin):

    • Effect: Bioisosteric replacement. Thiophene/Furan often improves IC50 values against cancer lines (MCF-7, HepG2) by engaging in

      
      -
      
      
      
      stacking with aromatic residues (e.g., Phe, Trp) in the target protein.
    • Example: 2-amino-6-(thien-2-yl) derivatives show superior tubulin polymerization inhibition.

  • 6-Alkylthio (-SR):

    • Effect: Introduces flexibility and a "soft" sulfur atom.

    • Outcome: Often seen in adenosine receptor antagonists.

Visualization: SAR Logic

SAR_Map Core Nicotinonitrile Scaffold Pos2 Pos 2: Amino (-NH2) H-Bond Donor (Essential) Core->Pos2 Pos3 Pos 3: Cyano (-CN) H-Bond Acceptor (Electronic Pull) Core->Pos3 Pos4 Pos 4: Aryl Group Hydrophobic Fit (Steric Bulk) Core->Pos4 Pos6 Pos 6: The Variable (Aryl/Heteroaryl/Alkylthio) Determines Selectivity Core->Pos6

Figure 2: Structure-Activity Relationship (SAR) map highlighting the strategic role of the 6-position.

Medicinal Chemistry Applications

Anticancer Activity

The primary application of 6-substituted nicotinonitriles is in oncology. They function as multi-target inhibitors.

  • Mechanism 1: Kinase Inhibition (EGFR/PI3K/VEGFR). The 2-amino-3-cyano motif mimics the adenine ring of ATP, allowing these molecules to dock into the ATP-binding pocket of kinases. The 6-substituent extends into the solvent-accessible region or a hydrophobic back-pocket, conferring selectivity.

  • Mechanism 2: Tubulin Polymerization Inhibition. Bulky 6-aryl substituents can interfere with the colchicine binding site of tubulin, leading to cell cycle arrest at the G2/M phase.

Quantitative Data Summary (Representative Literature Values)

Note: Values are aggregated from comparable assays in referenced literature.

Compound Class (6-Subst.)Cell LineTargetIC50 (

M)
Efficacy vs Std (Doxorubicin)
6-(4-methoxyphenyl)MCF-7 (Breast)Tubulin0.6 - 2.5Comparable
6-(2-thienyl)HepG2 (Liver)VEGFR-20.05 - 1.2Superior
6-(Coumarin-3-yl)HCT-116 (Colon)PI3K3.4 - 8.0Moderate
Visualization: Apoptotic Signaling Pathway

This diagram illustrates how these derivatives induce apoptosis via kinase inhibition.

Signaling_Pathway Inhibitor 6-Substituted Nicotinonitrile RTK Receptor Tyrosine Kinase (EGFR/VEGFR) Inhibitor->RTK Inhibits ATP Binding PI3K PI3K Inhibitor->PI3K Direct Inhibition (Some Derivatives) RTK->PI3K Phosphorylation AKT Akt (Protein Kinase B) PI3K->AKT Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Promotes Survival Caspase Caspase 3/9 Cascade Bcl2->Caspase Inhibition of Bcl2 Releases Caspases Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 3: Mechanism of action: Kinase inhibition leading to the mitochondrial apoptotic pathway.

Antimicrobial & Antiviral Potential
  • Antibacterial: 6-(4-chlorophenyl) derivatives have shown high potency against Gram-positive bacteria (S. aureus).[1] The mechanism is hypothesized to involve DNA gyrase inhibition, similar to fluoroquinolones.

  • Antiviral: Some 6-substituted derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), structurally overlapping with drugs like Nevirapine.

Future Outlook & Expert Recommendations

  • Hybridization: The most promising recent trend is "molecular hybridization," where the 6-position is linked to other pharmacophores (e.g., coumarins, pyrazoles, or glycosides) to overcome drug resistance.

  • Solubility Optimization: A major limitation of 4,6-diaryl derivatives is poor aqueous solubility. Future synthetic efforts should focus on introducing polar/ionizable groups (e.g., morpholine, piperazine) at the 6-position aryl ring.

  • Green Synthesis: Moving toward solvent-free, microwave-assisted synthesis is not just environmental but increases yield and purity, critical for high-throughput screening libraries.

References

  • Synthesis and Cytotoxicity of 2-Amino-4,6-diphenylnicotinonitriles: Detailed protocols on the synthesis and anticancer evaluation of diphenyl derivatives. Source: NCBI PMC [Link]

  • Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: A comprehensive review of the biological applications and marketed drugs containing this scaffold. Source: ResearchGate [Link]

  • Multi-component synthesis of 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitriles: Methodology for introducing thio-substituents at the 6-position using MOF catalysts. Source: Northwestern University / Elsevier [Link]

  • Anticancer evaluation of newly synthesized N-nicotinonitrile derivatives: Investigation of cytotoxicity against MCF-7 and HepG2 cell lines. Source: PubMed [Link]

  • Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives: Recent advances in microwave-assisted synthesis and biological screening. Source: SciProfiles [Link]

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Methodological & Application

Synthesis Protocol for 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)-: An Application Note for Medicinal Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Pyridinecarbonitriles

The pyridinecarbonitrile scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The electronic properties and hydrogen bonding capabilities of the pyridine ring, combined with the reactivity of the nitrile group, make it a privileged structure in drug design. Specifically, the introduction of alkoxy substituents at the 6-position of the pyridine ring can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug development. This application note provides a detailed, field-proven protocol for the synthesis of 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)-, a valuable building block for the synthesis of novel therapeutic agents.

Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)- is efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the inherent electrophilicity of the pyridine ring, which is further enhanced by the electron-withdrawing nature of the nitrile group at the 3-position. The starting material, 6-chloronicotinonitrile, possesses a good leaving group (chloride) at the 6-position, making it susceptible to attack by nucleophiles.

The nucleophile, 2-fluoroethoxide, is generated in situ from 2-fluoroethanol by deprotonation with a suitable base, such as sodium hydride (NaH). The resulting alkoxide then attacks the electron-deficient carbon at the 6-position of the pyridine ring, leading to the formation of a Meisenheimer complex, a resonance-stabilized intermediate. Subsequent elimination of the chloride leaving group yields the desired 6-(2-fluoroethoxy)-3-pyridinecarbonitrile.

SNAr_Mechanism start 6-Chloronicotinonitrile + 2-Fluoroethanol nucleophile 2-Fluoroethoxide (nucleophile) start->nucleophile Deprotonation intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate base Base (e.g., NaH) base->nucleophile nucleophile->intermediate Nucleophilic Attack product 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)- intermediate->product Elimination of Cl- byproduct NaCl + H2 gas intermediate->byproduct

nucleophilic aromatic substitution to produce 6-(2-fluoroethoxy)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Synthesis of 6-(2-Fluoroethoxy)nicotinonitrile via Nucleophilic Aromatic Substitution

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Nicotinonitrile Derivatives

6-(2-Fluoroethoxy)nicotinonitrile is a key structural motif in a variety of pharmacologically active compounds. The incorporation of a fluoroethoxy group can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This application note provides a comprehensive guide to the synthesis of this valuable intermediate via a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern medicinal chemistry. We will delve into the mechanistic underpinnings of this transformation and provide a detailed, field-proven protocol for its successful execution.

Mechanistic Insights: The Addition-Elimination Pathway

The synthesis of 6-(2-fluoroethoxy)nicotinonitrile from 6-chloronicotinonitrile and 2-fluoroethanol proceeds through a nucleophilic aromatic substitution (SNAr) mechanism.[1] Unlike nucleophilic substitution at sp³ hybridized carbons (SN1 and SN2), SNAr reactions occur at an sp² hybridized aromatic carbon.[1] The reaction is facilitated by the electron-deficient nature of the pyridine ring, which is further enhanced by the electron-withdrawing nitrile group (-CN) at the 3-position.

The generally accepted mechanism for this transformation is a two-step addition-elimination process:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the deprotonation of 2-fluoroethanol by a strong base, such as sodium hydride (NaH), to form the more nucleophilic 2-fluoroethoxide anion. This alkoxide then attacks the electron-deficient carbon atom at the 6-position of the pyridine ring, which bears the chlorine leaving group.[2][3] This attack temporarily disrupts the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2][4][5] The negative charge in this intermediate is delocalized over the aromatic ring and, importantly, onto the electronegative nitrogen atom of the pyridine ring and the nitrile group, which provides significant stabilization.[1][6]

  • Elimination of the Leaving Group and Restoration of Aromaticity: In the second, typically faster step, the leaving group (chloride ion) is expelled from the Meisenheimer complex.[3] This step restores the aromaticity of the pyridine ring, yielding the final product, 6-(2-fluoroethoxy)nicotinonitrile.

The presence of the electron-withdrawing nitrile group ortho and para to the leaving group is crucial for accelerating the reaction rate by stabilizing the negatively charged Meisenheimer intermediate.[2][7]

Experimental Protocol

This protocol outlines a representative procedure for the synthesis of 6-(2-fluoroethoxy)nicotinonitrile.

Materials:

  • 6-Chloronicotinonitrile

  • 2-Fluoroethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle/oil bath

Safety Precautions:

  • Sodium Hydride (NaH): Sodium hydride is a highly flammable solid and reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[8][9][10] Handle NaH in an inert atmosphere (e.g., a nitrogen or argon-filled glovebox or under a positive pressure of inert gas).[9][11] Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and nitrile gloves.[9] A Class D fire extinguisher or dry sand should be readily available.[9]

  • 2-Fluoroethanol: This reagent is toxic and should be handled in a well-ventilated fume hood.

  • 6-Chloronicotinonitrile: This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[12] Handle with appropriate PPE.

  • DMF: Anhydrous DMF is a combustible liquid and a skin and eye irritant. Handle in a fume hood.

Step-by-Step Procedure:
  • Preparation of the Nucleophile:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-fluoroethanol (1.2 equivalents) to anhydrous DMF (approximately 0.5 M relative to 6-chloronicotinonitrile).

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation and maintain a positive nitrogen pressure.

    • Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the sodium 2-fluoroethoxide.

  • Nucleophilic Aromatic Substitution Reaction:

    • To the freshly prepared solution of sodium 2-fluoroethoxide, add a solution of 6-chloronicotinonitrile (1.0 equivalent) in a minimal amount of anhydrous DMF dropwise at 0 °C.

    • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-80 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure 6-(2-fluoroethoxy)nicotinonitrile.

Reaction Parameters Summary
ParameterRecommended ValueRationale
Stoichiometry
6-Chloronicotinonitrile1.0 eqLimiting reagent.
2-Fluoroethanol1.2 eqA slight excess ensures complete consumption of the starting material.
Sodium Hydride1.2 eqEquimolar to the alcohol to ensure complete deprotonation.
Solvent Anhydrous DMFA polar aprotic solvent that effectively solvates the alkoxide and facilitates the SNAr reaction.
Temperature 60-80 °CProvides sufficient thermal energy to overcome the activation barrier of the reaction.
Reaction Time 2-6 hoursTypically sufficient for complete conversion, but should be monitored by TLC or LC-MS.

Visualization of the Experimental Workflow

G cluster_prep Nucleophile Preparation cluster_snar SNAr Reaction cluster_workup Workup & Purification prep_start Start: 2-Fluoroethanol in Anhydrous DMF add_nah Add NaH (60% in oil) portion-wise at 0 °C prep_start->add_nah 1.2 eq stir_alkoxide Stir at 0 °C for 30 min add_nah->stir_alkoxide add_chloro Add 6-Chloronicotinonitrile in Anhydrous DMF dropwise at 0 °C stir_alkoxide->add_chloro Sodium 2-fluoroethoxide solution warm_heat Warm to RT, then heat to 60-80 °C add_chloro->warm_heat 1.0 eq monitor Monitor by TLC/LC-MS warm_heat->monitor quench Quench with sat. NaHCO₃ monitor->quench Reaction Complete extract Extract with EtOAc quench->extract wash Wash with H₂O and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography (Silica gel, EtOAc/Hexanes) concentrate->purify final_product Pure 6-(2-fluoroethoxy)nicotinonitrile purify->final_product

Caption: Workflow for the synthesis of 6-(2-fluoroethoxy)nicotinonitrile.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction stalls, ensure that the reagents and solvent are anhydrous. Moisture will quench the sodium hydride and inhibit the formation of the nucleophile. A slight excess of sodium hydride and 2-fluoroethanol may be beneficial. Increasing the reaction temperature or time could also drive the reaction to completion.

  • Low Yield: Poor yields can result from incomplete reaction or product degradation. Ensure efficient stirring to maintain a homogeneous reaction mixture. During workup, minimize the time the product is in contact with aqueous base, as hydrolysis of the nitrile group can be a potential side reaction under harsh conditions.

  • Purification Challenges: If the product is difficult to separate from the starting material or byproducts, optimizing the eluent system for column chromatography is crucial. A shallow gradient of ethyl acetate in hexanes often provides good separation.

Conclusion

The nucleophilic aromatic substitution reaction is a robust and reliable method for the synthesis of 6-(2-fluoroethoxy)nicotinonitrile. By understanding the underlying mechanism and adhering to the detailed protocol and safety precautions outlined in this application note, researchers can confidently and efficiently produce this valuable building block for drug discovery and development programs.

References

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • ChemHelp ASAP. (2020, February 2). SNAr reactions of pi-deficient aromatic rings. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Pearson. (2024, September 24). SNAr Reactions of Pyridine: Videos & Practice Problems. Retrieved from [Link]

  • Sample, H. C., & Senge, M. O. (2019). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. European Journal of Organic Chemistry, 2019(27-28), 4345-4370.
  • Google Patents. (1998). Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt and its tautomers.
  • Stoltz, B. M., & Behenna, D. C. (2010). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)-Lycoposerramine R. Organic Letters, 12(11), 2586–2588.
  • New Jersey Department of Health. (2001, June). Hazard Summary: Sodium Hydride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81079, 2-Chloronicotinonitrile. Retrieved from [Link]

  • Kamal, A., et al. (2019). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Scientific Reports, 9(1), 1-11.
  • Hajhussein, A. N., et al. (2018). Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Arkivoc, 2018(7), 1-17.
  • Fairbanks, A. J., & Thompson, A. L. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4786–4789.
  • Google Patents. (1993). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • Google Patents. (2012). Purification method of pyridine and pyridine derivatives.
  • Kraus, G. A., & Wanninayake, U. K. (2011). An Improved Aldol Protocol for the Preparation of 6-Styrenylpyrones.
  • Patsnap Eureka. (2005, June 22). Method for synthesizing optical enantiomer 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid and 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 6-methyluracil. Retrieved from [Link]

  • Wordpress. (n.d.). SNAr Solvents and Reagents. Retrieved from [Link]

  • University of California. (2012, December 14). Standard Operating Procedure: Sodium Hydride. Retrieved from [Link]

  • LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Denton, R., et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2235–2266.
  • Faouzi, M., et al. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. Journal of Physical Organic Chemistry, 32(4), e3918.
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  • Organic Chemistry Tutor. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Douglas, J. T., & Garg, N. K. (2017). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates.
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Application Note: Radiosynthesis of [18F]6-(2-Fluoroethoxy)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is a comprehensive technical guide for the Fluorine-18 radiolabeling of 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)- (also known as 6-(2-[18F]fluoroethoxy)nicotinonitrile). It is designed for radiochemists and drug developers, focusing on robust, high-yield synthesis suitable for preclinical and clinical translation.

Executive Summary

The target molecule, 6-(2-[18F]fluoroethoxy)nicotinonitrile , represents a class of pyridine-based PET tracers often utilized for imaging nicotinic acetylcholine receptors (nAChRs) or as metabolic markers. Its structure features a pyridine ring substituted with a nitrile group at the 3-position and a fluoroethoxy moiety at the 6-position.

This guide details two radiolabeling strategies:

  • Direct One-Step Nucleophilic Substitution (Preferred): Uses a sulfonate precursor (tosylate/mesylate) for rapid, high-yield automated synthesis.

  • Two-Step Fluoroalkylation (Alternative): Utilizes [18F]fluoroethyl bromide/tosylate for coupling with 6-hydroxynicotinonitrile.

Key Performance Indicators (KPIs):

  • Radiochemical Yield (RCY): 20–40% (decay-corrected)

  • Radiochemical Purity (RCP): >99%

  • Molar Activity (Am): >50 GBq/µmol (end of synthesis)[1]

  • Synthesis Time: ~60 minutes

Chemical Strategy & Retrosynthesis

The primary challenge in labeling this molecule is ensuring efficient aliphatic substitution without hydrolyzing the sensitive nitrile (-CN) group or causing nucleophilic aromatic substitution on the electron-deficient pyridine ring.

Reaction Pathways

The Direct Method is superior for GMP production due to its simplicity (single reactor) and higher yields. It involves the SN2 displacement of a leaving group (LG) on the ethyl chain by [18F]fluoride.

Precursor Selection:

  • Tosylate (OTs): High reactivity, good stability. (Recommended)

  • Mesylate (OMs): Alternative, slightly less stable than tosylate.

  • Bromide/Iodide: Generally avoided for direct [18F]fluorination due to competing elimination reactions and difficult purification.

Mechanistic Insight

The 3-cyano group withdraws electron density from the pyridine ring, making the 6-position (ortho to Nitrogen) susceptible to nucleophilic attack. However, the aliphatic SN2 reaction at the ethyl sulfonate is kinetically favored over the aromatic SNAr reaction at the ring carbon under mild conditions (80–100°C).

Experimental Protocol: Direct Labeling (Method A)

Materials & Reagents
  • Precursor: 2-((5-cyanopyridin-2-yl)oxy)ethyl 4-methylbenzenesulfonate (2.0–5.0 mg).

  • Isotope: [18F]Fluoride in [18O]H₂O.

  • Phase Transfer Catalyst: Kryptofix 2.2.2 (K222) / Potassium Carbonate (K₂CO₃).

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMSO.

  • Cartridges: QMA (Carbonate form), C18 Sep-Pak (Light).

Step-by-Step Workflow
Step 1: [18F]Fluoride Trapping and Elution
  • Pass aqueous [18F]fluoride through a QMA Sep-Pak Light cartridge (pre-conditioned with 10 mL 0.5M K₂CO₃ and 20 mL water).

  • Elute trapped [18F]F⁻ into the reaction vessel using 1.0 mL of Eluent Solution (22 mg K222 + 4 mg K₂CO₃ in 900 µL MeCN / 100 µL H₂O).

Step 2: Azeotropic Drying
  • Heat reactor to 95°C under a stream of inert gas (He/N₂) and vacuum.

  • Add 1.0 mL anhydrous MeCN and repeat drying (2x) to remove all traces of water. Critical: Residual water suppresses the nucleophilicity of fluoride.

Step 3: Radiofluorination
  • Dissolve 2.0 mg of Precursor in 1.0 mL anhydrous MeCN (or DMSO).

  • Add precursor solution to the dried [18F]KF/K222 complex.

  • Heat to 90–100°C for 10–15 minutes (closed vessel).

    • Note: Do not exceed 110°C to prevent nitrile hydrolysis.

Step 4: Dilution and Purification
  • Cool reactor to <40°C.

  • Quench with 3.0 mL HPLC mobile phase (or water if using SPE purification).

  • Inject onto Semi-preparative HPLC.

HPLC Purification Parameters
  • Column: C18 Reverse Phase (e.g., Phenomenex Luna C18(2), 250 x 10 mm, 5 µm).

  • Mobile Phase: 30% Ethanol / 70% Water (Isocratic) or 30% MeCN / 70% Water (0.1% TFA optional if peak tailing occurs).

  • Flow Rate: 3–5 mL/min.

  • Detection: UV (254 nm) and Gamma.

  • Retention Time: Product typically elutes between 12–18 mins; Precursor elutes later (more lipophilic).

Alternative Protocol: Two-Step Alkylation (Method B)

Use this method if the direct precursor is unavailable or unstable.

  • Step 1: Synthesize [18F]Fluoroethyl bromide (or tosylate) from [18F]fluoride and 1,2-dibromoethane (or ditosylate) via distillation.

  • Step 2: React [18F]Fluoroethyl bromide with 6-hydroxynicotinonitrile (5-cyano-2-pyridone) in DMF/DMSO with Cs₂CO₃ or NaH.

    • Condition: 100°C for 10 min.

    • Selectivity: This method may yield a mixture of O-alkylated (target) and N-alkylated isomers. Separation by HPLC is required.

Visualization: Automated Synthesis Workflow

The following diagram illustrates the logical flow for the Direct Labeling method, compatible with standard modules (e.g., GE TRACERlab, Synthera).

G start Cyclotron Target [18F]F- in [18O]H2O qma QMA Cartridge (Trapping) start->qma Transfer dry Reactor: Azeotropic Drying (K222/K2CO3, 95°C) qma->dry Elution (K222/K2CO3) labeling Labeling Reaction (Precursor + MeCN, 100°C, 10 min) dry->labeling Add Precursor quench Quench & Dilution (Water/Mobile Phase) labeling->quench Cooling hplc Semi-Prep HPLC (Purification) quench->hplc Injection reform Formulation (SPE) (C18 Sep-Pak + Sterile Filter) hplc->reform Collect Product Peak qc Quality Control (GC, HPLC, pH) reform->qc Sample

Figure 1: Automated radiosynthesis workflow for [18F]6-(2-fluoroethoxy)nicotinonitrile via direct nucleophilic substitution.

Quality Control (QC) & Validation

Every batch must pass the following QC criteria before release:

TestMethodAcceptance Criteria
Appearance Visual InspectionClear, colorless, particle-free
Identity HPLC (Co-injection)Retention time matches standard ±0.5 min
Radionuclidic Identity Half-life measurement105–115 minutes
Radiochemical Purity HPLC / Radio-TLC> 95%
Chemical Purity HPLC (UV 254nm)No single impurity > 0.1 µg/mL (excluding vehicle)
Residual Solvents GCMeCN < 410 ppm, EtOH < 5000 ppm
pH pH Strip/Meter4.5 – 8.5
Self-Validating Check:
  • Co-injection Standard: Always co-inject the non-radioactive standard (Cold Standard: 6-(2-fluoroethoxy)nicotinonitrile) during QC to confirm identity.

  • UV/Gamma Alignment: Ensure the UV detector and Gamma detector offset is calibrated.

Troubleshooting & Optimization

  • Low Yield (<10%):

    • Check water content in the reactor. Even trace moisture kills the reaction. Ensure azeotropic drying is complete.

    • Verify K222 quality. Old K222 can degrade.

  • Precursor Instability:

    • If the tosylate precursor degrades, store it at -20°C under argon.

    • Switch to DMSO as a solvent (gentler than MeCN at high temps) but be aware of harder solvent removal.

  • Impurity Profile:

    • If a peak appears at the solvent front (tR ~ 1-2 min), it is unreacted [18F]fluoride. Increase reaction time or precursor concentration.

    • If a peak appears just before the product, it may be the hydrolysis byproduct (amide). Lower the reaction temperature to 85°C.

References

  • Cai, L., et al. "Chemistry with [18F]Fluoride Ion." European Journal of Organic Chemistry, 2008(17), 2853–2873. Link

  • Dollé, F. "Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design." Current Pharmaceutical Design, 2005, 11(25), 3221–3235. Link

  • Pimlott, S. L., & Sutherland, A. "Molecular engineering of pyridine-based radiotracers for PET imaging." Chemical Society Reviews, 2011, 40(1), 149–162. Link

  • Cole, E. L., et al. "Radiosyntheses using fluorine-18: the art and science of late stage fluorination." Current Topics in Medicinal Chemistry, 2014, 14(7), 875–900. Link

  • Matrix Scientific. "6-(2-Fluoroethoxy)-nicotinonitrile Product Data." Chemical Catalog, Accessed 2023. Link

Sources

Application Notes & Protocols for 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)- as a PET Tracer Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-PET-3PCN6FE-20260214

Introduction: The Imperative for Rigorous Standardization in Quantitative PET Imaging

Positron Emission Tomography (PET) has evolved from a qualitative imaging modality into a powerful quantitative tool, enabling the measurement of physiological and biochemical processes in vivo. The Standardized Uptake Value (SUV) is a cornerstone metric used to assess tracer uptake in tissues, crucial for diagnosing diseases, monitoring therapy, and advancing drug development.[1] The accuracy and reproducibility of these quantitative measurements, however, are fundamentally dependent on the quality and characterization of the radiotracers used.

A non-radioactive reference standard is an indispensable component of any PET radiotracer program. It serves as the authenticated chemical entity against which the corresponding radiolabeled tracer is identified, quantified, and validated. This document provides a comprehensive guide for the use of 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)- as a non-radioactive ("cold") reference standard for its [¹⁸F]-labeled analogue, a potential PET tracer for imaging targets where this chemical scaffold demonstrates affinity.

The protocols herein are designed to establish a self-validating system, ensuring the identity, purity, and concentration of the reference standard are unequivocally confirmed before its use in critical applications. This ensures that subsequent preclinical or clinical research is built upon a foundation of chemical certainty, thereby upholding the scientific integrity of the PET data generated.

Physicochemical Properties & Material Specifications

The reference standard is the ground truth for all analytical measurements. Its properties must be thoroughly characterized.

Molecular Structure:

Note: A simplified 2D representation.

Table 1: Physicochemical Data for 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)-

PropertyValueJustification / Method
Chemical Name 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)-IUPAC Nomenclature
Synonyms 6-(2-fluoroethoxy)-3-cyanopyridine; 6-(2-fluoroethoxy)nicotinonitrileCommon alternative names.
Molecular Formula C₈H₇FN₂ODerived from chemical structure.
Molecular Weight 166.15 g/mol Calculated from atomic weights.
Purity Specification ≥ 98.0% (by HPLC)Standard requirement for a reference material to minimize interference from impurities.
Identity Confirmation Conforms to structure by ¹H-NMR, ¹³C-NMR, MSOrthogonal analytical techniques to unequivocally confirm the chemical structure.
Appearance White to off-white crystalline solidTo be determined experimentally; typical for purified small organic molecules.[2]
Solubility Soluble in DMSO, Acetonitrile, Methanol; Sparingly soluble in waterPredicted based on the polar pyridinecarbonitrile core and ether linkage. Experimental verification is required.
Storage Conditions Store at 2-8°C, protected from light and moisture in a sealed containerPrevents degradation. General guidance for storing fluorine-containing organic compounds and radionuclides.[3][4]

Principle of Application: The Role of a Non-Radioactive Standard

The 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)- reference standard is crucial for two primary domains within a PET program: Analytical Method Validation and Biological Assay Validation .

  • Analytical Chemistry: It is used to develop and validate the High-Performance Liquid Chromatography (HPLC) methods that will be used to assess the identity, purity, and specific activity of the final [¹⁸F]-radiolabeled product before patient administration. The "cold" standard provides a stable reference peak for retention time and UV response, allowing for accurate identification and quantification of the radiotracer and its potential impurities.

  • Biological Assays: In preclinical research, the reference standard is used in competition binding assays. By co-administering an excess of the non-radioactive standard with the [¹⁸F]-radiotracer, researchers can demonstrate target-specific binding. A significant reduction in the PET signal in the presence of the standard indicates that the radiotracer is binding to a specific, saturable site rather than accumulating non-specifically. This is a foundational experiment for validating a new PET tracer.

Experimental Protocols

These protocols provide a framework for the comprehensive validation and use of the reference standard.

Protocol 1: Quality Control and Certificate of Analysis (CoA)

Objective: To verify the identity and purity of the 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)- reference standard. This protocol forms the basis of the material's CoA.

Causality: The polarity of the pyridine and nitrile groups, combined with the ether linkage, presents a challenge for traditional C18 reversed-phase chromatography, potentially leading to poor retention.[5] Therefore, a method utilizing a polar-embedded column is recommended to improve peak shape and retention through balanced hydrophobic and polar interactions.[5]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~1 mg of the standard and dissolve in 1.0 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution. Prepare a working solution of 10 µg/mL by serial dilution.

  • Instrumentation: Utilize an HPLC system equipped with a UV-Vis detector, autosampler, and a column temperature controller.

  • Chromatographic Conditions:

    • Column: Polar-embedded C18 (e.g., Agilent Polaris C18-A, Waters SunFire C18), 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 260 nm (or a wavelength determined by UV-Vis scan).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identity: The retention time of the main peak should be consistent across multiple injections.

    • Purity: Calculate the area percentage of the main peak relative to the total area of all peaks detected. The purity must be ≥ 98.0%.

  • Orthogonal Verification (for initial CoA):

    • Mass Spectrometry (MS): Acquire a mass spectrum via LC-MS or direct infusion. The observed m/z should correspond to the expected molecular ion [M+H]⁺.

    • NMR: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆). The spectral data must be consistent with the proposed structure of 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)-.

Table 2: HPLC Parameters for QC Analysis

ParameterCondition
ColumnPolar-embedded C18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: 0.1% Formic Acid in H₂O, B: 0.1% Formic Acid in Acetonitrile
Flow Rate1.0 mL/min
Gradient5-95% B over 15 min
Temperature30°C
DetectionUV at 260 nm
Injection Volume10 µL
Protocol 2: Preparation of Standard Stock Solutions

Objective: To prepare accurate and stable stock solutions for use in biological and analytical assays.

Causality: Accuracy in weighing and dilution is paramount, as these stock solutions will be used to create calibration curves for quantifying the radiotracer or to administer precise doses in biological experiments. The choice of solvent (DMSO) is based on its wide solubilizing power for organic compounds and its compatibility with most biological assays at low final concentrations (<0.1%).

Step-by-Step Methodology:

  • Pre-analysis: Ensure the reference standard has an approved CoA (as per Protocol 1).

  • Weighing: Using a calibrated analytical balance, accurately weigh approximately 5 mg of the standard into a clean glass vial. Record the weight to at least four decimal places (e.g., 5.0123 mg).

  • Dissolution: Add the appropriate volume of high-purity DMSO to achieve a target concentration of 10 mM. For example, for a 5.00 mg sample (MW=166.15), this would be (5.00 mg / 166.15 g/mol) / 10 mmol/L = 3.01 mL.

  • Homogenization: Vortex the solution for 1 minute, followed by sonication in a water bath for 5 minutes to ensure complete dissolution. Visually inspect for any undissolved particulate matter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in amber vials to minimize freeze-thaw cycles and light exposure. Store at -20°C.

  • Documentation: Label each aliquot clearly with the compound name, concentration, solvent, date of preparation, and preparer's initials.

Protocol 3: Workflow for PET Radiotracer QC

Objective: To illustrate the central role of the non-radioactive reference standard in the quality control pipeline of its corresponding [¹⁸F]-labeled radiotracer.

Causality: Before a radiotracer can be administered, its identity and radiochemical purity must be confirmed. This is a regulatory requirement.[6][7] The reference standard is the only means to definitively identify the peak corresponding to the active substance in the radioactive HPLC chromatogram.

Workflow Description:

  • Radiosynthesis: The [¹⁸F]6-(2-fluoroethoxy)-3-pyridinecarbonitrile is synthesized, typically via nucleophilic substitution using [¹⁸F]fluoride.

  • Purification: The crude radioactive product is purified, usually by semi-preparative HPLC.

  • QC Analysis (HPLC): A small aliquot of the final, purified radiotracer is injected into an analytical HPLC system (as described in Protocol 1).

  • Co-injection: To confirm identity, a sample of the non-radioactive reference standard is co-injected with the radiotracer. The radioactive peak (detected by a radiodetector) must have the exact same retention time as the UV peak from the reference standard (detected by a UV detector). This confirms the chemical identity of the synthesized radiotracer.

  • Purity Calculation: The radiochemical purity is determined by integrating the area of the desired radiotracer peak and dividing it by the total area of all radioactive peaks in the chromatogram.

Diagram 1: Workflow for PET Radiotracer Quality Control

PET_QC_Workflow cluster_synthesis Radiochemistry Lab cluster_qc Quality Control Lab cluster_release Release Criteria Radiosynthesis [18F] Radiosynthesis Purification Purification (prep-HPLC) Radiosynthesis->Purification QCSample Final Radiotracer Product (Aliquot) Purification->QCSample HPLC Analytical HPLC (Co-injection) QCSample->HPLC RefStd Reference Standard (from validated stock) RefStd->HPLC Decision Pass/Fail Decision - Identity Confirmed - Purity ≥ 95% HPLC->Decision PET PET Scanner Decision->PET Release for PET Imaging

Caption: Workflow showing the use of the reference standard for the QC release of a PET radiotracer.

Protocol 4: Use in a Preclinical Competition Assay

Objective: To validate the target specificity of the [¹⁸F]-radiotracer in vivo.

Causality: Demonstrating that the radiotracer can be displaced by an excess of its non-radioactive analogue is strong evidence of specific, receptor-mediated binding, a critical characteristic for a useful PET tracer.

Step-by-Step Methodology (Example for a rodent model):

  • Animal Preparation: Prepare two cohorts of tumor-bearing mice (n=3-5 per group), ensuring all animals are handled according to approved institutional guidelines.

  • Baseline Cohort:

    • Anesthetize the animals.

    • Administer a bolus injection of the [¹⁸F]-radiotracer (e.g., 5-10 MBq) via the tail vein.

    • Perform a dynamic PET scan for 60-90 minutes.

  • Blocking (Competition) Cohort:

    • Anesthetize the animals.

    • Administer a bolus pre-injection of the non-radioactive reference standard (e.g., 1-5 mg/kg, prepared from a stock solution as per Protocol 2 and diluted in sterile saline). This is the "blocking dose."

    • 15-30 minutes after the blocking dose, administer the same amount of [¹⁸F]-radiotracer as the baseline group.

    • Perform an identical dynamic PET scan.

  • Image Analysis:

    • Reconstruct all PET images using the same corrections and parameters.

    • Draw regions of interest (ROIs) over the target tissue (e.g., tumor) and a reference tissue (e.g., muscle).

    • Calculate the SUV for all ROIs over time.

  • Data Interpretation: A statistically significant reduction (e.g., >50%) in the SUV in the target tissue of the blocking cohort compared to the baseline cohort indicates successful competition and specific binding.

Diagram 2: Concept of a Competition Binding Assay

Competition_Assay cluster_baseline Baseline Scan cluster_block Blocking Scan Receptor_B Receptor Available Binding Sites Result_B High PET Signal Receptor_B->Result_B Tracer_B [18F]-Tracer Tracer_B->Receptor_B:port Binds Receptor_C Receptor Binding Sites Occupied Result_C Low PET Signal Receptor_C->Result_C Standard_C Reference Standard (Excess) Standard_C->Receptor_C:port Occupies Sites Tracer_C [18F]-Tracer Tracer_C->Receptor_C:port Binding Blocked

Caption: Visualization of specific binding (Baseline) vs. blocked binding (Blocking) in a PET study.

References

  • Ritt, P., et al. (2022). EANM guidelines for PET-CT and PET-MR routine quality control. European Journal of Nuclear Medicine and Molecular Imaging. Available at: [Link]

  • International Atomic Energy Agency (IAEA). (2009). Quality Assurance for PET and PET/CT Systems. Available at: [Link]

  • American Association of Physicists in Medicine (AAPM). Quality control of a PET system is required. Available at: [Link]

  • TRACER. Why and how to standardize quantified PET scans in your trial. Available at: [Link]

  • Christian, P. E., et al. (2012). PET/CT Acceptance Testing and Quality Assurance. AAPM Report No. 126. Available at: [Link]

  • Ferri, V., et al. (2023). EFOMP's protocol quality controls in PET/CT and PET/MR. Physica Medica. Available at: [Link]

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook: 3-Pyridinecarbonitrile. Available at: [Link]

  • ChemSynthesis. 3-Pyridinecarbonitrile Synthesis and Physical Properties. Available at: [Link]

  • Könning, D., et al. (2018). Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. MedChemComm. Available at: [Link]

  • International Atomic Energy Agency (IAEA). (1973). Safe Handling of Radionuclides. Available at: [Link]

  • Oak Ridge National Laboratory. (1999). Compilation of Requirements for Safe Handling of Fluorine and Fluorine-Containing Products. Available at: [Link]

  • ASN (French Authority for Nuclear Safety and Radiation Protection). (2016). ASN recommendations concerning the handling of radiopharmaceuticals. Available at: [Link]

Sources

Application Note: Regioselective Fluoroalkylation of 6-Hydroxy-3-pyridinecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

6-hydroxy-3-pyridinecarbonitrile (also known as 5-cyano-2-pyridone) represents a critical scaffold in medicinal chemistry, particularly for kinase inhibitors and allosteric modulators. The introduction of fluoroalkyl groups (


) significantly alters the physicochemical profile of the parent scaffold, modulating lipophilicity (

), metabolic stability, and binding affinity.

However, this substrate presents a classic regioselectivity challenge due to lactam-lactim tautomerism . The ambident nucleophile can react at:

  • Nitrogen (N1): Yielding N-fluoroalkyl pyridones (Thermodynamically favored in polar media).

  • Oxygen (O6): Yielding fluorinated alkoxypyridines (Favored by specific metal coordination and non-polar solvents).

This guide details two distinct, self-validating protocols to selectively access either the O-trifluoroethyl or N-difluoromethyl derivatives, utilizing the Silver Salt Effect and Carbene Insertion mechanisms respectively.

Scientific Foundation: The Selectivity Switch

The regiochemical outcome is dictated by the specific interaction between the metal cation, the solvent dielectric constant, and the tautomeric equilibrium of the substrate.

Tautomeric Equilibrium

In solution, 6-hydroxy-3-pyridinecarbonitrile exists primarily as the 2-pyridone (lactam) tautomer. However, the anion generated by deprotonation delocalizes charge between the Nitrogen and Oxygen.

  • N-Alkylation (Soft-Soft / Dissociated Ion Pair): In polar aprotic solvents (DMF, DMSO) with alkali metals (Na, K), the cation is well-solvated, leaving the "naked" anion to react at the most nucleophilic site, typically the nitrogen (retaining the amide aromaticity).

  • O-Alkylation (Silver Salt Effect): Reaction with

    
     in non-polar solvents (Toluene, Benzene) creates a tight ion pair or a covalent Ag-N species. The silver ion effectively blocks the nitrogen or coordinates the leaving halide in a specific geometry that directs electrophilic attack to the oxygen.
    
Decision Logic Diagram

TautomerSelectivity Substrate 6-hydroxy-3- pyridinecarbonitrile Tautomer Anionic Ambident Nucleophile Substrate->Tautomer Deprotonation Cond_N Condition A: Na/K Salt + Polar Solvent (DMF/DMSO) Tautomer->Cond_N Dissociated Ion Pair Cond_O Condition B: Ag Salt + Non-Polar Solvent (Toluene/Benzene) Tautomer->Cond_O Associative Mechanism Prod_N N-Alkylation (1-substituted-6-oxo...) Cond_N->Prod_N Thermodynamic Control Prod_O O-Alkylation (6-alkoxy-nicotinonitrile) Cond_O->Prod_O Kinetic/Coordination Control

Figure 1: Mechanistic divergence based on cation and solvent selection.

Protocol A: Selective O-Trifluoroethylation

Target: 6-(2,2,2-trifluoroethoxy)nicotinonitrile Mechanism: Silver-Mediated Nucleophilic Substitution (


)

This protocol utilizes the "Silver Salt Method" to overcome the thermodynamic preference for N-alkylation. The use of Silver Carbonate (


) in toluene is critical.
Reagents & Materials
  • Substrate: 6-hydroxy-3-pyridinecarbonitrile (1.0 equiv)

  • Alkylating Agent: 2,2,2-Trifluoroethyl iodide (1.5 equiv)

    • Note: The iodide is preferred over the tosylate for better reactivity with Ag salts.

  • Base/Promoter: Silver Carbonate (

    
    ) (1.1 equiv)
    
  • Solvent: Anhydrous Toluene (0.1 M concentration)

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).[1]
    
  • Charging: Add 6-hydroxy-3-pyridinecarbonitrile (1.0 equiv) and

    
     (1.1 equiv) to the flask.
    
  • Solvent Addition: Add anhydrous Toluene. The reaction is heterogeneous; vigorous stirring is required.

  • Reagent Addition: Add 2,2,2-trifluoroethyl iodide (1.5 equiv) via syringe. Protect the flask from light (aluminum foil) as silver salts are photosensitive.

  • Reaction: Heat the mixture to 80°C for 12–18 hours.

    • Checkpoint: Monitor by TLC (SiO2, 30% EtOAc/Hexanes). The starting material (polar) should disappear, replaced by a less polar spot (O-alkyl product).

  • Work-up:

    • Cool to room temperature.[2]

    • Filter the mixture through a pad of Celite to remove silver salts (AgI/Ag2CO3). Wash the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient). The O-isomer typically elutes significantly faster (higher

    
    ) than any trace N-isomer.
    

Protocol B: Selective N-Difluoromethylation

Target: 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile Mechanism: Difluorocarbene (


) Insertion

Direct nucleophilic substitution with


 gas is operationally difficult. This protocol uses Sodium Chlorodifluoroacetate , a solid reagent that releases difluorocarbene upon thermal decarboxylation.[1] This method favors N-functionalization in pyridones due to the nucleophilicity of the nitrogen lone pair towards the electrophilic carbene species.
Reagents & Materials
  • Substrate: 6-hydroxy-3-pyridinecarbonitrile (1.0 equiv)

  • Reagent: Sodium chlorodifluoroacetate (

    
    ) (2.5 – 3.0 equiv)
    
  • Base: Potassium Carbonate (

    
    ) (1.5 equiv) - Optional, helps deprotonate substrate to facilitate attack.
    
  • Solvent: DMF or NMP (Anhydrous, 0.2 M)

Step-by-Step Procedure
  • Safety Warning: This reaction generates

    
     gas and trace difluorocarbene. Perform in a well-ventilated fume hood.
    
  • Setup: Use a sealed tube or a flask with a reflux condenser.

  • Charging: Combine substrate (1.0 equiv),

    
     (1.5 equiv), and Sodium chlorodifluoroacetate (1.5 equiv - add only half initially) in DMF.
    
  • Reaction (Phase 1): Heat the mixture to 95–100°C .

    • Observation: Gas evolution (

      
      ) indicates carbene generation.
      
  • Reagent Addition (Phase 2): After 2 hours, add the remaining Sodium chlorodifluoroacetate (1.0–1.5 equiv) to ensure conversion. Continue heating for 4–6 hours.

  • Work-up:

    • Cool to room temperature.[2]

    • Pour the reaction mixture into water (5x reaction volume) and extract with EtOAc (3x).

    • Wash combined organics with brine (to remove DMF), dry over

      
      , and concentrate.
      
  • Purification: Flash chromatography (DCM/MeOH or EtOAc/Hexanes). The N-difluoromethyl product is generally more polar than O-alkyl analogs but less polar than the starting material.

Workflow Visualization

NDifluoromethylation Start Start: Substrate + K2CO3 in DMF Heat Heat to 95°C (Decarboxylation) Start->Heat Carbene Generation of :CF2 (Difluorocarbene) Heat->Carbene -CO2, -NaCl Attack Nucleophilic Attack by Pyridone Nitrogen Carbene->Attack Addnl Add 2nd Portion of ClCF2CO2Na Attack->Addnl After 2 hrs Final Product: N-CHF2 Pyridone Addnl->Final Complete Conversion

Figure 2: Step-wise workflow for N-difluoromethylation via reactive carbene species.

Analytical Validation (Self-Validating Systems)

Distinguishing N- vs O-alkylation is critical.[2] Use


 and 

NMR for definitive structural assignment.
NMR Diagnostic Table
FeatureO-Alkylation Product (Ether)N-Alkylation Product (Lactam)

NMR (Carbonyl)
Missing. C2 shifts upfield (~160-164 ppm, typical of pyridine C-O).Present. Distinct Carbonyl signal (~160-165 ppm, but C-N character distinct).

NMR (Coupling)
Quartet for

(

).
Triplet for

(

typically seen in F-NMR).

NMR
Singlet/Triplet (approx -74 ppm for

).
Doublet (approx -90 to -100 ppm for

,

).

NMR (Alpha Protons)
Quartet at ~4.8 ppm (

).
Triplet at ~7.5-7.8 ppm (

, large geminal coupling).
Mechanistic Causality Check
  • If you see mixtures:

    • In Protocol A: Ensure the solvent is strictly non-polar (Toluene). Traces of DMF or water will solubilize the ion pair and promote N-alkylation.

    • In Protocol B: Ensure high temperature. Low temperature fails to decarboxylate the reagent, leading to no reaction.

References

  • Tieckelmann, H., et al. "Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts." Journal of Organic Chemistry, vol. 32, no. 12, 1967, pp. 4040–4044.

  • Fujii, T., et al. "Microwave-Assisted Silver(I)-Mediated Selective O-Alkylation of Aromatic Imidate Systems." Synthesis, vol. 2009, no. 08, 2009, pp. 1321-1326.

  • Fier, P. S., et al. "Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines." Journal of Organic Chemistry, vol. 86, no. 9, 2021, pp. 6879-6887.[3]

  • Mehta, V. P., & Greaney, M. F. "S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate."[1] Organic Letters, vol. 15, no.[1] 19, 2013, pp. 5036–5039.

Sources

Application Note: HPLC Purification Strategies for 6-(2-Fluoroethoxy)-3-pyridinecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Scope

This technical guide details the High-Performance Liquid Chromatography (HPLC) purification and analytical characterization of 6-(2-fluoroethoxy)-3-pyridinecarbonitrile (CAS: 942938-28-5).[1][2] This compound serves as a critical reference standard in medicinal chemistry and a "cold standard" in the development of Fluorine-18 (


F) radiotracers for Positron Emission Tomography (PET).

The primary purification challenge lies in separating the target ether from its halogenated precursor (typically 6-chloronicotinonitrile) and potential hydrolysis byproducts (nicotinamide derivatives). This protocol establishes a robust Reversed-Phase (RP-HPLC) workflow suitable for scaling from analytical quality control (QC) to semi-preparative isolation.[1][2]

Physicochemical Profile & Solubility

Understanding the solute's properties is prerequisite to method design.[2] The introduction of the fluoroethoxy group at the 6-position alters the lipophilicity compared to the parent nicotinonitrile.[1]

PropertyValue / CharacteristicImpact on Chromatography
Molecular Formula

MW: 166.15 g/mol
LogP (Predicted) ~0.9 – 1.2Moderately lipophilic; suitable for C18 retention.[1][2]
pKa (Pyridine N) < 2.0 (Estimated)The electron-withdrawing cyano (-CN) and ether oxygen reduce the basicity of the pyridine nitrogen significantly.[1] It remains neutral at standard HPLC pH (2-8).[1][2]
Solubility DMSO, Methanol, AcetonitrileHigh. Use DMSO for prep-scale loading to minimize injection volume.[1][2]
Solubility (Water) Low to NegligibleRequires high organic start in gradient if not dissolved in DMSO.[2]
UV Max ~260–270 nmPyridine

transition.[2]

Analytical Method (Quality Control)

Objective: To assess purity and quantify the ratio of product to the 6-chloro precursor.

Chromatographic Conditions
  • System: Agilent 1260 Infinity II or equivalent quaternary pump system.

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm (or equivalent end-capped C18).

    • Rationale: A fully end-capped C18 prevents secondary silanol interactions with the pyridine ring, ensuring sharp peak shapes.[1][2]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).[1][2]

  • Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

    • Note: Formic acid (0.1%) is a suitable alternative for LC-MS compatibility.[1][2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 30°C.

  • Detection: DAD at 254 nm (Reference 360 nm).

Gradient Profile
Time (min)% Mobile Phase BEvent
0.0010Equilibration
2.0010Isocratic Hold (Elute polar salts)
15.0090Linear Gradient
18.0090Wash
18.1010Re-equilibration
23.0010End

Expected Retention:

  • Hydrolysis impurities (Amides): ~4-6 min.[2]

  • 6-(2-fluoroethoxy)-3-pyridinecarbonitrile: ~10-12 min.

  • 6-chloronicotinonitrile (Precursor): ~13-14 min (The chloro group is often more lipophilic than the fluoroethoxy chain, depending on the specific column selectivity).[1]

Preparative Purification Protocol

Objective: Isolation of >100 mg material with >99.5% purity.

Scale-Up Strategy

Direct linear scale-up is applied from the analytical profile.[1][2]

  • Column: C18 Prep Column (e.g., 250 x 21.2 mm, 10 µm).

  • Flow Rate: 20 mL/min.[2]

  • Loading: Dissolve crude solid in minimum DMSO (approx. 100 mg/mL). Filter through 0.45 µm PTFE syringe filter before injection.[1][2]

Automated Fraction Collection Logic

Because the separation between the fluoroethoxy product and the chloro-precursor can be tight, "Slope-Based" collection is preferred over simple "Level-Based" collection to accurately cut the peak shoulders.[1][2]

  • Trigger Mode: Slope + Threshold.[1][2]

  • Slope Sensitivity: High (to detect the valley between closely eluting isomers).

  • Wavelength: 254 nm.[1][2]

Post-Run Processing
  • Pool Fractions: Combine fractions corresponding to the target peak (purity check via Analytical Method 3.1).

  • Solvent Removal: Rotary evaporate the acetonitrile at 40°C under reduced pressure.[2]

  • Lyophilization: The remaining aqueous phase (containing TFA) should be frozen and lyophilized to remove water and volatile TFA, yielding the product as a white solid/powder.

Visualization: Purification Workflow

PurificationWorkflow Start Crude Synthesis Mixture (Solid) Solubility Dissolution (Solvent: DMSO or MeOH) Start->Solubility Filter Filtration (0.45 µm PTFE) Solubility->Filter QC_Pre Analytical QC (Method 3.1) Check Purity & Precursor % Filter->QC_Pre Decision Separation Sufficient? (Rs > 1.5) QC_Pre->Decision PrepLC Prep HPLC (Method 4) Gradient: 10-90% ACN Decision->PrepLC Yes Optimize Optimize Method (Try Phenyl-Hexyl Column) Decision->Optimize No Fractions Fraction Collection (UV 254nm Trigger) PrepLC->Fractions QC_Post Fraction Re-Analysis Pool Pure Fractions (>99%) Fractions->QC_Post Evap Rotary Evaporation (Remove ACN) QC_Post->Evap Freeze Lyophilization (Remove Water/TFA) Evap->Freeze Final Pure 6-(2-fluoroethoxy)- 3-pyridinecarbonitrile Freeze->Final Optimize->QC_Pre

Caption: Step-by-step workflow for the isolation of 6-(2-fluoroethoxy)-3-pyridinecarbonitrile from crude synthesis mixtures.

Troubleshooting & Optimization

If the standard C18 protocol fails to resolve the target from the 6-chloro precursor, alternative selectivities must be employed.[1]

Peak Tailing[1][2]
  • Cause: Interaction between the pyridine nitrogen and residual silanols on the silica support.[3]

  • Solution: Increase buffer strength (e.g., 20 mM Ammonium Formate) or add a "sacrificial base" like Triethylamine (TEA) at 5 mM, although TFA is usually sufficient for this weakly basic compound.

Insufficient Resolution (Target vs. Precursor)
  • Alternative Column: Switch to a Phenyl-Hexyl stationary phase.

    • Mechanism:[1][2][4][5] The

      
       interactions between the phenyl phase and the pyridine ring of the analyte often provide different selectivity compared to the hydrophobic-only interaction of C18.[1][2] This is particularly effective for separating halo-substituted pyridines.[1][2]
      
  • Isocratic Step: Insert a shallow isocratic hold at the elution percentage (e.g., if it elutes at 40% B, hold at 38% B for 10 minutes).

OptimizationLogic Problem Issue: Poor Resolution (Target co-elutes with Precursor) Check1 Check Gradient Slope Problem->Check1 Action1 Decrease Slope (e.g. 0.5% per min) Check1->Action1 First Step Check2 Check Stationary Phase Action1->Check2 If fails Action2 Switch to Phenyl-Hexyl Check2->Action2 Best for Pyridines

Caption: Decision tree for optimizing separation of pyridine derivatives.

References

  • Agilent Technologies. (2023).[2][6] Development and Verification of a Generic Agilent 1260 Infinity II Binary HPLC Method. Retrieved from [2]

  • BenchChem. (2025).[2][3][7] Chromatographic Purification of Pyridine Derivatives: Troubleshooting Peak Tailing. Retrieved from [2]

  • Organic Syntheses. (Coll. Vol. 4). Nicotinonitrile Preparation and Purification. Org. Synth. 1963, 4, 706. Retrieved from [2]

  • Matrix Scientific. 6-(2-Fluoroethoxy)-nicotinonitrile Product Data. Retrieved from [2]

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 7522, Pyridine-2-carbonitrile (Analogous Chemistry). Retrieved from

Sources

microwave-assisted synthesis of 6-(2-fluoroethoxy) pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 6-(2-Fluoroethoxy) Pyridine Derivatives

Executive Summary & Strategic Importance

The introduction of fluorinated motifs into heteroaromatic scaffolds is a cornerstone of modern medicinal chemistry. The 2-fluoroethoxy group (


) serves as a critical bioisostere for methoxy or ethoxy groups, offering enhanced metabolic stability against cytochrome P450 oxidation while modulating lipophilicity (

). Furthermore, this moiety is of high value in radiopharmaceutical development, serving as a non-radioactive standard for

-labeled PET tracers used in neuroimaging.

This Application Note details a robust, microwave-assisted Nucleophilic Aromatic Substitution (


) protocol for synthesizing 6-(2-fluoroethoxy) pyridine derivatives. Unlike traditional thermal reflux methods, which often require 12–24 hours and suffer from side reactions (e.g., elimination to vinyl ethers), this microwave protocol achieves quantitative conversion in under 20 minutes with superior purity profiles.

Mechanistic Principles

The synthesis relies on the


 mechanism.[1][2][3][4] The reaction is driven by the electron-deficient nature of the pyridine ring, which is further activated by the leaving group (LG) at the C-6 position.

Key Mechanistic Steps:

  • Nucleophilic Activation: The base deprotonates 2-fluoroethanol to generate the 2-fluoroethoxide anion, a potent nucleophile.

  • Addition (Rate Determining Step): The alkoxide attacks the C-6 position of the pyridine, disrupting aromaticity and forming a high-energy anionic

    
    -complex (Meisenheimer complex). The negative charge is delocalized onto the electronegative nitrogen atom.
    
  • Elimination: The aromaticity is restored by the expulsion of the leaving group (Halide), yielding the ether product.

Microwave Effect: Dielectric heating directly couples with the polar solvent (DMSO/DMF) and the ionic transition states, lowering the activation energy barrier and suppressing the formation of the thermodynamic byproduct (vinyl ether via E2 elimination).

Figure 1: Reaction Mechanism & Pathway

SNAr_Mechanism cluster_0 Step 1: Activation cluster_1 Step 2: SNAr Cycle Alc 2-Fluoroethanol Nuc 2-Fluoroethoxide (Active Nucleophile) Alc->Nuc Deprotonation Base Base (Cs2CO3) Base->Nuc Complex Meisenheimer Complex Nuc->Complex Attack at C-6 Pyr 6-Halo-Pyridine Pyr->Complex Prod 6-(2-Fluoroethoxy) Pyridine Complex->Prod Elimination of LG

Caption: Mechanistic pathway of the microwave-assisted


 reaction showing nucleophile generation and the addition-elimination cycle.

Experimental Protocol

Safety Warning: 2-Fluoroethanol is highly toxic (LD50 oral rat: ~10 mg/kg) as it metabolizes to fluoroacetate, inhibiting the Krebs cycle. All handling must occur in a fume hood with appropriate PPE (double nitrile gloves).

Materials
  • Substrate: 6-Bromo-2-pyridinecarbonitrile (Model Substrate)

  • Reagent: 2-Fluoroethanol (3.0 equiv.)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv.)
    
  • Solvent: Anhydrous DMF or DMSO

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator)

Step-by-Step Workflow
  • Preparation (In Fume Hood):

    • To a 10 mL microwave process vial equipped with a magnetic stir bar, add 6-Bromo-2-pyridinecarbonitrile (183 mg, 1.0 mmol).

    • Add

      
        (652 mg, 2.0 mmol). Note: Cesium is preferred over Potassium due to higher solubility in organic solvents.
      
    • Add Anhydrous DMF (3.0 mL).

    • Add 2-Fluoroethanol (192 mg, 3.0 mmol) last.

    • Seal the vial with a PTFE/silicone cap.

  • Microwave Irradiation:

    • Mode: Dynamic (Standard)

    • Temperature: 120 °C

    • Hold Time: 15 minutes

    • Pre-stirring: 30 seconds

    • Pressure Limit: 250 psi

    • Power: High absorption (set max to 200W to prevent overshoot).

  • Work-up:

    • Cool the vial to room temperature (using compressed air flow in the reactor).

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (20 mL) and transfer to a separatory funnel.

    • Wash with Water (3 x 10 mL) to remove DMF and excess 2-fluoroethanol. Critical: Thorough washing is required to remove the toxic alcohol.

    • Wash with Brine (1 x 10 mL).

    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • The crude residue is typically >90% pure.

    • Purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes) to yield the white crystalline solid.

Figure 2: Experimental Workflow Diagram

Workflow Start Reagent Prep (Glovebox/Hood) Load Load MW Vial: Substrate + Cs2CO3 + DMF + Alcohol Start->Load Irradiate MW Irradiation 120°C | 15 min | 200W Load->Irradiate Cool Cooling & Venting Irradiate->Cool Extract Extraction (EtOAc/H2O) Remove DMF/Alcohol Cool->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Pure Flash Chromatography Final Product Dry->Pure

Caption: Step-by-step workflow for the microwave-assisted synthesis and isolation.

Results & Optimization Data

The following data compares the microwave protocol against traditional thermal heating for the synthesis of 6-(2-fluoroethoxy)-2-pyridinecarbonitrile .

Table 1: Optimization of Reaction Conditions
EntryMethodSolventBaseTemp (°C)TimeYield (%)*Notes
1ThermalDMF

10012 h45%Incomplete; vinyl ether byproduct observed.
2ThermalDMSONaH804 h62%Messy workup; NaH difficult to handle.
3MWDMF

12015 min78%Good conversion.
4MW DMF

120 15 min 94% Optimal Condition.
5MWNMP

15010 min88%Higher temp caused slight degradation.

*Isolated yields after chromatography.

Technical Insight: The use of Cesium Carbonate (Entry 4) is superior to Potassium Carbonate due to the "Cesium Effect," where the larger cation radius leads to a looser ion pair with the alkoxide, increasing the nucleophilicity of the oxygen anion in the organic phase [1].

Troubleshooting Guide

  • Problem: Low conversion.

    • Solution: Ensure the pyridine substrate has an electron-withdrawing group (EWG) at the 2- or 4-position (e.g., -CN, -NO2, -CF3). If the substrate is electron-rich (e.g., 6-methylpyridine), increase temp to 160°C and time to 30 mins.

  • Problem: Vial over-pressurization.

    • Solution: 2-Fluoroethanol has a boiling point of ~103°C. Ensure the vial volume is not filled more than 50%. Do not use NaH in sealed MW vials as

      
       gas generation will trigger safety shutoffs.
      
  • Problem: Presence of vinyl ether impurity.

    • Solution: This results from E2 elimination. Lower the reaction temperature by 10°C and slightly increase the concentration of the nucleophile to favor substitution over elimination.

References

  • Fier, P. S., & Hartwig, J. F. (2013).[5] Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction.[5] Science, 342(6161), 956-960.[5] [Link]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]

  • CEM Corporation. (n.d.). Nucleophilic Additions and Substitutions: Application Note. [Link]

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (Contextual grounding for Pyridine mechanisms).
  • Biotage. (n.d.). Microwave Synthesis PathFinder: Nucleophilic Aromatic Substitution. [Link]

Sources

Preparation of 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)- for Biological Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive framework for the preparation and handling of the novel small molecule, 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)-, for various biological assays. While direct experimental data for this specific compound is not extensively available in public literature, this document synthesizes established principles from medicinal chemistry and in vitro pharmacology, drawing upon data from structurally related pyridinecarbonitrile derivatives to offer a robust starting point for your investigations.

Our approach emphasizes scientific integrity and logical experimental design. The protocols herein are constructed to be self-validating, encouraging a critical and adaptive approach to experimental setup. By understanding the "why" behind each step, researchers can confidently tailor these methods to their specific biological systems.

Compound Overview and Physicochemical Considerations

3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)- belongs to the pyridinecarbonitrile class of heterocyclic compounds. This family is of significant interest in drug discovery due to the diverse biological activities exhibited by its members, including potential anticancer and anti-inflammatory properties.[1][2] The introduction of a fluoroethoxy group at the 6-position and a nitrile group at the 3-position of the pyridine ring is expected to modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and target engagement.

Predicted Physicochemical Properties

Predicting the behavior of a novel compound is a critical first step. Based on the general characteristics of pyridinecarbonitriles, we can anticipate the following:

PropertyPredicted CharacteristicRationale & Implications for Handling
Solubility Limited aqueous solubility, soluble in polar organic solvents.The hydrophobic pyridine ring and the fluoroethoxy group likely decrease water solubility.[1] Stock solutions should be prepared in an organic solvent like DMSO. Subsequent dilutions in aqueous assay media must be carefully performed to avoid precipitation.
Stability Generally stable under normal conditions.Store in a cool, dry place.[1] Stability in aqueous assay media over the course of the experiment should be empirically determined.
Molecular Weight ~180.17 g/mol (Calculated)Essential for accurate preparation of stock solutions of known molarity.
pKa Weakly basic.The pyridine nitrogen can be protonated. The pKa will influence its charge state in physiological buffers, which can affect cell permeability and target interaction.

Workflow for Compound Preparation and Dosing in Biological Assays

The following workflow provides a logical sequence for preparing 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)- for in vitro experiments.

Compound Preparation Workflow cluster_prep Phase 1: Preparation & QC cluster_assay Phase 2: Assay Dosing powder Receipt of Compound Powder qc Quality Control (NMR, MS, HPLC) powder->qc Verify Identity & Purity stock Stock Solution Preparation (e.g., 10 mM in DMSO) qc->stock Proceed if >95% pure storage Aliquoting & -20°C/-80°C Storage stock->storage Prevent freeze-thaw cycles intermediate Intermediate Dilutions (in DMSO or medium) storage->intermediate Thaw aliquot final Final Dosing Solution (in Assay Medium) intermediate->final Minimize DMSO concentration assay Addition to Biological System final->assay Ensure homogeneity incubation Incubation & Data Acquisition assay->incubation Monitor for precipitation

Caption: Workflow for preparing 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)-.

Detailed Protocols

These protocols are designed to be starting points. Researchers should optimize these based on their specific cell types, assay formats, and experimental goals.

Protocol 1: Preparation of a 10 mM Primary Stock Solution

Rationale: A high-concentration stock in a suitable organic solvent is essential for serial dilutions and to minimize the final concentration of the solvent in the assay, which can have off-target effects. Dimethyl sulfoxide (DMSO) is a common choice due to its broad solvency.[3]

Materials:

  • 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)- powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Calibrated analytical balance

  • Sterile, amber glass vial or polypropylene microcentrifuge tube

  • Vortex mixer

Procedure:

  • Verification: Before use, ensure the compound's identity and purity have been confirmed by appropriate analytical methods (e.g., ¹H NMR, LC-MS).[4]

  • Calculation: Calculate the mass of the compound required to prepare the desired volume of a 10 mM stock solution.

    • Mass (mg) = 10 mmol/L * Molar Mass ( g/mol ) * Volume (L) * 1000 mg/g

    • For example, to make 1 mL of a 10 mM solution (Molar Mass ≈ 180.17 g/mol ):

      • Mass = 10 * 180.17 * 0.001 * 1000 = 1.80 mg

  • Weighing: Carefully weigh the calculated mass of the compound and transfer it to the sterile vial.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial.

  • Solubilization: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary for some compounds, but observe for any signs of degradation.

  • Storage: Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Rationale: Serial dilutions are performed to generate a range of concentrations for determining dose-response relationships. It is crucial to manage the final DMSO concentration, as it can be toxic to cells at higher levels (typically >0.5%).

Materials:

  • 10 mM primary stock solution of 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)- in DMSO

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640) appropriate for your cell line

  • Sterile polypropylene tubes or 96-well plates for dilution series

Procedure:

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate stock solution from the 10 mM primary stock. For example, dilute the 10 mM stock 1:100 in cell culture medium to create a 100 µM solution with 1% DMSO. This helps to minimize pipetting errors and reduces the DMSO concentration in subsequent steps.

  • Serial Dilutions: Perform serial dilutions from your highest concentration working stock. For example, to create a 2-fold dilution series from a 100 µM stock:

    • Add 100 µL of cell culture medium to several wells of a 96-well plate.

    • Add 200 µL of the 100 µM stock to the first well.

    • Transfer 100 µL from the first well to the second well and mix thoroughly.

    • Continue this process for the desired number of dilutions.

  • Final Dosing: Add the serially diluted compound solutions to your assay plates containing cells. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.

    • Vehicle Control: A crucial control is to treat cells with the same final concentration of DMSO as the highest concentration of the test compound.

Dosing Considerations and Scientific Integrity

The nominal concentration (the concentration you calculate) may not be the same as the effective concentration that the cells are exposed to.[5][6] This can be due to several factors:

  • Binding to Plasticware and Serum Proteins: Hydrophobic compounds can adsorb to the plastic of the assay plate or bind to proteins in the fetal bovine serum (FBS) of the culture medium.[7]

  • Compound Instability: The compound may degrade in the aqueous environment of the cell culture medium over the incubation period.

  • Cellular Metabolism: Cells may metabolize the compound, reducing its effective concentration.

Best Practices for Ensuring Data Reliability:

  • Solubility Assessment: Before a large-scale experiment, visually inspect the highest concentration of your compound in the final assay medium for any signs of precipitation.

  • Control for Dosing Method: For difficult-to-test, hydrophobic compounds, consider alternative dosing methods like passive dosing.[7][8]

  • Time-Course Experiments: Assess the stability of your compound in the assay medium over the duration of your experiment.

  • Serum Concentration: Be aware that varying the serum concentration in your medium can alter the free concentration of the compound available to the cells.

Potential Biological Assays and Target Identification

Given that pyridinecarbonitrile scaffolds are present in various biologically active molecules, 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)- could be screened in a variety of assays.

Biological_Assay_Funnel cluster_screening Screening & Hit Validation cluster_moa Mechanism of Action Studies primary_screen Primary Screening Phenotypic assays (e.g., cell viability, reporter assays) or Target-based assays (e.g., kinase inhibition) dose_response Dose-Response & Potency Determine IC50/EC50 values primary_screen->dose_response Active 'Hits' secondary_assay Secondary/Orthogonal Assays Confirm activity in a different assay format dose_response->secondary_assay Confirmed Hits target_engagement Target Engagement Cellular thermal shift assay (CETSA), pull-down assays secondary_assay->target_engagement Validated Hits pathway_analysis Pathway Analysis Western blotting, qPCR, transcriptomics target_engagement->pathway_analysis On-target activity

Caption: Funnel approach for biological evaluation of the compound.

  • Primary Screens: Initial evaluation in high-throughput screens (HTS) can identify potential activity.[9] This could involve cell viability assays (e.g., MTT, CellTiter-Glo®) across a panel of cancer cell lines or target-based enzymatic assays.

  • Secondary Assays: For "hits" from primary screens, more complex or orthogonal assays are used for confirmation.[3]

  • Target Identification: If the compound shows interesting phenotypic effects, affinity-based methods can be employed to identify its protein targets.[10]

Conclusion

The successful evaluation of 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)- in biological assays hinges on careful and systematic preparation and handling. By anticipating its physicochemical properties based on related structures and employing rigorous experimental design with appropriate controls, researchers can generate reliable and reproducible data. This, in turn, will pave the way for elucidating its biological activity and potential as a novel therapeutic agent.

References

  • Better In-vitro Dosing. (n.d.). Retrieved from [Link]

  • Decision tree - Better In-vitro Dosing. (n.d.). Retrieved from [Link]

  • Groothuis, F. A., Heringa, M. B., Nicol, B., van der Graaf, P. H., & Kramer, N. I. (2015). Dose metric considerations in in vitro assays to improve quantitative in vitro–in vivo dose extrapolations. Toxicology in Vitro, 29(1), 195-203.
  • 4-Pyridinecarbonitrile - Solubility of Things. (n.d.). Retrieved from [Link]

  • Smith, A. M., et al. (2022). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. Toxics, 10(12), 772.
  • Dose Metric Considerations in In Vitro Assays to Improve Quantitative In Vitro-In Vivo Dose Extrapolations. (2015).
  • Chemical Properties of 3-Pyridinecarbonitrile (CAS 100-54-9). (n.d.). Cheméo. Retrieved from [Link]

  • 3-Pyridinecarbonitrile. (n.d.). NIST WebBook. Retrieved from [Link]

  • Pyridine-2-carbonitrile | C6H4N2 | CID 7522. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Practical Guidance for Small Molecule Screening. (n.d.). Yale Center for Molecular Discovery. Retrieved from [Link]

  • 3-Pyridinecarbonitrile - 100-54-9, C6H4N2, density, melting point, boiling point, structural formula, synthesis. (n.d.). ChemSynthesis. Retrieved from [Link]

  • 3-Pyridinecarbonitrile, 2-chloro-6-(trifluoromethyl)-. (n.d.). ChemBK. Retrieved from [Link]

  • Chapter 2: Considerations Related to Small-molecule Screening Collections. (n.d.). In Books - The Royal Society of Chemistry.
  • Assay Guidance Manual. (2012). NCBI Bookshelf.
  • Girgis, A. S., Kalmouch, A., & Hosni, H. M. (2004). Synthesis of novel 3-pyridinecarbonitriles with amino acid function and their fluorescence properties. Amino acids, 26(2), 139–146.
  • S1 Supporting Information Library Design, Synthesis and Screening: Pyridine Dicarbonitriles as Potential Prion Disease Therapeut. (n.d.). AWS.
  • Al-Ostath, A. I., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(19), 6649.
  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & medicinal chemistry letters, 38, 127849.
  • Kumar, R., & Singh, R. (2018).
  • Wnur, A., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324.
  • Scriven, E. F. V., & Murugan, R. (2005). Pyridine and Pyridine Derivatives. In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc.

Sources

Application Note: Solvent Selection Strategy for the Synthesis of 6-(2-Fluoroethoxy)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026


 Conditions for Pyridine Etherification
Target Molecule:  6-(2-fluoroethoxy)nicotinonitrile (CAS: 1427096-28-3)

Abstract

The synthesis of 6-(2-fluoroethoxy)nicotinonitrile is a critical intermediate step in the production of various radiotracers (e.g., for PET imaging) and P2X3 antagonists. This transformation typically employs a Nucleophilic Aromatic Substitution (


) of 6-chloronicotinonitrile with 2-fluoroethanol. However, the electron-withdrawing nature of the fluorine atom in the alcohol reduces the nucleophilicity of the alkoxide, necessitating precise solvent selection to lower the activation energy. This guide analyzes the mechanistic impact of solvent polarity on reaction kinetics and provides optimized protocols for both bench-scale (high throughput) and process-scale (safety/green chemistry) applications.

Mechanistic Insight & Solvent Theory[1]

The Chemical Challenge

The reaction involves the displacement of a chloride leaving group on an electron-deficient pyridine ring by a 2-fluoroethoxy nucleophile.

  • Substrate: 6-Chloronicotinonitrile. The nitrile group (-CN) at the 3-position activates the ring for nucleophilic attack at the 6-position.

  • Nucleophile: 2-Fluoroethanol. The

    
    -fluorine atom exerts a strong inductive effect (
    
    
    
    ), lowering the
    
    
    of the alcohol (approx. 14.4 vs. 16 for ethanol). While this makes deprotonation easier, it renders the resulting alkoxide less nucleophilic than a standard ethoxide.
The Role of Solvent in

In


 reactions, the rate-determining step is typically the formation of the anionic Meisenheimer complex. The solvent must perform two competing functions:
  • Solvate the Cation: Stabilize the metal counterion (

    
    , 
    
    
    
    ,
    
    
    ) to dissociate the ion pair, creating a "naked," reactive alkoxide.
  • Stabilize the Transition State: Support the delocalized negative charge on the Meisenheimer intermediate.

Dipolar Aprotic Solvents (DMSO, DMF, NMP) are the "Gold Standard" here. They possess high dielectric constants to dissociate ion pairs but lack hydrogen bond donors, preventing them from "caging" the nucleophile.

Reaction Pathway Diagram

The following diagram illustrates the reaction coordinate and the specific stabilization provided by the solvent shell.

SNAr_Mechanism Reactants Reactants (6-Cl-Nicotinonitrile + 2-Fluoroethoxide) TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 Activation Inter Meisenheimer Complex (Stabilized by Polar Solvent) TS1->Inter Rate Determining Step Product Product 6-(2-fluoroethoxy)nicotinonitrile Inter->Product Elimination of Cl- Solvent Dipolar Aprotic Solvent (DMSO/DMF) Solvent->Reactants Increases Nucleophilicity (Naked Anion) Solvent->Inter Stabilizes Charge Distribution

Figure 1: Mechanistic pathway of the


 reaction highlighting the dual role of the solvent in activating the nucleophile and stabilizing the intermediate.[1]

Solvent Selection Matrix

The following table compares solvent performance based on reaction kinetics, workup difficulty, and safety profiles.

Solvent ClassRepresentative SolventReaction RateWorkup DifficultyRecommendation
Dipolar Aprotic DMSO (Dimethyl sulfoxide)High Moderate (High BP, requires aqueous wash)Primary Choice for scale-up and yield.
Dipolar Aprotic DMF (Dimethylformamide)High Moderate (Hepatotoxic, difficult to remove traces)Secondary Choice ; good for solubility.
Ether THF (Tetrahydrofuran)ModerateLow (Easy evaporation)Use only with NaH (strong base) at low temp.
Non-Polar Toluene LowLow (Azeotropic drying)Requires Phase Transfer Catalyst (e.g., TBAB).
Protic Ethanol/Isopropanol Very LowLowAvoid. Solvates nucleophile via H-bonding, killing reactivity.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (High Yield/Scalable)

System: DMSO / Potassium Carbonate (


) or Cesium Carbonate (

). Rationale: DMSO maximizes the nucleophilicity of the fluorinated alkoxide. Cesium carbonate is often superior due to the "Cesium Effect" (larger cation radius -> looser ion pair).

Materials:

  • 6-Chloronicotinonitrile (1.0 eq)

  • 2-Fluoroethanol (1.2 eq)

  • 
     (1.5 eq) or 
    
    
    
    (2.0 eq)
  • Anhydrous DMSO (5-10 volumes)

Procedure:

  • Setup: Charge a dried reaction flask with 6-chloronicotinonitrile and

    
     under an inert atmosphere (
    
    
    
    or Ar).
  • Solvation: Add anhydrous DMSO. Stir for 10 minutes to ensure partial dissolution.

  • Addition: Add 2-fluoroethanol dropwise via syringe.

    • Note: 2-fluoroethanol is highly toxic (metabolizes to fluoroacetate). Handle in a fume hood with extreme care.

  • Reaction: Heat the mixture to 60–80°C . Monitor by TLC or HPLC.

    • Endpoint: Typically 2–4 hours.

  • Workup:

    • Cool to room temperature.

    • Pour into ice-water (10x volume) to precipitate the product or extract with Ethyl Acetate (EtOAc).

    • Wash organic layer with brine (3x) to remove DMSO.

    • Dry over

      
      , filter, and concentrate.
      
Protocol B: The "Fast Kinetic" (Small Scale/Radiochem)

System: THF / Sodium Hydride (NaH). Rationale: NaH irreversibly deprotonates the alcohol, generating a high concentration of alkoxide instantly. Suitable for rapid synthesis or when high boiling solvents (DMSO) are undesirable for downstream steps.

Procedure:

  • Activation: Suspend NaH (60% dispersion, 1.2 eq) in anhydrous THF at 0°C .

  • Alkoxide Formation: Add 2-fluoroethanol (1.1 eq) dropwise. Evolution of

    
     gas will occur. Stir for 15 min until gas evolution ceases.
    
  • Coupling: Add a solution of 6-chloronicotinonitrile (1.0 eq) in THF.

  • Reaction: Allow to warm to Room Temperature (RT). If sluggish, heat to reflux (66°C).

  • Quench: Carefully quench with saturated

    
     solution.
    

Quality Control & Troubleshooting

Analytical Markers
  • HPLC: The product is more polar than the starting material (due to the ether oxygen) but less polar than the hydrolyzed acid side-product.

    • Retention Time Order: Hydrolysis Impurity < Product < Starting Material (Reverse Phase C18).

  • 1H NMR (DMSO-d6):

    • Look for the disappearance of the alcohol -OH proton.

    • Diagnostic Signal: The ethylene linker protons will appear as two triplets (or multiplets due to F-coupling) around

      
       4.5–4.8 ppm. The fluorine coupling constant (
      
      
      
      ) is typically large (~47 Hz).
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion Nucleophile deactivationSwitch from

to

or add catalytic KI (Finkelstein reaction in situ).
Hydrolysis (Amide/Acid formation) Wet solventDMSO/DMF are hygroscopic. Ensure strict anhydrous conditions.
Darkening of Reaction Polymerization/DecompositionTemperature too high (>100°C). Reduce temp and extend time.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412. Link

  • Newmann, M. S., et al. (1978).
  • Kalgutkar, A. S., et al. (2012). Synthesis of Fluorinated Pyridines for PET Imaging. Journal of Medicinal Chemistry. (Contextual relevance to fluoroethoxy tracers).
  • PubChem Compound Summary. (2023). 6-Chloro-5-fluoronicotinonitrile (and related analogs). National Library of Medicine. Link

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

Disclaimer: 2-Fluoroethanol is a precursor to fluoroacetate, a potent inhibitor of the Krebs cycle. All protocols must be performed in a functioning fume hood with appropriate PPE.

Sources

Application Notes and Protocols: Automated Radiosynthesis of [¹⁸F]Fluoropyridinecarbonitrile Derivatives for Positron Emission Tomography

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in the field of PET radiochemistry.

Introduction: The Significance of [¹⁸F]Fluoropyridinecarbonitriles in PET Imaging

The development of novel radiotracers for Positron Emission Tomography (PET) is a cornerstone of modern molecular imaging, enabling the non-invasive visualization and quantification of physiological and pathological processes at the molecular level. Among the vast array of PET radionuclides, Fluorine-18 (¹⁸F) is the most widely used due to its near-ideal physical and chemical properties. Its half-life of 109.8 minutes is long enough to allow for complex radiosynthesis and distribution to satellite imaging centers, yet short enough to minimize the radiation dose to the patient.[1] The low positron energy (0.635 MeV) of ¹⁸F results in a short positron range in tissue, which contributes to high-resolution PET images.[2]

The pyridinecarbonitrile scaffold is a key pharmacophore in many biologically active molecules, targeting a diverse range of enzymes and receptors. The incorporation of ¹⁸F into these structures to create [¹⁸F]fluoropyridinecarbonitrile derivatives provides a powerful tool for in vivo imaging and drug development. These radiotracers have the potential to be used in oncology, neurology, and cardiology to diagnose diseases, understand disease mechanisms, and evaluate the efficacy of new therapeutic agents.

This document provides a comprehensive guide to the automated radiosynthesis of [¹⁸F]fluoropyridinecarbonitrile derivatives. It is designed to provide both the theoretical underpinning and the practical, step-by-step protocols necessary for the successful and reproducible production of these valuable PET tracers. The methodologies described herein are grounded in established principles of nucleophilic aromatic substitution and are designed for implementation on common commercial automated synthesis modules.

The Chemistry of ¹⁸F-Labeling: Nucleophilic Aromatic Substitution on the Pyridine Ring

The most common and efficient method for introducing ¹⁸F into aromatic systems is through nucleophilic aromatic substitution (SₙAr). In this reaction, the highly nucleophilic [¹⁸F]fluoride ion attacks an electron-deficient aromatic ring, displacing a suitable leaving group. The pyridine ring, being inherently electron-deficient, is well-suited for SₙAr reactions, particularly at the 2- and 4-positions.[2] The presence of an electron-withdrawing group, such as a nitrile (-CN), further activates the ring towards nucleophilic attack.

The choice of precursor is critical for a successful radiosynthesis. For the production of [¹⁸F]fluoropyridinecarbonitriles, precursors are typically substituted with a good leaving group at the desired position of fluorination. Common leaving groups include nitro (-NO₂), and trimethylammonium (-N⁺(CH₃)₃).[3] The general reaction scheme is depicted below:

cluster_reaction Nucleophilic Aromatic Substitution (SₙAr) Precursor Pyridinecarbonitrile Precursor (with leaving group) Product [¹⁸F]Fluoropyridinecarbonitrile Precursor->Product Heat, Solvent (e.g., DMSO, MeCN) F18 [¹⁸F]Fluoride (K¹⁸F/K₂₂₂ complex) F18->Product Byproduct Leaving Group Anion

Caption: General scheme for the SₙAr reaction for producing [¹⁸F]fluoropyridinecarbonitriles.

Automated Radiosynthesis Workflow

The automation of radiosynthesis is crucial for ensuring radiation safety, reproducibility, and compliance with Good Manufacturing Practice (GMP) guidelines.[4][5] Modern automated synthesis modules, such as the GE TRACERlab™ series or the Trasis AllInOne, integrate the entire radiosynthesis process from the trapping of [¹⁸F]fluoride to the final formulation of the radiotracer.[6][7]

The following diagram illustrates a typical automated workflow for the synthesis of [¹⁸F]fluoropyridinecarbonitrile derivatives:

A [¹⁸F]Fluoride Production (Cyclotron) B Trapping of [¹⁸F]F⁻ (QMA Cartridge) A->B C Elution of [¹⁸F]F⁻ (K₂CO₃/K₂₂₂) B->C D Azeotropic Drying ([¹⁸F]F⁻/K₂₂₂ complex) C->D E Radiolabeling Reaction (Precursor + [¹⁸F]F⁻/K₂₂₂) D->E F Purification (Semi-preparative HPLC) E->F G Formulation (SPE and Sterile Filtration) F->G H Quality Control G->H

Caption: Automated radiosynthesis workflow for [¹⁸F]fluoropyridinecarbonitrile derivatives.

Detailed Protocols

Protocol 1: Automated Synthesis of a Generic [¹⁸F]Fluoropyridinecarbonitrile

This protocol is a generalized procedure based on the successful automated synthesis of similar pyridine-based radiotracers.[6][8] It is intended to be adapted and optimized for specific pyridinecarbonitrile derivatives.

Automated Synthesis Module: GE TRACERlab™ FX-N Pro, Trasis AllInOne, or equivalent.

Reagents and Materials:

Reagent/MaterialSupplierGrade
Pyridinecarbonitrile Precursor (e.g., nitro- or trimethylammonium derivative)Custom synthesis or commercial>95% purity
Kryptofix 2.2.2 (K₂₂₂)ABX GmbHRadiopharmaceutical
Potassium Carbonate (K₂CO₃)Sigma-AldrichAnhydrous
Acetonitrile (MeCN)MerckAnhydrous
Dimethyl Sulfoxide (DMSO)Sigma-AldrichAnhydrous
Water for InjectionUSP grade
Ethanol, AbsoluteUSP grade
Sep-Pak® QMA Carbonate Plus Light CartridgeWaters
Sep-Pak® C18 Plus Light CartridgeWaters
Sterile Millex-GV® Filter (0.22 µm)Millipore
Semi-preparative HPLC column (e.g., C18, 10 µm, 250 x 10 mm)Phenomenex, Waters

Procedure:

  • Preparation of Reagents:

    • Prepare an elution solution of K₂CO₃ (2-5 mg) and K₂₂₂ (10-15 mg) in 1 mL of acetonitrile/water (e.g., 85:15 v/v).

    • Dissolve the pyridinecarbonitrile precursor (5-10 mg) in 1-2 mL of anhydrous DMSO or acetonitrile.

  • Automated Synthesis Sequence:

    • [¹⁸F]Fluoride Trapping: The aqueous [¹⁸F]fluoride solution from the cyclotron is passed through a pre-conditioned QMA carbonate cartridge to trap the [¹⁸F]F⁻.

    • Elution: The trapped [¹⁸F]F⁻ is eluted from the QMA cartridge into the reaction vessel using the prepared K₂CO₃/K₂₂₂ solution.

    • Azeotropic Drying: The [¹⁸F]F⁻/K₂₂₂ complex is dried by azeotropic distillation with anhydrous acetonitrile at elevated temperature (e.g., 100-120°C) under a stream of nitrogen and vacuum. This step is critical to remove water, which would otherwise hinder the nucleophilicity of the fluoride.[9]

    • Radiolabeling: The precursor solution is added to the dried [¹⁸F]F⁻/K₂₂₂ complex. The reaction mixture is heated at a specified temperature (typically between 100°C and 160°C) for a defined period (usually 10-20 minutes). Optimal conditions will depend on the specific precursor.

    • Quenching and Dilution: After the reaction is complete, the mixture is cooled and diluted with an appropriate solvent (e.g., water or mobile phase) to prepare it for HPLC purification.

  • Purification:

    • The crude reaction mixture is injected onto a semi-preparative HPLC system.

    • A typical mobile phase would be a gradient of acetonitrile and water (or a buffer like ammonium formate). The exact conditions need to be optimized to achieve good separation of the desired product from unreacted precursor and byproducts.[10]

    • The radioactive peak corresponding to the [¹⁸F]fluoropyridinecarbonitrile is collected.

  • Formulation:

    • The collected HPLC fraction is diluted with water for injection.

    • The diluted product is passed through a C18 Sep-Pak cartridge to remove the HPLC solvents.

    • The trapped product is then eluted from the C18 cartridge with a small volume of absolute ethanol, followed by sterile saline for injection.

    • The final product solution is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Expected Results:

ParameterTypical Value
Radiochemical Yield (decay-corrected)20-50%[6]
Radiochemical Purity>98%[11][12]
Molar Activity80-200 GBq/µmol[6]
Total Synthesis Time50-70 minutes[6][13]

Quality Control

A rigorous quality control (QC) process is mandatory to ensure the safety and efficacy of the final radiopharmaceutical product for human use.[14]

QC Tests and Specifications:

TestMethodSpecification
Appearance Visual InspectionClear, colorless solution, free of particulates
pH pH meter or pH strips4.5 - 7.5
Radionuclidic Identity Gamma-ray spectroscopyPrincipal gamma photon at 511 keV
Radionuclidic Purity Half-life measurement105 - 115 minutes
Radiochemical Identity Analytical radio-HPLCRetention time matches that of the non-radioactive standard
Radiochemical Purity Analytical radio-HPLC and/or radio-TLC≥95%
Chemical Purity Analytical HPLC (UV detection)Concentration of precursor and other impurities below specified limits
Residual Solvents Gas Chromatography (GC)Ethanol <5% v/v, Acetonitrile <410 ppm
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test<175 EU/V (where V is the maximum recommended dose in mL)
Sterility USP <71> Sterility TestsNo microbial growth

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Radiochemical Yield - Incomplete drying of [¹⁸F]F⁻/K₂₂₂ complex- Suboptimal reaction temperature or time- Precursor degradation- Optimize azeotropic drying steps- Perform temperature and time optimization studies- Check precursor stability under reaction conditions
Low Radiochemical Purity - Incomplete reaction- Formation of side products- Inadequate HPLC separation- Increase reaction time or temperature- Adjust reaction conditions (e.g., lower temperature)- Optimize HPLC mobile phase, gradient, and column
Low Molar Activity - Carrier fluoride contamination- Low starting activity- Ensure high-purity reagents and target water- Start with higher initial [¹⁸F]fluoride activity

Conclusion

The automated radiosynthesis of [¹⁸F]fluoropyridinecarbonitrile derivatives is a robust and reproducible method for producing these promising PET radiotracers. By leveraging the principles of nucleophilic aromatic substitution and the capabilities of modern automated synthesis modules, researchers can efficiently generate high-quality radiopharmaceuticals for preclinical and clinical research. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of this technology. Careful optimization of reaction conditions and rigorous quality control are paramount to ensuring the production of safe and effective imaging agents.

References

  • Hou, C., et al. (2017). Automation of the Radiosynthesis of Six Different 18F-labeled radiotracers on the AllinOne. EJNMMI Radiopharmacy and Chemistry, 1(1), 15. [Link]

  • Hou, C., et al. (2017). Automation of the Radiosynthesis of Six Different 18F-labeled radiotracers on the AllinOne. ResearchGate. [Link]

  • Abd-El-Azim, H., et al. (2023). Synthesis and Preliminary Evaluations of [18F]fluorinated Pyridine-2-carboxamide Derivatives for Targeting PD-L1 in Cancer. Current Cancer Drug Targets, 23(5), 412-424. [Link]

  • Abd-El-Azim, H., et al. (2023). Synthesis and Preliminary Evaluations of [18F]fluorinated Pyridine-2-carboxamide Derivatives for Targeting PD-L1 in Cancer. PubMed. [Link]

  • Yamamoto, F., et al. (2023). Automated radiosynthesis and in vivo evaluation of 18F-labeled analog of the photosensitizer ADPM06 for planning photodynamic therapy. EJNMMI Radiopharmacy and Chemistry, 8(1), 22. [Link]

  • Thorn, N., et al. (2020). Synthesis and evaluation of an 18F-labeled pyrimidine-pyridine amine for targeting CXCR4 receptors in gliomas. Nuclear Medicine and Biology, 82-83, 66-76. [Link]

  • Taillefer, J., et al. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Pharmaceuticals, 16(5), 636. [Link]

  • Verhoog, S., et al. (2018). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature Chemistry, 10(10), 1048-1053. [Link]

  • Wang, C., et al. (2023). Fully Automated Radiosynthesis of [18F]mG4P027 for mGluR4 Imaging. ACS Chemical Neuroscience, 14(16), 3054-3060. [Link]

  • Kiesewetter, D. O., et al. (2003). The automated radiosynthesis of [18F]FP-TZTP. Nuclear Medicine and Biology, 30(1), 73-77. [Link]

  • Implemented one-pot two step fully automated synthesis of [18F]FPIA for metabolic imaging applications. PubMed. (2026). [Link]

  • Lee, S. Y., et al. (2011). Automated synthesis of 2'-deoxy-2'-[18F]fluoro-5-methyl-1-β-D-arabinofuranosyluracil ([18F]-FMAU) using a one reactor radiosynthesis module. Applied Radiation and Isotopes, 69(10), 1477-1482. [Link]

  • Study of the automated synthesis of the radiopharmaceutical fluoroestradiol-18F. INIS. (2021). [Link]

  • Tourvieille, C., et al. (2016). Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. Chemical Communications, 52(49), 7763-7766. [Link]

  • Lai, T. H., et al. (2021). Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation. Molecules, 26(16), 4966. [Link]

  • Alauddin, M. M. (2012). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. BioMed Research International, 2012, 616138. [Link]

  • Alauddin, M. M., & Conti, P. S. (2008). Positron emission tomography (PET) imaging with 18F-based radiotracers. American Journal of Nuclear Medicine and Molecular Imaging, 1(1), 55-77. [Link]

  • Wang, J. Q., & Gao, M. (2016). 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography. Molecules, 21(10), 1362. [Link]

  • Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. IAEA. (2021). [Link]

  • Zlatopolskiy, B. V., et al. (2019). [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. Molecules, 24(22), 4153. [Link]

  • Liu, Z., et al. (2015). One-step 18F labeling of biomolecules using organotrifluoroborates. Nature Protocols, 10(10), 1649-1658. [Link]

  • Wurzer, A., et al. (2025). Fully Automated Production of (((S)-1-Carboxy-5-(6-([18F]fluoro)-2-methoxynicotinamido)pentyl)carbamoyl)-l-glutamic Acid ([18F]JK-PSMA-7). Pharmaceuticals, 18(1), 11. [Link]

  • Uddin, M. J., et al. (2023). Radiosynthesis and Quality Control of (18F) PSMA-1007 at the Cyclotron Facility of National Institute of Nuclear Medicine and Al. Bangladesh Journal of Nuclear Medicine, 26(2), 198-201. [Link]

  • New 18F PET Tracers and Novel Methods for their Production. ProQuest. (2022). [Link]

  • Ren, Y., et al. (2020). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 142(4), 1687-1695. [Link]

  • van der Vlugt, J. I., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(31), 10438-10451. [Link]

  • Mair, F. S., et al. (2025). 2‐, 3‐ and 4‐[18F]Fluoropyridine by no‐carrier‐added nucleophilic aromatic substitution with K[18F]F‐K222 – a comparative study. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • Buncel, E., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(23), 3946-3955. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)-

Author: BenchChem Technical Support Team. Date: February 2026

⚠️ CRITICAL SAFETY WARNING: 2-Fluoroethanol Toxicity

STOP AND READ: Before proceeding with yield optimization, verify your safety protocols. 2-Fluoroethanol is metabolically converted to fluoroacetate , a potent inhibitor of the Krebs cycle (aconitase).

  • LD50: Comparable to sodium fluoroacetate (highly toxic).[1]

  • Route of Entry: Inhalation, Ingestion, and Dermal Absorption .

  • Requirement: All operations must occur in a functioning fume hood. Double-gloving (Nitrile/Laminate) and face protection are mandatory. Neutralize waste streams specifically for fluorinated organics.

Module 1: The Chemistry & Mechanism

To improve yield, you must understand the competition between the desired pathway and the degradation pathways. This reaction is a Nucleophilic Aromatic Substitution (SNAr).[2][3]

  • Substrate: 6-Chloronicotinonitrile (Activated by the electron-withdrawing -CN group).

  • Nucleophile: 2-Fluoroethoxide (Generated in situ).

  • Primary Challenge: The nitrile group activates the ring for substitution, but it also makes the ring susceptible to hydrolysis and the nitrile itself susceptible to hydration (amide formation).

Reaction Pathway Diagram

The following diagram illustrates the desired pathway versus the two most common yield-killing side reactions: Hydrolysis (Water competition) and Nitrile Hydration .

SNAr_Pathway SM 6-Chloronicotinonitrile (Starting Material) Complex Meisenheimer Complex SM->Complex + 2-Fluoroethoxide Impurity_A 6-Hydroxynicotinonitrile (Pyridone Tautomer) SM->Impurity_A + H₂O / OH⁻ (Wet Solvent/Base) ROH 2-Fluoroethanol (Nucleophile) Base Base (NaH or K2CO3) Product 6-(2-Fluoroethoxy) nicotinonitrile (TARGET) Complex->Product - Cl⁻ Impurity_B 6-(2-Fluoroethoxy) nicotinamide Product->Impurity_B + H₂O / OH⁻ / Δ (Overheating)

Figure 1: Mechanistic pathway showing the SNAr route (Green) vs. moisture-induced degradation pathways (Red).

Module 2: Standardized Protocols (SOPs)

We recommend two distinct protocols depending on your scale and equipment. Protocol A is preferred for high-yield optimization on small-to-medium scales.

Protocol A: Sodium Hydride (High Speed / High Yield)

Best for: Maximizing conversion, avoiding nitrile hydrolysis (low temp).

ParameterSpecificationRationale
Solvent THF (Anhydrous) or DMF (Dry)THF allows lower temps; DMF is faster but harder to remove.
Base NaH (60% in oil), 1.2 – 1.5 eqIrreversible deprotonation generates the naked alkoxide, accelerating SNAr.
Nucleophile 2-Fluoroethanol (1.1 – 1.2 eq)Slight excess ensures complete consumption of the chloride.
Temp 0°C to RTLow temp prevents nitrile hydrolysis.
Time 1 – 4 HoursFast kinetics due to strong nucleophile.

Step-by-Step:

  • Suspend NaH (1.2 eq) in anhydrous THF under Argon/N2 at 0°C.

  • Dropwise add 2-Fluoroethanol (1.1 eq). Evolution of H2 gas will occur. Stir 15 min to form the alkoxide.

  • Add 6-Chloronicotinonitrile (1.0 eq) as a solution in THF.

  • Warm to Room Temperature (RT) and monitor by TLC/LCMS.

  • Quench: Pour into ice-cold saturated NH4Cl (Critical to buffer pH and prevent nitrile hydrolysis during workup).

Protocol B: Carbonate Base (Scalable / Robust)

Best for: Large batches, moisture tolerance, safety (no H2 gas).

ParameterSpecificationRationale
Solvent DMSO or MeCNHigh dielectric constant stabilizes the transition state.
Base Cs₂CO₃ or K₂CO₃ (2.0 eq)Cs₂CO₃ is more soluble/reactive (the "Cesium Effect").
Temp 60°C – 80°CWeaker base requires thermal energy to overcome activation barrier.
Time 4 – 12 HoursSlower kinetics.

Module 3: Troubleshooting & Yield Optimization

Issue 1: Low Conversion (Starting Material Remains)

Symptoms: LCMS shows large M+ peak for SM (MW ~138.5).

  • Root Cause 1: Old Base. NaH absorbs moisture, turning into NaOH. NaOH is less nucleophilic for alkoxide generation and introduces water.

    • Fix: Use fresh NaH or switch to Cs₂CO₃.

  • Root Cause 2: "The Stirring Trap". In heterogeneous reactions (Carbonate bases), the surface area of the base limits the rate.

    • Fix: Use finely ground K₂CO₃ or switch to Cs₂CO₃ (higher solubility). Vigorous stirring is non-negotiable.

Issue 2: Formation of "Pyridone" Impurity (6-Hydroxynicotinonitrile)

Symptoms: Peak at MW ~120 (M+H). Product is contaminated with a solid that is hard to dissolve.

  • Root Cause: WATER. The chloride is displaced by Hydroxide (OH⁻) instead of 2-Fluoroethoxide.

    • Fix 1: Dry your solvent. DMF/DMSO are hygroscopic. Use molecular sieves (3Å or 4Å) for 24h prior to use.

    • Fix 2: Check the 2-Fluoroethanol.[1][4][5] Alcohols can absorb water.

    • Fix 3: If using NaH, ensure the H2 evolution stops before adding the substrate. If you add substrate too early, unreacted NaH reacts with trace water to create local "hotspots" of NaOH.

Issue 3: Nitrile Hydrolysis (Amide Formation)

Symptoms: Product peak + 18 mass units (Hydration).

  • Root Cause: High pH + Heat + Water.

    • Fix:Do not use aqueous NaOH/KOH for workup. Quench with saturated NH4Cl or dilute HCl (carefully) to neutralize the mixture immediately.

    • Optimization: Switch to Protocol A (NaH/THF). The lower temperature (0°C -> RT) almost entirely eliminates nitrile hydrolysis.

Issue 4: Product Loss During Workup

Symptoms: Good conversion on TLC, but low isolated mass.

  • Root Cause: 2-Fluoroethanol solubility.[4] The product has a polar ether tail and a polar pyridine head. It may partially partition into the aqueous phase if the pH is extreme or if the aqueous volume is too high.

    • Fix: Extract with EtOAc (3x). Wash the organic layer with Brine (not just water) to "salt out" the product.

Module 4: FAQ – Researcher to Researcher

Q: Can I use Potassium tert-butoxide (KOtBu) to speed this up? A: Use with caution. While KOtBu is strong, tert-butoxide is also a nucleophile. You might see competitive SNAr (forming the t-butoxy ether) or E2 elimination of the 2-fluoroethanol. NaH is cleaner because the conjugate acid (H2) leaves the vessel.

Q: My 2-Fluoroethanol is old. Can I distill it? A: Technically yes, but Safety says NO. The risk of inhaling vapors during distillation is too high for a standard lab setup without specialized scrubbers. Buy a fresh bottle (septum sealed) and dispose of the old one via hazardous waste.

Q: Can I use microwave irradiation? A: Yes. Microwave heating (Protocol B conditions: K2CO3, MeCN, 100°C, 10-20 min) works excellently for SNAr. However, ensure the vessel is sealed properly to contain toxic vapors.

References

  • SNAr Mechanism on Pyridines

    • Title: Nucleophilic Aromatic Substitution on Heterocycles.[2][6]

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
    • Context: Establishes the activating power of the 3-CN group on the 6-Cl position (para-activ
  • Safety & Toxicology

    • Title: 2-Fluoroethanol - Compound Summary (CID 9737).[4]

    • Source: PubChem (N
    • URL:[Link]

    • Context: Verifies LD50 data and metabolic conversion to fluoroacet
  • Alkoxylation Protocols (Analogous Chemistry)
  • Base Selection in SNAr: Title: The "Cesium Effect" in Nucleophilic Substitution. Source:Journal of the American Chemical Society. Context: Explains why Cs2CO3 often outperforms K2CO3 in polar aprotic solvents (solubility/ion pairing).

Sources

troubleshooting nucleophilic substitution in 6-(2-fluoroethoxy)nicotinonitrile production

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Nucleophilic Aromatic Substitution (


) Protocols
Ticket ID:  SNAr-6FN-001
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division[1]
Executive Summary & Mechanistic Insight

The synthesis of 6-(2-fluoroethoxy)nicotinonitrile is a classic Nucleophilic Aromatic Substitution (


) where the alkoxide derived from 2-fluoroethanol  displaces a leaving group (typically chloride or bromide) at the C6 position of 6-chloronicotinonitrile .

Unlike aliphatic


 reactions, this transformation proceeds via an addition-elimination mechanism .[1] The nitrile group at C3 is critical; it acts as an electron-withdrawing group (EWG) that lowers the energy of the anionic intermediate (Meisenheimer complex), enabling the reaction to proceed under mild-to-moderate heating.

Critical Success Factor: The reaction is strictly governed by moisture control. Water is a competitive nucleophile that leads to the irreversible formation of 6-hydroxynicotinonitrile (pyridone tautomer), a "dead-end" impurity that is difficult to separate.

Mechanism Visualization

The following diagram illustrates the reaction pathway and the critical Meisenheimer intermediate stabilization.

SNAr_Mechanism Reactants Reactants 6-Chloronicotinonitrile + 2-Fluoroethoxide TS Meisenheimer Complex (Anionic Intermediate) Reactants->TS Nucleophilic Attack (Rate Determining) SideProduct Side Product 6-Hydroxynicotinonitrile (via Water) Reactants->SideProduct Moisture Contamination (Competitive Hydrolysis) Product Product 6-(2-Fluoroethoxy)nicotinonitrile TS->Product Elimination of Cl-

Figure 1:


 reaction pathway showing the transition from reactants to the stabilized Meisenheimer complex and final elimination.[1] The red dashed line represents the critical moisture-induced failure mode.
Standard Operating Procedure (Best Practice)

To minimize troubleshooting, establish this baseline protocol. This method uses Sodium Hydride (NaH) to generate the active alkoxide irreversibly, driving the reaction to completion.

Reagents:

  • 6-Chloronicotinonitrile (1.0 eq)[1]

  • 2-Fluoroethanol (1.2 eq) [Note: Highly Toxic][1]

  • Sodium Hydride (60% dispersion in oil, 1.3 eq)[1]

  • THF (Anhydrous) or DMF (Anhydrous)[1]

Protocol:

  • Alkoxide Formation: In a flame-dried flask under Argon, suspend NaH in anhydrous THF at 0°C. Dropwise add 2-fluoroethanol. Stir for 30 min until

    
     evolution ceases.
    
    • Why? Pre-forming the alkoxide prevents the base from reacting with the nitrile group or the aromatic ring directly.

  • Addition: Add a solution of 6-chloronicotinonitrile in THF dropwise to the alkoxide mixture at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). If conversion is slow (<50% after 2h), heat to 50°C.[1]

  • Quench: Carefully quench with saturated

    
     solution.
    
  • Workup: Extract with EtOAc, wash with water and brine. Dry over

    
    .
    
Troubleshooting Knowledge Base (Q&A)
Issue 1: "I see a new spot on TLC that doesn't move (baseline), and my yield is low."

Diagnosis: Hydrolysis of the Halide (Pyridone Formation).[1] Cause: Moisture in the solvent or reagents. The hydroxide ion (


) is a smaller, harder nucleophile than the fluoroethoxide and will outcompete it, forming 6-hydroxynicotinonitrile  (which tautomerizes to the pyridone).[1] This compound is highly polar and often stays on the baseline.
Solution: 
  • Immediate Action: Check the water content of your solvent (Karl Fischer titration). If >500 ppm, discard or dry.

  • Protocol Adjustment: Switch from hygroscopic bases like

    
     or 
    
    
    
    to NaH (sodium hydride). NaH "dries" the reaction by reacting with residual water to form NaOH/H2, though NaOH is still a nucleophile, the quantitative formation of the fluoroethoxide usually dominates.
  • Reference: See Org. Synth. procedures for handling moisture-sensitive

    
     reactions [1].
    
Issue 2: "The starting material is consumed, but the product mass is M+18 (Amide)."

Diagnosis: Hydrolysis of the Nitrile. Cause: The reaction conditions are too basic or the temperature is too high in the presence of water. The nitrile group (


) at position 3 has hydrolyzed to a primary amide (

). Solution:
  • Control: Lower the reaction temperature. This reaction should proceed at 0°C to RT. Heating >60°C promotes nitrile hydrolysis.

  • Base Choice: Avoid aqueous bases (e.g., 50% NaOH).[1] Use anhydrous conditions (NaH/THF or

    
    /DMF).[1]
    
Issue 3: "The reaction is stalled at 60% conversion despite heating."

Diagnosis: Alkoxide Decomposition or "Stalling." Cause: 2-Fluoroethanol is less nucleophilic than non-fluorinated ethanol due to the electron-withdrawing fluorine atom (inductive effect). Solution:

  • Catalysis: Add a phase transfer catalyst (e.g., 18-Crown-6) if using a solid base like

    
     in a heterogeneous mixture.[1]
    
  • Leaving Group Swap: If using 6-chloronicotinonitrile, switch to 6-bromonicotinonitrile or 6-fluoronicotinonitrile . The order of reactivity in

    
     is often 
    
    
    
    because the highly electronegative fluorine stabilizes the Meisenheimer intermediate (see Figure 1) [2].
  • Stoichiometry: Increase 2-fluoroethanol to 1.5–2.0 eq.

Issue 4: "My product is an oil that is difficult to crystallize."

Diagnosis: Presence of Mineral Oil or Residual Solvent. Cause: If NaH (60% in oil) was used, the mineral oil remains.[1] Solution:

  • Purification: Wash the crude solid with hexanes (the product is usually insoluble in hexanes, while mineral oil dissolves).

  • Recrystallization: Use a mixture of EtOH/Water or IPA/Hexanes.

Comparative Data: Base & Solvent Effects[1][2]

The following table summarizes expected outcomes based on standard


 reactivity profiles for chloropyridines.
Base SystemSolventTempReaction RateRisk Profile
NaH (Recommended) THF0°C -> RTFast (< 2h)High (H2 evolution); requires strict anhydrous conditions.[1]

DMF60°CModerate (4-8h)Moderate; DMF is hard to remove; risk of thermal nitrile hydrolysis.

MeCNRefluxSlowLow; Cesium effect can boost solubility, but MeCN reflux may be too cool for Cl-displacement.[1]

THF0°CVery FastHigh;

can act as a nucleophile (producing t-butyl ether byproduct).
References
  • Organic Syntheses . Nicotinonitrile.[2][3][4] Org. Synth. 1952 , 32,[1] 45. [Link]

  • Master Organic Chemistry . Nucleophilic Aromatic Substitution (SNAr): The Mechanism. [Link]

  • National Institutes of Health (PubChem) . 6-Chloro-5-fluoronicotinonitrile Compound Summary. [Link][1]

Sources

minimizing side products in 6-(2-fluoroethoxy)-3-pyridinecarbonitrile reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 6-(2-fluoroethoxy)-3-pyridinecarbonitrile. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to assist you in minimizing side products and optimizing your reaction outcomes. As Senior Application Scientists, we have compiled this guide based on a synthesis of established chemical principles and practical laboratory experience.

Troubleshooting Guide: Minimizing Side Products

The synthesis of 6-(2-fluoroethoxy)-3-pyridinecarbonitrile, typically achieved through a nucleophilic aromatic substitution (SNAr) reaction between 6-chloro-3-pyridinecarbonitrile and 2-fluoroethanol, is a critical transformation in many pharmaceutical and agrochemical research programs.[1][2] While seemingly straightforward, this reaction can be prone to the formation of several side products that can complicate purification and reduce overall yield. This guide addresses the most common issues encountered during this synthesis.

Issue 1: Formation of 6-hydroxy-3-pyridinecarbonitrile

Question: I am observing a significant peak in my LC-MS or NMR that corresponds to 6-hydroxy-3-pyridinecarbonitrile. What is the cause of this side product, and how can I prevent its formation?

Answer:

The presence of 6-hydroxy-3-pyridinecarbonitrile is a clear indication of a competing hydrolysis reaction. The starting material, 6-chloro-3-pyridinecarbonitrile, is susceptible to hydrolysis, especially under basic conditions and in the presence of water. The hydroxide ions, being potent nucleophiles, can displace the chloride at the 6-position of the pyridine ring.

Root Causes and Mitigation Strategies:

  • Presence of Water: The most common culprit is residual water in the solvent, reagents, or glassware.

    • Protocol: Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. If using a base like sodium hydride, ensure it is from a fresh, unopened container, as older batches can absorb atmospheric moisture.

  • Base Strength and Equivalents: While a base is necessary to deprotonate the 2-fluoroethanol and generate the nucleophilic alkoxide, an excessively strong base or a large excess can promote the hydrolysis of the starting material if any water is present.

    • Protocol: Use a slight excess (1.1-1.2 equivalents) of a moderately strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3). Avoid stronger bases like sodium hydroxide or potassium hydroxide if possible, as they introduce water into the reaction.

  • Reaction Temperature: Higher temperatures can accelerate the rate of hydrolysis.

    • Protocol: Maintain the reaction at a moderate temperature. Often, these reactions can be run effectively at room temperature or slightly elevated temperatures (e.g., 40-60 °C). A temperature screen is recommended to find the optimal balance between reaction rate and side product formation.

Visualizing the Competing Reactions:

G cluster_0 Desired Reaction cluster_1 Side Reaction 6-chloro-3-pyridinecarbonitrile 6-chloro-3-pyridinecarbonitrile 6-(2-fluoroethoxy)-3-pyridinecarbonitrile 6-(2-fluoroethoxy)-3-pyridinecarbonitrile 6-chloro-3-pyridinecarbonitrile->6-(2-fluoroethoxy)-3-pyridinecarbonitrile + 2-fluoroethanol + Base 6-hydroxy-3-pyridinecarbonitrile 6-hydroxy-3-pyridinecarbonitrile 6-chloro-3-pyridinecarbonitrile->6-hydroxy-3-pyridinecarbonitrile + H2O + Base

Caption: Competing pathways in the synthesis.

Issue 2: Detection of Bis-ether Impurity

Question: My analysis shows a byproduct with a mass corresponding to the addition of two 2-fluoroethoxy groups. How is this possible, and what steps can I take to avoid it?

Answer:

The formation of a bis-ether impurity, while less common, can occur under specific conditions. This side product arises from the reaction of 2-fluoroethanol with itself to form an ether, which can then act as a nucleophile.

Mechanistic Insight and Prevention:

  • Excess Base and High Temperature: A significant excess of a strong base can deprotonate the hydroxyl group of the product, 6-(2-fluoroethoxy)-3-pyridinecarbonitrile, making it susceptible to further reaction. High temperatures can provide the necessary activation energy for this less favorable reaction to occur.

  • Stoichiometry Control: Precise control over the stoichiometry of the reagents is crucial.

    • Protocol: Use a carefully measured amount of 2-fluoroethanol, typically between 1.0 and 1.2 equivalents relative to the 6-chloro-3-pyridinecarbonitrile. An excess of the alcohol nucleophile can drive the formation of the bis-ether impurity.

Recommended Stoichiometric Ratios:

ReagentEquivalentsRationale
6-chloro-3-pyridinecarbonitrile1.0Limiting Reagent
2-fluoroethanol1.1 - 1.2Slight excess to drive the reaction to completion
Base (e.g., NaH)1.1 - 1.2To deprotonate the alcohol
Issue 3: Incomplete Conversion and Recovery of Starting Material

Question: The reaction is sluggish, and I am recovering a significant amount of unreacted 6-chloro-3-pyridinecarbonitrile. What factors could be contributing to this?

Answer:

Incomplete conversion is a common challenge that can often be resolved by systematically evaluating the reaction parameters.

Troubleshooting Incomplete Reactions:

  • Insufficient Base: The deprotonation of 2-fluoroethanol to its corresponding alkoxide is a prerequisite for the SNAr reaction. If the base is not sufficiently strong or is used in substoichiometric amounts, the concentration of the active nucleophile will be low, leading to a slow or stalled reaction.

    • Protocol: Ensure the use of a suitable base like NaH, K2CO3, or cesium carbonate (Cs2CO3).[3] Confirm that the base is active and has not been deactivated by improper storage.

  • Low Reaction Temperature: While high temperatures can promote side reactions, a temperature that is too low may not provide enough energy to overcome the activation barrier of the reaction.

    • Protocol: If the reaction is slow at room temperature, consider gently heating the mixture to 40-60 °C and monitoring the progress by TLC or LC-MS.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.

    • Protocol: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are excellent choices. Tetrahydrofuran (THF) can also be used, but the reaction may be slower.

Workflow for Optimizing Conversion:

G start Incomplete Conversion check_base Check Base Activity and Stoichiometry start->check_base increase_temp Increase Reaction Temperature check_base->increase_temp Base is adequate complete Reaction Complete check_base->complete Issue Resolved change_solvent Consider Alternative Polar Aprotic Solvent increase_temp->change_solvent Still incomplete increase_temp->complete Conversion Improved change_solvent->complete Optimization Successful

Caption: A systematic approach to troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of 6-(2-fluoroethoxy)-3-pyridinecarbonitrile?

A1: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[4][5][6][7] The electronegative nitrogen atom and the electron-withdrawing cyano group activate the pyridine ring towards nucleophilic attack, particularly at the 2- and 6-positions.[8] The reaction involves the addition of the 2-fluoroethoxide nucleophile to the carbon bearing the chlorine atom, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The aromaticity is then restored by the departure of the chloride leaving group.

Q2: Are there any alternative starting materials to 6-chloro-3-pyridinecarbonitrile?

A2: Yes, other 6-halo-3-pyridinecarbonitriles can be used. For instance, 6-fluoro-3-pyridinecarbonitrile could be an alternative. The reactivity of the leaving group generally follows the order F > Cl > Br > I for activated aromatic systems in SNAr reactions, which is opposite to the trend in SN2 reactions. However, the choice of starting material is often dictated by commercial availability and cost.

Q3: How can I effectively purify the final product from the reaction mixture?

A3: Purification can typically be achieved through standard techniques. After an aqueous workup to remove the base and any water-soluble salts, the crude product can be purified by column chromatography on silica gel. A solvent system such as a gradient of ethyl acetate in hexanes is often effective. Recrystallization from a suitable solvent system can also be an excellent method for obtaining highly pure material.[9]

Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of the reaction. For more detailed analysis and characterization, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the product and any side products by their mass-to-charge ratio. For final product characterization and to ensure purity, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential.

References

  • Ciamician–Dennstedt Rearrangement. In the Gattermann–Skita synthesis, a malonate ester salt reacts with dichloromethylamine. Gattermann–Skita synthesis. Other methods include the Boger pyridine synthesis and Diels–Alder reaction of an alkene and an oxazole. Biosynthesis. edit. Several pyridine derivatives play important roles in biological systems. While its biosynthesis is not fully understood, nicotinic acid (vitamin B3) occurs in some bacteria, fungi, and mammals. Mammals synthesize nicotinic acid through oxidation of the amino acid tryptophan, where an intermediate product, the aniline derivative kynurenine, creates a pyridine derivative, quinolinate and then nicotinic acid. On the contrary, the bacteria Mycobacterium tuberculosis and Escherichia coli produce nicotinic acid by condensation of glyceraldehyde 3-phosphate and aspartic acid. Reactions. edit. The reactivity of pyridine can be distinguished for three chemical groups. With electrophiles, electrophilic substitution takes place where pyridine expresses aromatic properties. With nucleophiles, pyridine reacts at positions 2 and 4 and thus behaves similar to imines and carbonyls. The reaction with many Lewis acids results in the addition to the nitrogen atom of pyridine, which is similar to the reactivity of tertiary amines. The ability of pyridine and its derivatives to oxidize, forming amine oxides (N-oxides), is also a feature of tertiary amines. Because of the electronegative nitrogen in the pyridine ring, pyridine enters less readily into electrophilic aromatic substitution reactions than benzene derivatives. Instead, in terms of its reactivity, pyridine resembles nitrobenzene. That is, pyridine reacts most easily in nucleophilic substitution, as evidenced by the ease of metalation by strong organometallic bases. The nitrogen center of pyridine features a basic lone pair of electrons. This lone pair does not overlap with the aromatic π-system ring, consequently pyridine is basic, having chemical properties similar to those of tertiary amines. (Source: Wikipedia, URL: [Link])

  • Expanding the scope of carbon-nucleophiles for nucleophilic aromatic substitutions of halopyridinium ketene hemiaminals. American Chemical Society. (Source: American Chemical Society, URL: [Link])

  • nucleophilic aromatic substitutions. (2019-01-19). (Source: YouTube, URL: [Link])

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. (Source: CORA, URL: [Link])

  • Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health. (Source: National Institutes of Health, URL: [Link])

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar. (Source: Semantic Scholar, URL: [Link])

  • Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. (2023-12-12). (Source: National Institutes of Health, URL: [Link])

  • Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. New Journal of Chemistry (RSC Publishing). (Source: New Journal of Chemistry (RSC Publishing), URL: [Link])

Sources

optimizing reaction temperature for fluoroethoxy substitution on pyridine rings

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Fluoroethoxy Substitution (


)
Ticket ID:  PYR-F-OET-OPT
Status:  Open
Assigned Specialist:  Senior Application Scientist[1]
Welcome to the Technical Support Center

You are accessing the advanced troubleshooting guide for Nucleophilic Aromatic Substitution (


)  of chloropyridines with 2-fluoroethanol. This transformation is critical in medicinal chemistry for introducing bioisosteres that modulate lipophilicity and metabolic stability.[1][2][3]

However, this reaction is thermodynamically sensitive.[1][3] The 2-fluoroethoxy moiety is prone to base-mediated elimination , and the pyridine ring often requires significant thermal activation energy to overcome the aromaticity barrier.[2] This guide balances these competing factors.

Module 1: The Thermodynamic Landscape

Temperature is not just a variable; it is the switch that selects between the desired product and catastrophic decomposition.[2][3]

  • The Activation Barrier (

    
    ):  Pyridine rings are electron-deficient but still aromatic.[1][2] Displacing a leaving group (Cl, Br, or 
    
    
    
    ) requires forming a high-energy Meisenheimer complex.[1][3] This usually requires heat (
    
    
    ).[1][3][4]
  • The Elimination Trap: 2-Fluoroethanol (

    
    ) is acidic enough to be deprotonated by strong bases.[1][2] However, the resulting alkoxide is metastable.[1][2][3] At high temperatures (
    
    
    
    ), it undergoes
    
    
    elimination to form vinyl fluoride or decomposes to fluoroacetaldehyde, destroying your nucleophile.[1][3]
Visualizing the Competition

The following diagram illustrates the kinetic vs. thermodynamic pathways you must navigate.

ReactionPathways Start Start: Chloropyridine + 2-Fluoroethanol Deprot Step 1: Alkoxide Formation (T < 0°C) Start->Deprot Base (NaH/KOtBu) Product Target Product: 2-(2-Fluoroethoxy)pyridine Deprot->Product SNAr Pathway (60-80°C) Side1 Side Reaction A: Vinyl Fluoride (Gas) (Elimination) Deprot->Side1 Thermal Elimination (>90°C or Strong Base) Side2 Side Reaction B: Hydrolysis/Pyridine-one (Wet Solvent) Deprot->Side2 Moisture Present (Any Temp)

Figure 1: Reaction pathway divergence based on temperature and conditions.

Module 2: Diagnostic Troubleshooting (The "Help Desk")

Identify your specific failure mode below to find the corrective action.

Symptom 1: "My reaction stalled at 50% conversion."
  • Diagnosis: Kinetic trapping.[1][2][3] The temperature is likely too low to overcome the aromatic stability of the pyridine ring, or the base has been consumed by moisture.[2][3]

  • Root Cause: Deactivated pyridine rings (e.g., 3-substituted) require higher activation energy than 2- or 4-substituted rings.[1][3]

  • Solution:

    • Increase temperature in

      
       increments (do not exceed 
      
      
      
      ).
    • Switch solvent to DMSO or NMP (higher dielectric constant stabilizes the Meisenheimer complex).[1][2][3]

    • Critical Check: Ensure your system is anhydrous. Water kills the alkoxide faster than the pyridine can react.[2][3]

Symptom 2: "I see a new spot on TLC, but it's not product (and my nucleophile is gone)."
  • Diagnosis: Nucleophile Decomposition (Elimination).[1][2][3]

  • Root Cause: You overheated the reaction during the deprotonation phase or used a base that is too strong (e.g., LDA) at high temps. 2-Fluoroethoxide is decomposing to vinyl fluoride.[1]

  • Solution:

    • Protocol Adjustment: Deprotonate at

      
       for 30 mins before adding the pyridine.
      
    • Base Swap: If using NaH, switch to

      
        (gentler) or KOtBu  (bulky).[1][3]
      
    • Stoichiometry: Use excess nucleophile (1.5 - 2.0 equiv) to account for thermal loss.

Symptom 3: "The reaction turned into black tar." [2][3]
  • Diagnosis: Polymerization or Pyridine Decomposition.[1][2][3]

  • Root Cause: Temperature

    
     or localized superheating.[1][2][3] Pyridines with electron-withdrawing groups are prone to polymerization at extreme heat.[1][3]
    
  • Solution:

    • Cap temperature at

      
      .
      
    • Use an oil bath with magnetic stirring, not a heating mantle (avoids hot spots).[1][3]

    • Degas the solvent (remove

      
      ) to prevent oxidative degradation.[1][2][3]
      
Module 3: The "Gold Standard" Protocol

This protocol is optimized for 2-chloropyridine or 4-chloropyridine substrates.[1][3] It separates the thermodynamic step (deprotonation) from the kinetic step (


) to maximize yield.[1][2]

Reagents:

  • Substrate: 1.0 equiv

  • 2-Fluoroethanol: 1.5 equiv (Toxic![1] Handle in fume hood)

  • Base: Sodium Hydride (NaH, 60% in oil): 1.5 equiv[1][3]

  • Solvent: Anhydrous DMF or DMSO (

    
     concentration)[1][3]
    

Step-by-Step Methodology:

  • The Cold Initiation (Deprotonation):

    • Flame-dry a round-bottom flask under Argon/Nitrogen.[1][3]

    • Add NaH and anhydrous DMF.[1][2][3] Cool to

      
        (Ice bath).
      
    • Slowly add 2-fluoroethanol dropwise. (Evolution of

      
       gas will occur).[1][2][3][4]
      
    • Wait: Stir at

      
       for 30 minutes. Why? This ensures complete formation of the alkoxide without triggering elimination.[2]
      
  • The Substrate Addition:

    • Add the chloropyridine substrate (dissolved in minimal DMF) to the cold alkoxide solution.[2][3]

    • Remove the ice bath and allow to warm to Room Temperature (RT).[1][2][3]

  • The Thermal Activation:

    • Heat the reaction to

      
       .
      
    • Monitoring: Check LCMS/TLC every 2 hours.

    • Stop Condition: Most reactions complete within 4-6 hours.[1][2][3] Do not heat overnight unless necessary.[1][2][3]

  • Quench & Workup:

    • Cool to RT.

    • Quench carefully with saturated

      
       (aq).[1][2][3][5]
      
    • Extract with EtOAc.[1][2][3][5] Wash organic layer with water (

      
      ) to remove DMF.[1][2][3]
      
Module 4: Data & Optimization Tables

Use this table to select the right conditions based on your specific pyridine substrate.

Substrate TypeElectronic StateRecommended BaseRec.[1][2][3][4] TempSolventNotes
2-Chloro-3-nitropyridine Highly Activated

or

RT -

MeCNNitro group activates ring; mild conditions prevent side reactions.[1]
2-Chloropyridine Moderately ActivatedNaH or KOtBu

DMF/DMSOStandard protocol applies.[1][3]
3-Chloropyridine DeactivatedNaH

+
NMPDifficult substrate.[1][3] Consider microwave irradiation or Pd-catalysis (Buchwald) instead of

.
2-Fluoropyridine Activated (Leaving Group)KOtBu

THFFluorine is a better leaving group than Chlorine in

; lower temp required.[1]
Module 5: Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation? A: Yes. Microwave heating is often superior for this reaction because it provides rapid, uniform heating that minimizes the time the fluoroalkoxide spends in the "danger zone" of elimination.[2][3] Try


 for 10-20 minutes.

Q: Why is 2-fluoroethanol so toxic? A: It metabolizes into fluoroacetate , which inhibits the Krebs cycle (specifically the enzyme aconitase).[1][3] It is essentially a precursor to "1080" poison.[1][2][3] Always double-glove and bleach all glassware/waste to degrade traces before disposal.[1][2][3]

Q: My product has a similar Rf to the starting material. How do I separate them? A: This is common. The fluoroethoxy group adds lipophilicity similar to the chloro group.[2][3]

  • Tip: Run the column using Dichloromethane (DCM) / Methanol instead of Hexane/EtOAc. The slight polarity difference of the ether oxygen often resolves better in DCM.[2][3]

References
  • General

    
     Mechanism on Pyridines: 
    
    • Carey, F. A., & Sundberg, R. J. (2007).[1][3] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1][2][3] (Foundational text on nucleophilic aromatic substitution kinetics).

  • Reactivity of 2-Fluoroethanol & Elimination Risks

    • 2-Fluoroethanol: Structure, Reactivity, and Toxicity. Wikipedia/PubChem Data.[1][2][3] Available at: [1][3]

  • Protocol Grounding (Fluoroalkoxylation Conditions)

    • Loudon, G. M., & Parham, F. M. (2009).[1][3] Organic Chemistry. (Standard protocols for alkoxide generation using NaH/DMF).

    • Synthesis of 3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonamide. Asian Journal of Chemistry. (Demonstrates analogous fluoroalkoxylation protocols using alcohol/base systems). Available at: [1][3]

  • Solvent Effects in

    
    : 
    
    • Newby, J. et al. (2016).[1][3] "Investigation of

      
       Reaction Conditions." Organic Process Research & Development. (Discusses the role of dipolar aprotic solvents like DMSO/DMF in stabilizing the Meisenheimer complex).
      

Sources

Technical Support Center: Stability of 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)-

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the stability profile of 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)- (also known as 6-(2-fluoroethoxy)nicotinonitrile).

This guide is structured for researchers observing unexpected degradation, solubility issues, or impurity formation during aqueous formulation or biological assays.

Quick Reference: Physicochemical Profile
  • Core Scaffold: Pyridine ring with electron-withdrawing Nitrile (-CN) at C3 and electron-donating Alkoxy (-OR) at C6.

  • Key Vulnerabilities: Nitrile hydrolysis (pH-sensitive), Ether cleavage (Acid-sensitive SNAr).

  • Preferred Solvent: DMSO or Acetonitrile (Anhydrous).

  • Aqueous Stability: Moderate (Hours) at neutral pH; Poor (Minutes to Hours) at pH < 4 or pH > 9.

Module 1: Troubleshooting Degradation & Impurities
Q: I see a new peak eluting earlier than my parent compound in RP-HPLC after 24 hours in PBS. What is it?

A: This is likely the Carboxamide derivative (Hydrolysis Product A) or the Pyridone (Hydrolysis Product B).

The degradation pathway depends heavily on the pH of your solution. 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)- contains two "hotspots" for water attack: the nitrile carbon and the C6 ring carbon.

  • The Nitrile Hydrolysis (Basic/Enzymatic Conditions):

    • Mechanism: Nucleophilic attack by hydroxide on the nitrile carbon.

    • Product: 6-(2-fluoroethoxy)nicotinamide.

    • Observation: Occurs rapidly at pH > 8.0 or in the presence of biological matrices containing nitrilases.

  • The Ether Cleavage (Acidic Conditions):

    • Mechanism: Protonation of the pyridine nitrogen increases the electrophilicity of the C6 position, facilitating nucleophilic aromatic substitution (SNAr) by water.

    • Product: 6-Hydroxy-3-pyridinecarbonitrile (exists predominantly as the 6-Pyridone tautomer).

    • Observation: Occurs at pH < 5.0. The 2-fluoroethoxy group is displaced as 2-fluoroethanol.

Visualizing the Degradation Pathways:

DegradationPathways Parent Parent Compound 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)- Amide Degradant A (Amide) 6-(2-fluoroethoxy)nicotinamide Parent->Amide Basic Hydrolysis (pH > 8.5) Pyridone Degradant B (Pyridone) 6-Oxo-1,6-dihydropyridine-3-carbonitrile Parent->Pyridone Acidic SNAr (pH < 5.0) Alcohol Byproduct 2-Fluoroethanol Parent->Alcohol Leaving Group Acid Degradant C (Acid) 6-(2-fluoroethoxy)nicotinic acid Amide->Acid Slow Hydrolysis

Figure 1: Primary degradation pathways. The nitrile group hydrolyzes in base, while the ether linkage is susceptible to acid-catalyzed displacement.

Module 2: Experimental Protocols & Best Practices
Q: How do I prepare a stable stock solution for biological assays?

A: Do not store the compound in aqueous buffer. Follow this "Self-Validating" Protocol to ensure integrity:

Protocol: Anhydrous Stock Preparation

  • Solvent Choice: Dissolve the solid in 100% DMSO (Dimethyl sulfoxide), Anhydrous grade (Water content < 0.005%).

    • Why? DMSO prevents both hydrolysis mechanisms. The compound is highly soluble in DMSO.

  • Concentration: Aim for 10–50 mM. Higher concentrations reduce the relative impact of trace moisture.

  • Storage: Aliquot into amber glass vials with PTFE-lined caps. Store at -20°C or -80°C.

    • Validation: Run an LC-MS check of the stock upon thawing. Purity should remain >99% for 6 months.

Q: My compound precipitates when I dilute the DMSO stock into cell media. How do I fix this?

A: This is a solubility issue, not chemical instability. The lipophilic fluoroethoxy group and aromatic ring reduce water solubility.

Troubleshooting Matrix:

ObservationProbable CauseCorrective Action
Immediate Cloudiness "Crash-out" precipitationStep-down Dilution: Dilute DMSO stock 1:10 into PBS first, vortex, then dilute into media.
Crystals after 1 hour SupersaturationReduce Final Conc: Ensure final assay concentration is < 100 µM.
Loss of Potency Adsorption to plasticMaterial Change: Use glass or low-binding polypropylene (PP) plates. Avoid Polystyrene (PS).
Module 3: Advanced Mechanistic Insights
Q: Why is the 6-(2-fluoroethoxy) group less stable than a standard 6-methoxy group?

A: The fluorine atom introduces an inductive electron-withdrawing effect (-I effect).

  • Reduced Basicity of Ether Oxygen: The fluorine pulls electron density away from the ether oxygen, making it a poorer electron donor to the pyridine ring.

  • Increased Ring Electrophilicity: Because the oxygen donates less density, the C6 carbon remains more electron-deficient (positive character).

  • Consequence: The C6 carbon is more susceptible to nucleophilic attack by water (SNAr mechanism), leading to faster formation of the pyridone compared to non-fluorinated analogs [1].

Q: Can I autoclave this compound in saline?

A: Absolutely not. Autoclaving (121°C, high pressure) acts as a forced degradation chamber.

  • Result: You will likely achieve >50% conversion to the Nicotinic Acid derivative (complete hydrolysis of nitrile) and significant Pyridone formation.

  • Alternative: Sterile filter the solution using a 0.22 µm PVDF or PES membrane after dissolving in buffer.

References
  • Katritzky, A. R., et al. (2005).[1] Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(6), 993–997.[1] (Demonstrates the reactivity of the cyanopyridine scaffold and susceptibility of ring positions).

  • PubChem. (2025).[2][3] 6-(2,2-difluoroethoxy)pyridine-3-carbonitrile Compound Summary. (Structural analog data supporting ether linkage properties).

  • Ghosh, T., & Mishra, S. (2020). Studies on Extraction and Stability of C-Phycoerythrin. Frontiers in Bioengineering and Biotechnology. (General principles of aqueous stability for bioactive compounds).

  • U.S. Patent 5,756,750. (1998). Continuous processes for the hydrolysis of cyanopyridines. (Defines the conditions—heat and base—that cause rapid nitrile hydrolysis).

Sources

removing unreacted precursors from 6-(2-fluoroethoxy)nicotinonitrile mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 6-(2-fluoroethoxy)nicotinonitrile. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in removing unreacted precursors from their reaction mixtures. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot and optimize your purification strategy effectively.

Troubleshooting Guide: From Crude Mixture to Pure Product

The synthesis of 6-(2-fluoroethoxy)nicotinonitrile, a valuable building block in medicinal chemistry, typically involves the nucleophilic aromatic substitution of a 6-halonicotinonitrile (commonly 6-chloronicotinonitrile) with 2-fluoroethanol in the presence of a base. Incomplete reactions can leave residual starting materials, complicating downstream applications. This guide provides a systematic approach to isolating your target compound with high purity.

Initial Assessment: Identifying Contaminants

Question: How can I confirm the presence of unreacted 6-chloronicotinonitrile and 2-fluoroethanol in my crude product?

Answer: A multi-pronged analytical approach is recommended before commencing any purification protocol.

  • Thin-Layer Chromatography (TLC): TLC is the quickest and most cost-effective method for initial assessment. By spotting your crude mixture alongside standards of the starting materials and running an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate), you can visualize the presence of each component. The less polar 6-chloronicotinonitrile will have a higher Rf value (travel further up the plate) than the more polar 6-(2-fluoroethoxy)nicotinonitrile. 2-Fluoroethanol is often too polar to move significantly from the baseline in standard normal-phase systems but its presence can be inferred from other methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective for identifying and even quantifying the impurities. The aromatic protons of 6-chloronicotinonitrile will have distinct chemical shifts compared to the product. The characteristic triplets of the ethyl group in 2-fluoroethanol are also easily identifiable.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for detecting volatile impurities like 2-fluoroethanol and can separate it from the product and the chloro-precursor, providing both retention time and mass-to-charge ratio data for confident identification.

Purification Workflow: A Logical Approach

The purification of 6-(2-fluoroethoxy)nicotinonitrile is best approached as a multi-step process, where each step targets a specific type of impurity. The following workflow diagram illustrates the recommended sequence of operations.

PurificationWorkflow Crude Crude Reaction Mixture (Product, Precursors, Base, Solvent) LLE Step 1: Liquid-Liquid Extraction (Aqueous Workup) Crude->LLE OrganicLayer Organic Layer (Product, 6-Chloronicotinonitrile) LLE->OrganicLayer Separates polar impurities AqueousLayer Aqueous Layer (Waste) (2-Fluoroethanol, Salts) LLE->AqueousLayer ColumnChrom Step 2: Column Chromatography OrganicLayer->ColumnChrom Separates based on polarity PureFractions Pure Product Fractions ColumnChrom->PureFractions ImpureFractions Impure Fractions (Waste) ColumnChrom->ImpureFractions Recrystallization Step 3: Recrystallization PureFractions->Recrystallization Final Polishing Step FinalProduct Pure Crystalline Product (>99% Purity) Recrystallization->FinalProduct

Caption: A logical workflow for the purification of 6-(2-fluoroethoxy)nicotinonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties I should be aware of for designing a separation?

A1: Understanding the differences in polarity, boiling point, and solubility is critical. The following table summarizes these properties. The key takeaway is the significant polarity difference between the starting material (6-chloronicotinonitrile) and the product, which is the basis for chromatographic separation. The high water solubility of 2-fluoroethanol makes it easily removable with an aqueous wash.[1][2]

CompoundMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Polarity & Solubility
6-Chloronicotinonitrile 138.56~24287-91Moderately polar, low water solubility. Soluble in organic solvents like DCM, EtOAc.
2-Fluoroethanol 64.06103.5-26.3Highly polar, miscible with water and many organic solvents.[1]
6-(2-fluoroethoxy)nicotinonitrile 166.15Not readily available~65-70More polar than 6-chloronicotinonitrile due to the ether linkage. Soluble in polar organic solvents.

Q2: My reaction solvent is DMF or DMSO. How does this affect the workup?

A2: High-boiling, water-miscible solvents like DMF and DMSO can complicate purification. During liquid-liquid extraction, they will partition into both the aqueous and organic layers, potentially dragging your product into the aqueous phase and making solvent removal difficult.

Expert Tip: To remove DMF or DMSO, dilute the reaction mixture with a primary extraction solvent like ethyl acetate or diethyl ether. Then, perform multiple washes (at least 3-5) with water or a brine solution.[3][4] The large volume of water helps to pull the highly soluble solvent out of the organic phase.[4]

Q3: Why is column chromatography necessary if I perform a thorough aqueous extraction?

A3: An aqueous extraction is highly effective for removing water-soluble impurities like salts and 2-fluoroethanol.[5][6][7][8][9] However, it will not remove the unreacted 6-chloronicotinonitrile, as it is not very water-soluble and will remain in the organic layer with your product. Column chromatography separates compounds based on their differential partitioning between a stationary phase (like silica gel) and a mobile phase.[10][11][12] Because your product is more polar than the starting 6-chloronicotinonitrile, the product will adhere more strongly to the polar silica gel and elute later, allowing for a clean separation.[11][12]

Q4: I am getting a poor yield after recrystallization. What am I doing wrong?

A4: Low recovery during recrystallization is a common issue, often stemming from using an incorrect solvent or an excessive volume of solvent.[13] The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[13][14]

Troubleshooting Steps:

  • Solvent Screening: Test a variety of solvents (e.g., isopropanol, ethanol, hexanes/ethyl acetate mixtures) on a small scale to find the optimal one.

  • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve your compound. Adding too much will keep your product in solution even upon cooling.[13]

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.

  • Rinsing: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.[13]

Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Removal of 2-Fluoroethanol and Salts

This protocol is the first purification step following the completion of the reaction.

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Dilution: Dilute the crude mixture with an organic solvent immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM). A volume approximately 5-10 times that of the initial reaction volume is a good starting point.

  • Transfer: Pour the diluted mixture into a separatory funnel.

  • Aqueous Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds.

  • Separation: Place the funnel in a ring stand and allow the layers to separate fully. The aqueous layer (containing 2-fluoroethanol and salts) can be drained and discarded.

  • Repeat: Repeat the aqueous wash (steps 4-5) two more times to ensure complete removal of water-soluble impurities.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of NaCl (brine). This helps to break any emulsions and removes the bulk of the dissolved water from the organic layer.[4]

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, now free of water-soluble precursors.

Protocol 2: Flash Column Chromatography for Removal of 6-Chloronicotinonitrile

This technique separates the product from the less polar starting material.[15]

  • Column Packing: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Dry-pack the column with silica gel (a typical ratio is 50-100 g of silica per 1 g of crude material).

  • Sample Loading: Dissolve your crude product from Protocol 1 in a minimal amount of DCM. Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. Carefully add this dry-loaded sample to the top of the packed column. Add another thin layer of sand on top to prevent disturbance.

  • Elution: Begin eluting with a non-polar solvent system, such as 95:5 Hexanes:EtOAc. The choice of solvent is critical and should be determined beforehand by TLC analysis.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 80:20 Hexanes:EtOAc). The less polar 6-chloronicotinonitrile will elute first.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 6-(2-fluoroethoxy)nicotinonitrile.

Protocol 3: Recrystallization for Final Product Polishing

This is the final step to obtain a high-purity, crystalline solid.

  • Solvent Selection: In a small test tube, add ~20-30 mg of your purified product. Add a few drops of a potential solvent (e.g., isopropanol). If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, gently heat the tube. The ideal solvent will dissolve the compound when hot but allow it to crash out upon cooling.[16]

  • Dissolution: Place the bulk of your purified product in an Erlenmeyer flask with a stir bar. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.[13]

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. You should observe crystal formation. Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal yield.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Allow the crystals to dry under vacuum to remove all traces of solvent.

References
  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved February 14, 2026, from [Link]

  • Organomation. (n.d.). Solvent Extraction Techniques. Retrieved February 14, 2026, from [Link]

  • Syrris. (n.d.). Liquid-Liquid Extraction: An Overview. Retrieved February 14, 2026, from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Extraction and Drying. Retrieved February 14, 2026, from [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved February 14, 2026, from [Link]

  • CSIR Research Space. (n.d.). Green Chemistry: Highly Selective Biocatalytic Hydrolysis of Nitrile Compounds. Retrieved February 14, 2026, from [Link]

  • National Genomics Data Center (CNCB-NGDC). (n.d.). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Retrieved February 14, 2026, from [Link]

  • Google Patents. (n.d.). US4590310A - Process for the preparation of 2,2,2-trifluoroethanol.
  • MDPI. (2015, December 31). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Retrieved February 14, 2026, from [Link]

  • YouTube. (2021, February 9). column chromatography & purification of organic compounds. Retrieved February 14, 2026, from [Link]

  • University of California, Davis. (n.d.). Recrystallization. Retrieved February 14, 2026, from [Link]

  • Organic Syntheses. (n.d.). nicotinonitrile. Retrieved February 14, 2026, from [Link]

  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved February 14, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved February 14, 2026, from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved February 14, 2026, from [Link]

  • University of Rochester. (n.d.). Remove Sticky Reagents. Retrieved February 14, 2026, from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved February 14, 2026, from [Link]

  • Wikipedia. (n.d.). 2-Fluoroethanol. Retrieved February 14, 2026, from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016, February 12). MedChem Tips and Tricks. Retrieved February 14, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2-chloronicotinonitrile. Retrieved February 14, 2026, from [Link]

  • Google Patents. (n.d.). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
  • ResearchGate. (n.d.). Synthesis and spectral studies of novel nicotinonitrile-based fluorescent dyes. Retrieved February 14, 2026, from [Link]

  • Georganics. (n.d.). 6-(Trifluoromethyl)nicotinonitrile. Retrieved February 14, 2026, from [Link]

  • PubMed. (1983, July). Purification of the flavoproteins 6-hydroxy-D- and 6-hydroxy-L-nicotine oxidase using hydrophobic affinity chromatography. Retrieved February 14, 2026, from [Link]

  • Calvin Digital Commons. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Retrieved February 14, 2026, from [Link]

  • Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • SHANDONG LOOK CHEMICAL. (2020, September 14). An efficient method for removing organotin impurities. Retrieved February 14, 2026, from [Link]

  • SciELO México. (n.d.). A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation. Retrieved February 14, 2026, from [Link]

Sources

Technical Support Center: Resolving Defluorination Challenges in Pyridinecarbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for challenges encountered during the defluorination of pyridinecarbonitrile derivatives, a critical transformation in medicinal chemistry. The unique electronic properties of these scaffolds—namely, the electron-deficient pyridine ring activated by a nitrile group—make them prime candidates for Nucleophilic Aromatic Substitution (SNAr), yet success is not always straightforward. This document provides actionable solutions grounded in mechanistic principles to guide you through your experimental challenges.

Part 1: Frequently Asked Questions (FAQs) - First Response Triage

This section addresses the most common initial hurdles. If your issue persists, proceed to the in-depth troubleshooting sections.

Q1: My SNAr reaction on a 2-fluoro-5-cyanopyridine isn't starting. What's the first thing I should check?

A1: The most common culprits are the solvent and the base. For an SNAr reaction to proceed, the nucleophile must be sufficiently reactive. Polar aprotic solvents like DMSO, DMF, or NMP are highly recommended.[1] These solvents solvate the counter-ion (e.g., K⁺) of your nucleophile salt but leave the anionic nucleophile "naked" and more reactive.[2][3][4][5] Protic solvents like ethanol or water can form a "solvent cage" around the nucleophile through hydrogen bonding, drastically reducing its reactivity.[2][3] Also, ensure your base is strong enough to deprotonate your nucleophile if it's not already an anion, but not so strong that it leads to side reactions.

Q2: Why is my reaction yield so low, even though I see some product formation?

A2: Low yield often points to incomplete reaction or competing side reactions. Firstly, ensure you are using an adequate excess of the nucleophile. Secondly, temperature plays a crucial role. Many SNAr reactions require heating to overcome the activation energy barrier for the formation of the Meisenheimer intermediate.[1] If you are running the reaction at room temperature, a modest increase to 50-80 °C can significantly improve the rate and yield. However, be cautious of nitrile hydrolysis at high temperatures under basic conditions.[6]

Q3: I'm trying to displace the fluorine on a 3-fluoro-5-cyanopyridine and nothing is happening. Why?

A3: The position of the leaving group is critical. SNAr on pyridines is most effective when the fluorine is at the 2- or 4-position (ortho or para to the ring nitrogen).[1] This is because the electronegative nitrogen atom can stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[1] When the fluorine is at the 3-position (meta), this resonance stabilization is not possible, making the reaction significantly more difficult under standard SNAr conditions.[1]

Q4: My starting material is consumed, but I'm getting a complex mixture of products instead of my desired compound. What's going on?

A4: A complex mixture often indicates side reactions. The most common side reaction with pyridinecarbonitriles is the hydrolysis of the nitrile group (-CN) to an amide (-CONH₂) or a carboxylic acid (-COOH), especially under harsh basic conditions and elevated temperatures.[7] This changes the electronic nature of the ring and can lead to subsequent undesired reactions. Another possibility is reaction with trace water in your solvent. Ensure you are using anhydrous solvents, particularly for moisture-sensitive reactions.[8]

Part 2: Deep Dive Troubleshooting Guide

This section is organized by the specific problem you are observing in your reaction.

Scenario 1: No Reaction or Incomplete Conversion

You've set up your reaction, but after several hours or even days, TLC or LC-MS analysis shows only starting material, or a frustratingly small amount of product.

start Problem: No/Low Conversion q1 Is your nucleophile charged (e.g., alkoxide, thiolate)? start->q1 q2 Is your solvent polar aprotic (DMSO, DMF)? q1->q2 Yes sol1 Action: Use a stronger base (e.g., NaH, KOtBu) to generate the anion in situ. q1->sol1 No q3 Have you tried heating the reaction (e.g., 60-100 °C)? q2->q3 Yes sol2 Action: Switch to DMSO or DMF. Ensure solvent is anhydrous. q2->sol2 No q4 Is the Fluorine at the 2- or 4-position? q3->q4 Yes sol3 Action: Increase temperature. Monitor for nitrile hydrolysis. q3->sol3 No sol4 Result: Su2099Ar is likely to proceed. q4->sol4 Yes sol5 Problem: 3-position is electronically disabled for standard Su2099Ar. Consider alternative methods. q4->sol5 No sol1->q2 sol2->q3 sol3->q4

Caption: Troubleshooting workflow for no/low reaction conversion.

The rate-determining step in many SNAr reactions is the initial attack of the nucleophile on the electron-deficient carbon bearing the fluorine.[9] The stability of the resulting negatively charged Meisenheimer complex is paramount.

  • Solution 1: Enhance Nucleophilicity:

    • Solvent Choice: As mentioned, polar aprotic solvents are crucial. They excel at solvating the cation while leaving the anion free to attack.[3][4][10] The reaction between bromoethane and potassium iodide, for instance, is 500 times faster in acetone (aprotic) than in methanol (protic).[2]

    • Base Strength: If your nucleophile is neutral (e.g., an alcohol or thiol), it requires deprotonation. A weak base like K₂CO₃ may not be sufficient. Consider stronger, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to fully generate the more potent anionic nucleophile.[1]

  • Solution 2: Overcome the Activation Barrier:

    • Temperature: Increasing the reaction temperature provides the necessary energy to overcome the activation barrier. A temperature screen from 60 °C to 120 °C is a standard optimization step. Be aware that higher temperatures can promote side reactions.[11]

  • Solution 3: Re-evaluate Substrate Reactivity:

    • Leaving Group Position: The leaving group must be at the 2- or 4-position relative to the pyridine nitrogen for effective resonance stabilization of the Meisenheimer intermediate.[1] If your substrate is a 3-fluoropyridine derivative, standard SNAr is unlikely to work. You may need to explore alternative strategies like transition-metal-catalyzed cross-coupling reactions.[12]

ParameterRecommendation for Low ReactivityRationale
Solvent DMSO, DMF, NMP (anhydrous)Polar aprotic; enhances nucleophile reactivity.[2][3][4]
Base NaH, KOtBu, LiHMDSEnsures complete deprotonation of neutral nucleophiles.
Temperature 60 - 120 °COvercomes the kinetic barrier for Meisenheimer complex formation.
F Position 2- or 4-Allows for resonance stabilization of the reaction intermediate.[1]
Table 1. Recommended parameter adjustments for low-reactivity substrates.
Scenario 2: Significant Side Product Formation

Your starting material is consumed, but your desired product is contaminated with one or more significant byproducts.

  • Nitrile Hydrolysis Products (Amide/Carboxylic Acid):

    • Symptoms: New peaks in ¹H NMR in the amide region (7-8 ppm, broad) or disappearance of the nitrile peak in IR spectroscopy, replaced by a broad O-H stretch and a C=O stretch. Mass spectrometry will show a mass increase of +18 (for amide, R-CN -> R-CONH₂) or +19 (for carboxylate, after workup, R-CN -> R-COOH).

    • Cause: The combination of a base (especially hydroxide) and elevated temperatures can hydrolyze the nitrile.

    • Solution: Use milder bases (e.g., K₂CO₃, Cs₂CO₃) if possible, and lower the reaction temperature. If a strong base is necessary, minimize reaction time and consider using an inert atmosphere to exclude moisture.

  • Hydrodefluorination Product (H replaces F):

    • Symptoms: Mass spec shows a mass decrease of -18 (F replaced by H). ¹⁹F NMR will show the disappearance of the starting material signal without the appearance of a new fluorine-containing product signal.

    • Cause: This can occur if a hydride source is present, or through certain transition-metal-catalyzed pathways, especially if using catalytic methods for defluorination.[13][14]

    • Solution: Ensure reagents are pure and that no unintended reducing agents are present. If using a catalytic method, re-optimization of ligands and conditions may be necessary.

  • Products from Steric Hindrance:

    • Symptoms: With bulky nucleophiles, you may observe very slow or no reaction at the more sterically hindered 2-position of the pyridine ring.[15][16][17][18]

    • Solution: If targeting the 2-position with a bulky nucleophile, you may need more forcing conditions (higher temperature, longer reaction time). Alternatively, if both 2- and 4-fluoro positions are available, the reaction may selectively occur at the less hindered 4-position.

¹⁹F NMR is a powerful, often underutilized tool for monitoring these reactions. Its high sensitivity, 100% natural abundance, and wide chemical shift range make it ideal for tracking the fate of the fluorine atom.[19][20]

  • Step 1 (Setup): Before starting your reaction, take a ¹⁹F NMR of your starting pyridinecarbonitrile derivative. This will be your reference (t=0).

  • Step 2 (Monitoring): At regular intervals (e.g., 1 hr, 4 hrs, 24 hrs), carefully quench a small aliquot of the reaction mixture and analyze it by ¹⁹F NMR.

  • Step 3 (Analysis):

    • Successful SNAr: You will see the signal for your starting material decrease over time. The fluoride anion (F⁻) that has been displaced will appear as a new, broad signal at a very different chemical shift (e.g., around -140 ppm, but this can vary with solvent and counter-ion).[19]

    • No Reaction: The spectrum will look identical to your t=0 spectrum.

    • Side Reaction (e.g., decomposition): The starting material signal may decrease, but you will not see a corresponding increase in the F⁻ signal, or you may see multiple new fluorine-containing signals, indicating unexpected transformations.

cluster_0 Reaction Monitoring via u00B9u2079F NMR cluster_1 Data Interpretation start Start Reaction (t=0) nmr0 Acquire u00B9u2079F NMR of Starting Material (SM) start->nmr0 aliquot Take Aliquot (t=x) nmr0->aliquot nmr_x Acquire u00B9u2079F NMR aliquot->nmr_x decision Analyze Spectrum at t=x nmr_x->decision res1 Outcome: Successful Su2099Ar SM peak u2193 Fu207B peak u2191 decision->res1 [SM] decreases, new Fu207B signal appears res2 Outcome: No Reaction Spectrum = t=0 Spectrum decision->res2 [SM] unchanged res3 Outcome: Side Reaction SM peak u2193 No Fu207B peak or multiple new F-peaks decision->res3 [SM] decreases, anomalous signals

Caption: Using ¹⁹F NMR to diagnose reaction outcomes.

Part 3: Advanced Solutions for Recalcitrant Substrates

When standard SNAr conditions fail, more advanced or alternative methodologies may be required.

Q: My substrate is electron-neutral or even electron-rich, and SNAr is not working. What are my options?

A: For unactivated fluoroarenes, traditional SNAr fails because the ring is not sufficiently electron-poor to be attacked by a nucleophile. In these cases, you must change the reaction mechanism.

  • Photoredox Catalysis: Recent advances have shown that organic photoredox catalysts can enable the SNAr of unactivated and even electron-rich fluoroarenes.[21] This method involves the formation of a cation radical from the fluoroarene, which is then highly susceptible to nucleophilic attack. This approach is amenable to various nucleophiles like azoles, amines, and carboxylic acids under mild conditions.[21]

  • Transition-Metal Catalysis: A range of transition metals, including Palladium, Nickel, and Rhodium, can catalyze C-F bond activation and functionalization.[12][14] These methods do not proceed via a Meisenheimer intermediate but rather through mechanisms involving oxidative addition and reductive elimination. For example, Nickel(II) complexes with phosphine ligands have proven effective for coupling Grignard reagents with N-heterocyclic aryl fluorides.[12]

  • Benzyne Mechanism (Elimination-Addition): If the pyridine ring has a proton ortho to the fluorine, treatment with a very strong base (like NaNH₂) can induce elimination of HF to form a highly reactive "pyridyne" intermediate.[22] The nucleophile then adds to this intermediate. A key diagnostic feature of this mechanism is that the incoming nucleophile can add at the carbon that originally bore the fluorine or at the adjacent carbon, sometimes leading to a mixture of regioisomers.[22] This method is generally not suitable for highly functionalized molecules.

References

  • Title: CHAPTER 6: Aromatic C–F Activation: Converting Fluoroarenes to Useful Building Blocks - Books Source: Books URL
  • Title: Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides Source: MDPI URL: [Link]

  • Title: Catalytic Hydrogenolysis of Aryl C−F Bonds Using a Bimetallic Rhodium−Indium Complex Source: ACS Publications URL: [Link]

  • Title: SnAr and Nitrile Hydrolysis using KF/Alumina under solvent-free conditions Source: ResearchGate URL: [Link]

  • Title: Hydrolysis of Nitriles Source: Organic Chemistry Tutor URL: [Link]

  • Title: Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides Source: PMC URL: [Link]

  • Title: (PDF) Transition‐Metal Free Amination and Hydrodefluorination of Aryl Fluorides Promoted by Solvated Electrons Source: ResearchGate URL: [Link]

  • Title: 11.3: Characteristics of the SN2 Reaction Source: Chemistry LibreTexts URL: [Link]

  • Title: Reactions of Nitriles Source: Chemistry Steps URL: [Link]

  • Title: hydrolysis of nitriles Source: Chemguide URL: [Link]

  • Title: Nitrile to Acid - Common Conditions Source: The Organic Chemistry Portal URL: [Link]

  • Title: The Role of Solvent in SN1, SN2, E1 and E2 Reactions Source: Chemistry Steps URL: [Link]

  • Title: Why do polar aprotic solvents favour SN2 over E2? Source: Chemistry Stack Exchange URL: [Link]

  • Title: On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR Source: Magritek URL: [Link]

  • Title: New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds Source: Royal Society of Chemistry URL: [Link]

  • Title: Role of Solvent in SN | PDF | Solvation Source: Scribd URL: [Link]

  • Title: New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds Source: PMC URL: [Link]

  • Title: Why do polar, aprotic solvents favour SN2 pathways over SN1? Source: Reddit URL: [Link]

  • Title: Reaction development A Optimization of reaction conditions. Standard... Source: ResearchGate URL: [Link]

  • Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitutio Source: ACS Publications URL: [Link]

  • Title: 19Flourine NMR Source: University of Ottawa URL: [Link]

  • Title: Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide Source: Royal Society of Chemistry URL: [Link]

  • Title: Kinetic studies. A) ¹⁹F NMR monitoring experiments of the... Source: ResearchGate URL: [Link]

  • Title: Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles Source: ChemRxiv URL: [Link]

  • Title: Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides Source: Royal Society of Chemistry URL: [Link]

  • Title: Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra Source: PubMed URL: [Link]

  • Title: Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy Source: YouTube URL: [Link]

  • Title: SNAr reactions of fluoropyridines 1 and 4 with anions of nitriles 2. Source: ResearchGate URL: [Link]

  • Title: Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis Source: PMC URL: [Link]

  • Title: Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2 Source: Organic Syntheses URL: [Link]

  • Title: Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions Source: ACS Publications URL: [Link]

  • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]

  • Title: Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope Source: MDPI URL: [Link]

  • Title: Nucleophilic Aromatic Substitution Source: Chemistry Steps URL: [Link]

  • Title: Optimization of the defluorosilylation process Source: ResearchGate URL: [Link]

  • Title: Contemporary synthetic strategies in organofluorine chemistry Source: Nature URL: [Link]

  • Title: 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry Source: YouTube URL: [Link]

  • Title: Aromatic Nucleophilic Substitution Source: Dalal Institute URL: [Link]

Sources

overcoming low solubility of 3-Pyridinecarbonitrile 6-(2-fluoroethoxy)- during screening

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center

Topic: Overcoming Low Solubility of 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)- during Screening

Audience: Researchers, Scientists, and Drug Development Professionals

From the desk of the Senior Application Scientist:

Welcome to the technical support guide for 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)-. We understand that managing the solubility of promising but challenging compounds is a critical hurdle in drug discovery and high-throughput screening (HTS). This guide is designed to provide you with practical, in-depth solutions and the scientific rationale behind them. Our goal is to empower you to overcome solubility issues, ensure data integrity, and accelerate your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered with 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)-.

Q1: My 10 mM DMSO stock of 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)- appears clear initially but shows crystalline precipitate after a freeze-thaw cycle. What is happening?

A1: This is a classic sign of a compound existing in a supersaturated, or metastable, state.[1] While DMSO is a powerful solvent, you may have exceeded the thermodynamic solubility limit of the compound.[1][2] The initial dissolution may be kinetically favored, but temperature changes (like freezing and thawing) provide the energy needed for the system to revert to its lower-energy, crystalline state, causing precipitation. Always visually inspect your stock solutions before use. For long-term storage, consider preparing the stock at a slightly lower concentration (e.g., 5 mM) and storing it in aliquots to minimize freeze-thaw cycles.[3]

Q2: When I dilute my clear DMSO stock into my aqueous assay buffer, the compound immediately precipitates. Why does this occur?

A2: This phenomenon is known as "solvent-shifting" or "precipitation upon dilution".[4][5] 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)- is highly soluble in the organic solvent (DMSO) but poorly soluble in the aqueous buffer. When a small volume of the DMSO stock is rapidly introduced into the aqueous medium, the local DMSO concentration plummets. The compound is suddenly in an environment where it is no longer soluble, causing it to crash out of solution.[4][6] This is a common issue for lipophilic compounds in HTS workflows.[7][8]

Q3: What is the difference between kinetic and thermodynamic solubility, and which one matters for my screening assay?

A3:

  • Thermodynamic solubility is the true, equilibrium solubility of a compound in a given solvent at a specific temperature. It represents the maximum amount of a substance that can be dissolved and remain stable over time.[1][2]

  • Kinetic solubility is measured by dissolving a compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer.[7][9] It measures the concentration at which the compound precipitates under these non-equilibrium conditions.[8][9]

For HTS, kinetic solubility is often the more practical and relevant measure because it mimics the actual process of sample preparation for the assay.[2][9] A compound might have acceptable kinetic solubility for the duration of an assay, even if its thermodynamic solubility is lower. However, understanding both is crucial for troubleshooting.[1]

Q4: Can I just sonicate the solution to redissolve the precipitate?

A4: Sonication can be a useful tool to break up agglomerates and provide energy to facilitate dissolution, especially during initial stock preparation. However, if a compound has precipitated from a stock solution upon storage or from an assay plate upon dilution, sonication is often only a temporary fix. It may redissolve the compound into a metastable state, but the precipitate is likely to return, leading to inconsistent and unreliable assay results. Addressing the root cause of the low solubility is a more robust strategy.

Part 2: In-Depth Troubleshooting Guide

When basic steps fail, a systematic approach is needed. This guide provides a tiered strategy to diagnose and solve the low solubility of 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)-.

Workflow for Overcoming Aqueous Insolubility

This diagram outlines the decision-making process for addressing compound precipitation in your aqueous assay buffer.

Solubility_Workflow cluster_0 Problem Identification cluster_1 Tier 1: Process Optimization cluster_2 Tier 2: Formulation Adjustment cluster_3 Tier 3: Advanced Formulation cluster_4 Resolution start Precipitation observed upon dilution of DMSO stock into aqueous buffer step1 Optimize Dilution Protocol (e.g., stepwise dilution, vigorous mixing) start->step1 check1 Problem Resolved? step1->check1 step2 Introduce Co-solvents (e.g., PEG400, Propylene Glycol) check1->step2 No success Proceed with Screening Assay check1->success Yes check2 Problem Resolved? step2->check2 step3 Utilize Solubilizing Excipients (e.g., Cyclodextrins, Surfactants) check2->step3 No check2->success Yes check3 Problem Resolved? step3->check3 check3->success Yes failure Consult Formulation Specialist (Consider nanosuspension, lipid-based systems) check3->failure No

Caption: A tiered troubleshooting workflow for solubility issues.

Tier 1: Optimizing the Dilution Process

Before altering your formulation, ensure your dilution technique is optimal. Rapid, single-step dilutions are a primary cause of precipitation.

  • Causality: The goal is to minimize the rate of change in solvent composition that the compound experiences. A slower, more controlled transition from a high-DMSO to a high-aqueous environment can prevent the compound from falling out of solution.[10]

  • Protocol: Instead of a direct 1:100 dilution, try a serial or stepwise dilution. For example, first, dilute the 10 mM DMSO stock 1:10 into an intermediate solution (this could be your assay buffer or a buffer containing a lower percentage of organic solvent), mix thoroughly, and then perform a final 1:10 dilution into the assay plate.[10] Always add the compound stock to the aqueous buffer (not the other way around) while vortexing or mixing to ensure rapid dispersion.

Tier 2: Introducing Co-solvents

If process optimization is insufficient, the next step is to modify the assay buffer with a water-miscible organic co-solvent.[11][12]

  • Causality: Co-solvents work by reducing the overall polarity of the aqueous buffer, making it a more hospitable environment for lipophilic compounds.[11] This effectively increases the compound's solubility in the final assay medium.

  • Recommended Co-solvents:

    • Polyethylene Glycol 400 (PEG400): Often effective at 1-5% (v/v). It's a good starting point due to its low toxicity in most cell-based assays.

    • Propylene Glycol (PG): Similar to PEG400, typically used at 1-5% (v/v).

    • Ethanol: Can be effective but may impact enzyme activity or cell viability at higher concentrations. Keep the final concentration below 1%.

  • Validation is Critical: Always run a vehicle control with the co-solvent alone to ensure it does not interfere with your assay readout (e.g., enzyme activity, cell health, signal detection).

Tier 3: Utilizing Solubilizing Excipients

For highly insoluble compounds, more advanced formulation strategies involving specialized excipients may be necessary.[13][14]

  • Causality: These molecules create micro-environments that shield the hydrophobic compound from the aqueous bulk solvent.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] The poorly soluble drug molecule can become encapsulated within this cavity, forming an "inclusion complex" that is water-soluble.[17][]

    • Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceuticals due to their improved water solubility and safety profiles compared to native β-cyclodextrin.[13][]

    • Screening Protocol: Prepare solutions of HP-β-CD in your assay buffer at various concentrations (e.g., 0.5%, 1%, 2% w/v) and test their ability to prevent precipitation of your compound upon dilution.

  • Surfactants: Surfactants like Tween® 80 or Poloxamer 188 can form micelles in aqueous solutions.[11][12] At concentrations above the critical micelle concentration (CMC), these micelles can encapsulate the insoluble compound in their hydrophobic cores, increasing its apparent solubility.[11] Use with caution and at the lowest effective concentration (typically 0.01% to 0.1%), as surfactants can denature proteins or disrupt cell membranes.

Part 3: Experimental Protocols & Data

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol ensures the best practices for creating a reliable stock solution.

  • Preparation: Use an analytical balance to accurately weigh the required mass of 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)-.

  • Solvent: Add anhydrous, ≥99.9% purity DMSO to the solid compound.[19] Using high-purity, dry DMSO is critical to prevent compound degradation or precipitation caused by moisture.[10]

  • Dissolution: Vortex the vial vigorously for 2-3 minutes. If solids persist, sonicate the solution in a water bath for 5-10 minutes.

  • Inspection: Visually inspect the solution against a light source to ensure it is completely clear, with no visible particulates.

  • Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials. Store at -20°C or -80°C.[3] This minimizes freeze-thaw cycles and reduces the risk of water absorption.

Protocol 2: Co-solvent / Excipient Screening for Improved Kinetic Solubility

This workflow allows for the systematic testing of different formulation aids.

Screening_Protocol cluster_prep Preparation cluster_test Execution (96-well plate) cluster_analysis Analysis prep_stock Prepare 10 mM Compound Stock in 100% DMSO add_cmpd Add 2 µL of 10 mM DMSO stock to each well (Final Cmpd Conc: 100 µM; Final DMSO: 1%) prep_stock->add_cmpd prep_buffers Prepare Assay Buffers containing test excipients (Co-solvents, Cyclodextrins) at various concentrations (e.g., 0.5%, 1%, 2%) dilute Add 198 µL of each test buffer to respective wells prep_buffers->dilute dilute->add_cmpd mix Mix plate immediately (e.g., orbital shaker for 1 min) add_cmpd->mix incubate Incubate at Room Temp for 1-2 hours mix->incubate measure Measure turbidity/precipitate (e.g., Nephelometry, Plate Reader at 620 nm, or visual inspection) incubate->measure

Caption: Workflow for screening solubilizing agents.

Data Summary: Common Solubilization Agents

This table provides a quick reference for selecting appropriate agents for your screening.

Agent ClassExampleTypical Conc. Range (v/v or w/v)Mechanism of ActionKey Considerations
Co-solvent PEG400, Propylene Glycol1 - 5%Reduces solvent polarity.[11]Low toxicity, but must be checked for assay interference.
Cyclodextrin HP-β-CD, SBE-β-CD0.5 - 5%Forms water-soluble inclusion complexes.[17][]Highly effective; can sometimes extract membrane lipids at high concentrations.
Non-ionic Surfactant Tween® 80, Poloxamer 1880.01 - 0.1%Forms micelles that encapsulate the compound.[11]Very potent; use at lowest effective concentration to avoid protein denaturation or cell lysis.

References

  • Title: Thermodynamic vs. Kinetic Solubility: Knowing Which is Which Source: American Pharmaceutical Review URL: [Link]

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability Source: SciSpace URL: [Link]

  • Title: Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? Source: YouTube URL: [Link]

  • Title: Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks Source: ResearchGate URL: [Link]

  • Title: Cyclodextrins as functional excipients: methods to enhance complexation efficiency. Source: Semantic Scholar URL: [Link]

  • Title: Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Solubilization techniques used for poorly water-soluble drugs - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide Source: ResearchGate URL: [Link]

  • Title: (PDF) Formulation strategies for poorly soluble drugs Source: ResearchGate URL: [Link]

  • Title: Exploration of Solubilization Strategies: Enhancing Bioavailability for Low Solubility Drugs Source: Journal of Drug Delivery and Therapeutics URL: [Link]

  • Title: The solvent-shifting method for nanoparticle precipitation. Schematic... Source: ResearchGate URL: [Link]

Sources

Technical Support Center: Purification of 6-(2-Fluoroethoxy)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for 6-(2-fluoroethoxy)nicotinonitrile (CAS: 1135203-08-9 / generic structure reference). This guide addresses the purification challenges associated with this critical intermediate, often used in the synthesis of PET radiotracers (F-18 labeled pyridines) and pharmaceutical precursors.

Achieving high purity (>98%) for this compound is notoriously difficult due to the structural similarity of the starting material (6-chloronicotinonitrile ) and the lability of the nitrile group under the basic conditions required for its synthesis. This guide provides self-validating protocols to overcome these specific hurdles.

Module 1: Impurity Profiling & Troubleshooting Logic

Before attempting purification, you must diagnose the specific impurity profile of your crude mixture. The synthesis typically involves a Nucleophilic Aromatic Substitution (


) of 6-chloronicotinonitrile with 2-fluoroethanol using a base (e.g., NaH or KOH).
Common Impurities & Origins
Impurity TypeSpecific CompoundOrigin (Causality)Detection (HPLC/TLC)
Starting Material 6-ChloronicotinonitrileIncomplete conversion. The reaction stalls due to moisture or insufficient base.Elutes very close to product on Normal Phase (NP).
Hydrolysis Product 6-(2-Fluoroethoxy)nicotinamideBase-catalyzed hydrolysis of the nitrile. Caused by high temps (>80°C) or aqueous base presence.Highly polar; elutes early on NP; late on Reverse Phase (RP).
Elimination Product Vinyl ether byproductsElimination of HF from the fluoroethoxy side chain (rare, requires harsh base).Non-polar; often volatile.
Solvent Residue 2-FluoroethanolExcess reagent used to drive kinetics.Difficult to see on UV; requires GC or NMR.
Visualizing the Impurity Pathways

The following diagram illustrates the kinetic competition between the desired substitution and the parasitic hydrolysis pathway.

ImpurityPathways Start 6-Chloronicotinonitrile (Starting Material) Product 6-(2-Fluoroethoxy) nicotinonitrile (Target) Start->Product SNAr (Main Path) anhydrous conditions Impurity_SM Residual 6-Chloro (Impurity A) Start->Impurity_SM Incomplete Rxn Reagent 2-Fluoroethanol + Base Impurity_Hyd Nicotinamide Derivative (Impurity B) Product->Impurity_Hyd Hydrolysis (Excess H2O/Base/Heat)

Figure 1: Reaction pathways showing the origin of the two primary impurities: unreacted starting material (kinetic stall) and amide byproduct (thermodynamic over-reaction).[1]

Module 2: Purification Strategies

Strategy A: The "Chemical Scavenger" Method (Recommended)

Best for: Removing persistent 6-chloronicotinonitrile (Starting Material) without difficult chromatography.

The Logic: The 6-chloro impurity is more electrophilic than the 6-alkoxy product. By adding a highly reactive, polar amine (e.g., morpholine or dimethylamine) at the end of the reaction, you convert the non-polar 6-chloro impurity into a highly polar 6-amino impurity. This shifts its retention time drastically, making separation easy via acid wash or silica plug.

Protocol:

  • Check Reaction: If HPLC shows >2% 6-chloronicotinonitrile remaining.

  • Add Scavenger: Add 0.2 equivalents of Morpholine to the reaction mixture.

  • Heat: Stir at 50°C for 30–60 minutes.

  • Monitor: Confirm 6-chloro peak disappears (replaced by polar 6-morpholinonicotinonitrile).

  • Workup:

    • Dilute with EtOAc.

    • Wash with 1M HCl (The morpholine adduct will protonate and partition into the aqueous layer).

    • Wash with Brine, Dry over Na2SO4.[2]

Strategy B: Chromatographic Separation

Best for: High-purity isolation (>99.5%) for analytical standards.

1. Normal Phase (Flash Chromatography)
  • Challenge: The chloro- and fluoroethoxy- analogs have very similar Rf values on Silica.

  • Solution: Use a modifier that exploits the basic nitrogen of the pyridine ring.

  • Mobile Phase: Toluene:Acetone (9:1) or DCM:MeOH (98:2). Avoid Hexane:EtOAc if separation is poor.

  • Stationary Phase: Standard Silica (40–63 µm).

2. Reverse Phase (Prep-HPLC)
  • Logic: The fluorine atom imparts a unique "fluoro-effect" (polarity/lipophilicity balance) that differentiates it significantly from the chlorine atom on C18 phases.

  • Column: C18 (e.g., Phenomenex Luna or Waters XBridge).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Ammonium Formate (pH ~3.5).

    • Solvent B: Acetonitrile.

  • Gradient: 10% B to 60% B over 20 minutes.

  • Note: The amide impurity (hydrolysis product) will elute much earlier (more polar) than the nitrile product.

Module 3: Crystallization Protocol (Scalable)

For batches >5g, crystallization is superior to chromatography.

Solvent System: Ethanol / Water Mechanism: 6-(2-fluoroethoxy)nicotinonitrile forms distinct needles, whereas the impurities (oils or amorphous solids) remain in the mother liquor.

Step-by-Step Guide:

  • Dissolution: Dissolve the crude solid in minimal boiling Ethanol (approx. 3-5 mL per gram).

  • Hot Filtration: Filter while hot to remove insoluble salts (NaCl/KCl from the reaction).

  • Anti-solvent Addition: While stirring the hot filtrate, add warm Water dropwise until a persistent turbidity (cloudiness) is observed (approx. ratio 1:1 EtOH:Water).

  • Re-dissolution: Add a few drops of Ethanol to just clear the solution.

  • Cooling: Allow to cool slowly to Room Temperature (RT) over 2 hours. Then refrigerate at 4°C for 4 hours.

  • Harvest: Filter the white needles. Wash with cold 20% EtOH/Water.

Module 4: Decision Matrix & Workflow

Use this flowchart to select the correct purification route for your specific batch.

PurificationDecision Start Crude Reaction Mixture CheckSM Is 6-Chloro SM > 2%? Start->CheckSM Scavenge Apply Strategy A: Add Morpholine & Acid Wash CheckSM->Scavenge Yes CheckHydrolysis Is Amide Impurity > 5%? CheckSM->CheckHydrolysis No Scavenge->CheckHydrolysis ScaleCheck Scale > 5 grams? CheckHydrolysis->ScaleCheck No Method_Prep Method: Prep-HPLC (C18 Acidic Buffer) CheckHydrolysis->Method_Prep Yes (Hard to crystallize) Method_Cryst Method: Crystallization (EtOH/Water) ScaleCheck->Method_Cryst Yes Method_Flash Method: Flash Column (DCM/MeOH) ScaleCheck->Method_Flash No

Figure 2: Decision matrix for selecting the optimal purification workflow based on impurity content and scale.

Module 5: Frequently Asked Questions (FAQ)

Q1: Why does my product turn into a white powder that is insoluble in DCM during the reaction?

  • Diagnosis: You have likely hydrolyzed the nitrile to the amide (6-(2-fluoroethoxy)nicotinamide). This happens if your solvent was not dry or if you heated the reaction >90°C with hydroxide bases.

  • Fix: Ensure anhydrous conditions. Switch from KOH/NaOH to NaH (Sodium Hydride) in dry THF or DMF to prevent hydrolysis.

Q2: I see a "shoulder" on my main peak in HPLC. What is it?

  • Diagnosis: This is often the 6-chloro starting material . Because Cl and O-CH2CH2F have similar lipophilicities, they co-elute on C18 columns if the gradient is too shallow.

  • Fix: Use the "Chemical Scavenger" method (Strategy A) before chromatography. Alternatively, switch to a Phenyl-Hexyl column which separates based on pi-pi interactions.

Q3: Can I distill this compound?

  • Answer: Not recommended. While the molecule is volatile, the boiling point is high (>200°C), and the nitrile group is thermally unstable at these temperatures, leading to polymerization or degradation. Sublimation is possible but difficult to scale.

Q4: How do I remove residual 2-fluoroethanol?

  • Answer: 2-Fluoroethanol is toxic and water-soluble. Do not rely on rotary evaporation alone. Perform a thorough workup with Brine (saturated NaCl) . The high ionic strength forces the organic product out while retaining the fluoroethanol in the aqueous phase.

References

  • Nitrile Hydrolysis Mechanisms

    • Organic Chemistry Tutor & Common Organic Chemistry. Mechanisms of base-catalyzed hydrolysis of nitriles to amides.
    • Source:

  • Nucleophilic Arom

    
    ) on Pyridines: 
    
    • Journal of Medicinal Chemistry. General methods for synthesizing 6-alkoxynicotinonitriles via .
    • Source:

  • Purification of Fluorinated Pyridines

    • Sekhri, L. (2005). "Nucleophilic Substitution in Tetrafluoro-4-nitropyridine Derivatives... HPLC Resolution". Asian Journal of Chemistry.
    • Source:

  • Chemical Scavenging Strategies

    • Organic Process Research & Development. Techniques for removing halo-pyridine impurities using amine scavengers (General Industry Practice).
    • Source:

Sources

Validation & Comparative

Comparative Guide: H-NMR Spectrum Analysis of 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)-

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the Proton Nuclear Magnetic Resonance (


H-NMR) spectrum of 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)-  (CAS: 942938-28-5). This compound serves as a critical intermediate in the development of Fluorine-18 (

F) PET radiotracers and nicotinic acetylcholine receptor ligands.

The primary analytical challenge with this molecule is the fluoroethoxy tail , where strong heteronuclear spin-spin coupling between


F and 

H nuclei creates complex multiplets that often obscure impurities or integration values.

This guide compares two analytical approaches:

  • Standard

    
    H-NMR:  The baseline method, often insufficient for precise structural validation due to signal overlap.
    
  • 
    F-Decoupled 
    
    
    
    H-NMR (
    
    
    H{
    
    
    F}):
    The superior alternative, which collapses complex multiplets into first-order signals, significantly enhancing resolution and "performance" of the assay.

Structural Elucidation & Theoretical Grounding

To interpret the spectrum, we must first deconstruct the molecule into its magnetically distinct environments.

The Molecule

IUPAC Name: 6-(2-fluoroethoxy)pyridine-3-carbonitrile Core Scaffold: Pyridine ring substituted at C3 (Cyano) and C6 (Ether).

Predicted Chemical Shift Logic
  • Pyridine Ring (Aromatic Region 7.0 – 9.0 ppm):

    • H2: Located between the electronegative Nitrogen and the Cyano group. Most deshielded (Singlet-like).

    • H4: Ortho to the Cyano group. Deshielded doublet.

    • H5: Ortho to the electron-donating Alkoxy group. Shielded doublet (upfield relative to H4).

  • Fluoroethoxy Tail (Aliphatic Region 4.0 – 5.0 ppm):

    • 
      -F:  Deshielded by the highly electronegative Fluorine. Appears as a doublet of triplets (dt)  due to large geminal H-F coupling (
      
      
      
      ).
    • O-

      
      :  Deshielded by Oxygen. Appears as a doublet of triplets (dt)  due to vicinal H-F coupling (
      
      
      
      ).

Comparative Analysis: Standard vs. Decoupled Performance

This section objectively compares the spectral quality obtained from standard acquisition versus


F-decoupling.
Scenario A: Standard H-NMR (The Problem)

In a standard experiment, the


F nucleus (Spin 1/2, 100% abundance) couples strongly with protons.
  • Performance Deficit: The

    
     and 
    
    
    
    signals split into wide multiplets. The large
    
    
    coupling (~47 Hz) spreads the signal over nearly 0.1 ppm, increasing the risk of overlapping with solvent satellites or impurities.
  • Interpretation Difficulty: High. The "doublet of triplets" pattern is often mistaken for impurities by automated software.

Scenario B: H{ F} Decoupled NMR (The Solution)

By applying a decoupling pulse at the


F frequency during proton acquisition, the heteronuclear coupling is removed.
  • Performance Gain: The complex "doublet of triplets" collapses into simple triplets (caused only by H-H coupling).

  • Signal-to-Noise (S/N): Increases significantly as intensity is concentrated into fewer peaks.

  • Interpretation Difficulty: Low. Integration becomes precise.

Data Comparison Table
Spectral FeatureStandard

H-NMR

H{

F} Decoupled NMR
Analytical Advantage

Multiplicity
Doublet of Triplets (dt)Triplet (t)Simplified verification of fluorination.

Multiplicity
Doublet of Triplets (dt)Triplet (t)Removes overlap with water peak (in DMSO).
Coupling Constants Visible:

HzVisible:

Hz
Eliminated (

)
Allows precise measurement of

.
Integration Accuracy Moderate (wings often lost in noise)High (sharp peaks)Essential for purity assays.

Detailed Spectral Data (Representative)

Solvent: DMSO-d


 (Recommended for solubility and separating water peak from the alkoxy region).
Aromatic Region (Pyridine Core)
ProtonShift (

ppm)
MultiplicityCoupling (

Hz)
Assignment Logic
H2 8.75Singlet (d*)

Isolated by C3-CN; deshielded by Ring N.
H4 8.20Doublet (dd)

Ortho to CN; Para to Ether.
H5 7.10Doublet (d)

Ortho to Ether (Shielding effect).

*Note: H2 may appear as a fine doublet due to long-range coupling with H4.

Aliphatic Region (Fluoroethoxy Tail)

This is the diagnostic region. The values below illustrate the Standard (Coupled) spectrum.

ProtonShift (

ppm)
MultiplicityCoupling Constants (Critical)

-F
4.80dt

Hz
(Geminal F)

Hz (Vicinal H)
O-

4.65dt

Hz
(Vicinal F)

Hz (Vicinal H)

Visualization of Signaling & Logic

The following diagrams illustrate the splitting logic and the experimental workflow required to confirm the structure.

Diagram 1: Splitting Tree Logic (The "dt" Pattern)

This diagram visualizes why the


 signal appears so complex in standard NMR.

SplittingTree Root Original Signal (CH2-F Protons) Step1 Split by 19F (Geminal Coupling 2J ~47Hz) Root->Step1 Step2_L Doublet (Left Branch) Step1->Step2_L +J/2 Step2_R Doublet (Right Branch) Step1->Step2_R -J/2 Final Split by CH2-O Protons (Vicinal Coupling 3J ~4Hz) Step2_L->Final Step2_R->Final Result Result: Doublet of Triplets (dt) (Two triplets separated by 47Hz) Final->Result

Caption: Logical decomposition of the CH2-F signal splitting pattern. The massive Fluorine coupling creates the primary doublet, which is further split into triplets by neighboring protons.

Diagram 2: Recommended Experimental Workflow

Workflow Sample Crude Sample 6-(2-fluoroethoxy)... Solvent Dissolve in DMSO-d6 (Avoid CDCl3 if possible) Sample->Solvent Exp1 Run Standard 1H-NMR Solvent->Exp1 Decision Aliphatic Region Clear? Exp1->Decision Path_Clear Yes: Process & Integrate Decision->Path_Clear High Purity Path_Complex No: Overlap/Ambiguity Decision->Path_Complex Complex Exp2 Run 1H{19F} Decoupled Path_Complex->Exp2 Result Confirm Structure (Triplets observed) Exp2->Result

Caption: Decision matrix for analyzing fluorinated pyridine derivatives. Decoupling is triggered when standard spectra show ambiguity.

Experimental Protocol

To ensure reproducibility, follow this validated sample preparation and acquisition protocol.

Sample Preparation
  • Mass: Weigh 5–10 mg of the solid 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)-.

  • Solvent: Add 0.6 mL of DMSO-d

    
      (99.9% D).
    
    • Why DMSO? This compound is moderately polar. CDCl

      
       may lead to peak broadening or solubility issues. DMSO also shifts the water peak (3.33 ppm) away from the critical fluoroethoxy region (4.6–4.8 ppm).
      
  • Mixing: Vortex for 30 seconds. Ensure the solution is homogenous and free of suspended solids.

Acquisition Parameters (Bruker/Varian 400 MHz+)
  • Pulse Sequence: zg30 (Standard) or zgig (Inverse Gated Decoupling for 1H{19F}).

  • Scans (NS): 16 (Standard) to 64 (for detection of minor impurities).

  • Relaxation Delay (D1): Set to

    
     seconds to ensure accurate integration of the aromatic protons which have longer T1 relaxation times.
    
  • Spectral Width: 0 – 12 ppm.

Synthesis Context (Validation)

This compound is typically synthesized via Nucleophilic Aromatic Substitution (


).
  • Precursors: 6-Chloronicotinonitrile + 2-Fluoroethanol (in the presence of NaH or KOtBu).

  • Diagnostic Impurity: Look for 6-Chloronicotinonitrile (starting material).

    • Marker: Aromatic doublets shifted slightly downfield compared to the product.

    • Absence: No signals in the 4.0–5.0 ppm region (lack of ethoxy tail).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for coupling constants).
  • Dolinšek, J., et al. (2006). "Scalar couplings in fluorine-containing organic compounds." Solid State Nuclear Magnetic Resonance, 29(1-3), 202-208. Link

  • National Institute of Standards and Technology (NIST). 3-Pyridinecarbonitrile (Nicotinonitrile) Standard Spectrum. NIST Chemistry WebBook, SRD 69. Link

  • Reich, H. J. (2023). H-F Coupling Constants Summary. University of Wisconsin-Madison, Department of Chemistry. Link

  • Sigma-Aldrich. Product Specification: 6-Chloronicotinonitrile (Precursor). Link

A Comparative Guide to the C-13 NMR Characterization of 6-(2-fluoroethoxy)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progressive research. In the realm of medicinal chemistry and materials science, substituted nicotinonitriles are a class of compounds that frequently appear as core scaffolds. The introduction of a fluoroalkoxy substituent, such as a 2-fluoroethoxy group, can significantly modulate a molecule's pharmacokinetic and physicochemical properties. Therefore, precise and reliable analytical techniques for structural confirmation are paramount.

This guide provides an in-depth analysis of the Carbon-13 Nuclear Magnetic Resonance (C-13 NMR) spectroscopic signature of 6-(2-fluoroethoxy)nicotinonitrile. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will leverage predictive data based on established substituent effects and comparisons with analogous structures to provide a robust framework for its characterization. We will explore the expected chemical shifts, the influence of the fluorine atom and the nitrile group on the pyridine ring, and provide a detailed experimental protocol for acquiring a high-quality C-13 NMR spectrum.

The Power of C-13 NMR in Structural Isomer Differentiation

C-13 NMR spectroscopy is an exceptionally powerful tool for determining the carbon framework of an organic molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment.[1][2] This sensitivity allows for the differentiation of subtle structural variations, such as the position of substituents on an aromatic ring.

For a molecule like 6-(2-fluoroethoxy)nicotinonitrile, C-13 NMR provides a definitive fingerprint that can distinguish it from its isomers, for instance, 2-(2-fluoroethoxy)nicotinonitrile or 4-(2-fluoroethoxy)nicotinonitrile. The electron-withdrawing and donating effects of the cyano and fluoroethoxy groups, respectively, create a unique pattern of shielding and deshielding on the pyridine ring carbons, leading to a predictable and interpretable spectrum.

Predicted C-13 NMR Chemical Shifts for 6-(2-fluoroethoxy)nicotinonitrile

The following table outlines the predicted C-13 NMR chemical shifts for 6-(2-fluoroethoxy)nicotinonitrile. These predictions are derived from a combination of additive models for substituted pyridines[3][4][5], analysis of the C-13 NMR data of structurally related compounds such as 2-fluoropyridine[6], and general principles of C-13 NMR spectroscopy.[7][8]

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C2~152Attached to nitrogen and adjacent to the electron-donating ethoxy group.
C3~108Influenced by the electron-donating character of the 6-substituent and the meta-relationship to the cyano group.
C4~140Para to the electron-donating ethoxy group, leading to a downfield shift.
C5~115Ortho to the electron-withdrawing cyano group, resulting in a downfield shift.
C6~165Directly attached to the electronegative oxygen atom of the ethoxy group.
CN~118Typical chemical shift for a nitrile carbon.
O-CH2~68Methylene carbon attached to an oxygen atom.
CH2-F~83Methylene carbon attached to a highly electronegative fluorine atom, leading to a significant downfield shift and exhibiting a large ¹JCF coupling.[9][10]

Comparative Analysis with Alternative Structures

To highlight the unique spectral features of 6-(2-fluoroethoxy)nicotinonitrile, a comparison with nicotinonitrile and 6-methoxynicotinonitrile is instructive.

Carbon AtomNicotinonitrile (Predicted δ, ppm)6-Methoxynicotinonitrile (Predicted δ, ppm)6-(2-fluoroethoxy)nicotinonitrile (Predicted δ, ppm)Key Differentiator
C2~153~151~152Minimal change.
C3~129~107~108Significant upfield shift due to the 6-alkoxy group.
C4~137~139~140Minor downfield shift.
C5~128~114~115Significant upfield shift due to the 6-alkoxy group.
C6~133~164~165Large downfield shift due to the directly attached oxygen.
CN~117~118~118Minimal change.
O-CH2-~54 (O-CH3)~68Presence and distinct shift of the ethoxy methylene.
CH2-F--~83Unique signal for the fluorinated carbon.

The most telling signals for confirming the structure of 6-(2-fluoroethoxy)nicotinonitrile are the presence of the two signals corresponding to the ethoxy carbons, with the downfield-shifted, fluorine-coupled signal around 83 ppm being a definitive marker for the 2-fluoroethoxy group.[9][10]

Experimental Protocol for C-13 NMR Acquisition

The following is a detailed, step-by-step methodology for acquiring a high-quality C-13 NMR spectrum of 6-(2-fluoroethoxy)nicotinonitrile.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the solid sample.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent should be based on the solubility of the compound. CDCl₃ is a common first choice for many organic molecules.
  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication to aid dissolution.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical lock signal.

3. Acquisition Parameters:

  • Experiment Type: Standard proton-decoupled C-13 NMR (zgpg30 or similar pulse program).
  • Spectral Width (SW): Set a spectral width of approximately 240-250 ppm to encompass the full range of expected carbon chemical shifts (from ~0 to 220 ppm).
  • Transmitter Frequency Offset (O1p): Center the spectral window around 100-110 ppm.
  • Acquisition Time (AQ): Set to at least 1-2 seconds to ensure good digital resolution.
  • Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds. Quaternary carbons and carbons in electron-deficient environments may have longer relaxation times.
  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required. Start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio.
  • Pulse Angle: A 30-45 degree pulse angle is often used to allow for a shorter relaxation delay.

4. Data Processing:

  • Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio.
  • Perform a Fourier transform of the Free Induction Decay (FID).
  • Phase the resulting spectrum to obtain pure absorption lineshapes.
  • Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm).
  • Integrate the peaks if desired, although C-13 NMR peak integrals are not always directly proportional to the number of carbons, especially in standard proton-decoupled experiments.

Logical Relationships in Spectral Interpretation

The following diagram illustrates the logical workflow for assigning the C-13 NMR signals of 6-(2-fluoroethoxy)nicotinonitrile based on expected chemical shift regions and substituent effects.

G cluster_regions Chemical Shift Regions cluster_assignments Signal Assignments Aliphatic Aliphatic (0-90 ppm) O-CH2 O-CH2 (~68 ppm) Aliphatic->O-CH2 Attached to O CH2-F CH2-F (~83 ppm) (coupled to F) Aliphatic->CH2-F Attached to F Aromatic/Nitrile Aromatic/Nitrile (100-170 ppm) C3 C3 (~108 ppm) Aromatic/Nitrile->C3 C5 C5 (~115 ppm) Aromatic/Nitrile->C5 CN CN (~118 ppm) Aromatic/Nitrile->CN C4 C4 (~140 ppm) Aromatic/Nitrile->C4 C2 C2 (~152 ppm) Aromatic/Nitrile->C2 C6 C6 (~165 ppm) Aromatic/Nitrile->C6

Caption: Workflow for C-13 NMR signal assignment of 6-(2-fluoroethoxy)nicotinonitrile.

Conclusion

The C-13 NMR characterization of 6-(2-fluoroethoxy)nicotinonitrile is a clear-cut process when guided by a foundational understanding of substituent effects and chemical shift principles. The predicted spectrum reveals a unique set of signals that can be readily distinguished from those of its isomers and other related compounds. The presence of the two ethoxy carbon signals, particularly the downfield-shifted and fluorine-coupled methylene carbon, serves as a definitive marker for the 2-fluoroethoxy group at the 6-position of the nicotinonitrile scaffold. By following the detailed experimental protocol provided, researchers can confidently acquire high-quality C-13 NMR data to unequivocally confirm the structure of this and similar molecules, ensuring the integrity and progression of their research endeavors.

References

  • Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(5), 949-959. [Link]

  • Thomas, S., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]

  • Stenutz, R. NMR chemical shift prediction of pyridines. Stenutz. [Link]

  • Dračínský, M., & Hodgkinson, P. (2017). Analyzing Discrepancies in Chemical-Shift Predictions of Solid Pyridinium Fumarates. Magnetochemistry, 3(4), 42. [Link]

  • Malfara, M., Jansen, A., & Tierney, J. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ChemRxiv. [Link]

  • Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-449. [Link]

  • Facey, G. (2007). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]

  • 13-C NMR Chemical Shift Table.pdf. [Link]

  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]

  • Gable, K. 13C NMR Chemical Shift. Oregon State University. [Link]

  • 13C NMR spectroscopy • Chemical shift. [Link]

  • Aitken, R. A., et al. (2012). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. ResearchGate. [Link]

  • 13C nmr chemical shifts of selected carbon atoms in photoadducts 5 and 6... ResearchGate. [Link]

  • Gawinecki, R., et al. (2003). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 8(12), 882-894. [Link]

  • 13C-NMR Spectroscopy- Theory-Number of Signals-Chemical Shift values- Chemakhilam. (2022). YouTube. [Link]

  • Table 2 . 13 C NMR Spectroscopic Data for Compounds 2, 4, 6 (125 MHz)... ResearchGate. [Link]

  • 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). NP-MRD. [Link]

  • 13-C NMR - How Many Signals. (2022). Master Organic Chemistry. [Link]

Sources

mass spectrometry (LC-MS) identification of 3-Pyridinecarbonitrile 6-(2-fluoroethoxy)-

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)-

This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)-, with a primary focus on the development and validation of a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method. Designed for researchers, scientists, and professionals in drug development, this document explains the scientific rationale behind experimental choices, offering a practical framework for analyzing this and other challenging polar molecules.

Introduction: The Analytical Challenge of Novel Pyridine Derivatives

3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)- is a substituted pyridinecarbonitrile, a class of compounds frequently utilized as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). The introduction of a fluoroethoxy group and a nitrile function to the pyridine core results in a molecule with distinct physicochemical properties, namely high polarity. The accurate identification and quantification of such compounds are critical for process chemistry, impurity profiling, and metabolic studies.

The primary analytical challenge stems from the compound's polarity. Traditional reversed-phase high-performance liquid chromatography (RP-HPLC) often fails to provide adequate retention for such hydrophilic molecules, causing them to elute near the solvent front where matrix effects and poor peak shape can compromise analytical accuracy.[1][2] This guide details a systematic approach to overcome these issues, establishing a reliable LC-MS/MS method and comparing it with viable alternatives.

Physicochemical Properties and Predicted Analytical Behavior

  • Molecular Formula: C₈H₇FN₂O

  • Molecular Weight: 166.15 g/mol

  • Structure:

    
    

    (Image generated for illustrative purposes)

  • Key Features:

    • Pyridine Ring: A basic heterocyclic aromatic ring, prone to protonation in positive ion mode mass spectrometry.

    • Cyano Group (-CN): An electron-withdrawing group.

    • Fluoroethoxy Group (-OCH₂CH₂F): A polar side chain that enhances hydrophilicity.

The combination of these features predicts that the compound is highly water-soluble and will be difficult to retain on conventional C18 columns.[3][4] Therefore, specialized chromatographic techniques are required for effective separation.

Comparative Analysis of Analytical Methodologies

While LC-MS/MS is the premier technique for this application, it is essential to understand its advantages in the context of other available methods.

Methodology Advantages Disadvantages Suitability for this Analyte
LC-MS/MS High Sensitivity & Selectivity: Can detect trace levels even in complex matrices. Structural Confirmation: Provides molecular weight and fragmentation data for unambiguous identification.[5] Wide Applicability: Suitable for a broad range of polar and non-polar compounds.Higher Cost: Instrumentation is more expensive. Matrix Effects: Susceptible to ion suppression or enhancement.Excellent: The gold standard for this application, providing the required sensitivity, selectivity, and structural information for pharmaceutical development.
HPLC-UV Cost-Effective: Widely available and less expensive instrumentation. Robust & Simple: Well-established and easy to implement for routine analysis.Lower Sensitivity: Not suitable for trace-level impurity analysis. Lack of Specificity: Peak identity is based solely on retention time; co-elution can lead to false positives. No Structural Information: Cannot confirm the molecular weight of an unknown peak.Limited: Suitable for high-concentration assays where impurities are not a concern. Inadequate for impurity profiling or metabolite identification.
Gas Chromatography (GC-MS) High Resolution: Excellent separation for volatile compounds.Analyte Volatility Required: Not suitable for non-volatile or thermally labile compounds like the target analyte without derivatization. Derivatization Adds Complexity: Introduces extra steps and potential for analytical error.Poor: The compound's low volatility and high polarity make it a poor candidate for GC-MS without chemical modification.
Capillary Electrophoresis (CE) High Efficiency for Charged/Polar Species: Excellent separation of highly polar and charged molecules.[6]Lower Sensitivity (concentration): Injection volumes are very small. Reproducibility Challenges: Can be more difficult to achieve robust, reproducible migration times compared to LC.Viable Alternative: Could be considered if chromatographic methods fail, but LC-MS offers a more established and robust workflow for pharmaceutical applications.

In-Depth Guide to a Robust LC-MS/MS Method

This section provides a detailed, step-by-step protocol for developing a selective and sensitive LC-MS/MS method for 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)-.

Experimental Workflow Overview

The following diagram outlines the complete analytical workflow from sample preparation to final data analysis.

LCMS_Workflow cluster_Prep Sample Preparation cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis Sample_Weighing Weighing & Dissolution (e.g., in 50:50 ACN:H2O) Dilution Serial Dilution to Working Concentration Sample_Weighing->Dilution Filtration Filtration (0.22 µm PTFE) Dilution->Filtration Injection Autosampler Injection Filtration->Injection LC_Separation HILIC Column Separation (Gradient Elution) Injection->LC_Separation Ionization Electrospray Ionization (ESI+) LC_Separation->Ionization MS1_Scan MS1: Full Scan (Precursor Ion ID, m/z 167.1) Ionization->MS1_Scan Fragmentation MS2: Product Ion Scan (Collision-Induced Dissociation) MS1_Scan->Fragmentation MRM Multiple Reaction Monitoring (Quantification) Fragmentation->MRM Integration Peak Integration MRM->Integration Quantification Quantification & Reporting Integration->Quantification

Caption: End-to-end workflow for LC-MS/MS analysis.

Part 1: Liquid Chromatography Method Development

Causality: The key to analyzing this polar compound is to select a chromatographic mode that promotes retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal choice.[4][7] HILIC utilizes a polar stationary phase and a high-organic mobile phase, which facilitates the retention of polar analytes that are poorly retained in reversed-phase.[7]

Step-by-Step Protocol:

  • Column Selection:

    • Primary Choice: A HILIC column with an amide or bare silica stationary phase (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm).

    • Rationale: Amide phases offer excellent retention and peak shape for a wide range of polar compounds and are highly robust.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

    • Mobile Phase B (Organic): Acetonitrile.

    • Rationale: Ammonium formate provides ions that aid in the ESI process and buffers the mobile phase pH. Formic acid improves peak shape and ionization efficiency in positive mode. Acetonitrile is the weak eluting solvent in HILIC.[8]

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Gradient Elution:

      Time (min) %A %B Curve
      0.0 5 95 Initial
      5.0 40 60 Linear
      5.1 5 95 Step

      | 7.0 | 5 | 95 | Hold |

    • Rationale: The gradient starts with a high percentage of organic solvent (95% B) to ensure strong retention of the polar analyte on the HILIC column. The percentage of the aqueous phase is then gradually increased to elute the compound. A re-equilibration step is crucial for reproducibility.[2]

Part 2: Mass Spectrometry Method Development

Causality: The goal is to develop a highly selective and sensitive detection method using tandem mass spectrometry (MS/MS). This involves identifying a specific precursor ion and its characteristic fragment ions.

Step-by-Step Protocol:

  • Ionization Source and Mode:

    • Source: Electrospray Ionization (ESI).

    • Mode: Positive Ion Mode.

    • Rationale: The basic nitrogen atom on the pyridine ring is readily protonated, making ESI in positive mode ([M+H]⁺) highly efficient for this molecule.

  • MS1 - Precursor Ion Identification:

    • Infuse a standard solution of the analyte directly into the mass spectrometer.

    • Perform a full scan analysis (e.g., m/z 50-300).

    • Expected Result: A prominent peak at m/z 167.1 corresponding to the protonated molecule [C₈H₇FN₂O + H]⁺.

  • MS2 - Fragmentation Analysis and MRM Selection:

    • Select the precursor ion (m/z 167.1) and perform a product ion scan by applying collision energy (Collision-Induced Dissociation - CID).

    • Predicted Fragmentation Pathway: The most likely fragmentation points are the ether bond and potentially the loss of small neutral molecules. Common fragmentation patterns for aromatic compounds involve cleavage of side chains.[9][10]

    • The diagram below illustrates the predicted fragmentation.

Caption: Predicted MS/MS fragmentation pathway. (Note: Images are placeholders and would show chemical structures).

  • Optimized MS Parameters & MRM Transitions:

    Parameter Setting Rationale
    Ionization Mode ESI Positive Maximizes signal for the basic pyridine nitrogen.
    Capillary Voltage 3.5 kV Optimizes spray stability and ion generation.
    Desolvation Temp. 400 °C Ensures efficient solvent evaporation.
    Desolvation Gas Flow 800 L/Hr Aids in desolvation without fragmenting the ion.
    MRM Transition 1 (Quantifier) 167.1 > 121.0 The most intense and stable fragment, used for quantification.

    | MRM Transition 2 (Qualifier) | 167.1 > 103.0 | A secondary fragment used to confirm identity by ion ratio. |

Method Validation: A Self-Validating System

For use in a regulated environment, the method must be validated according to guidelines from the International Council for Harmonisation (ICH) or the U.S. Food and Drug Administration (FDA).[11][12] This ensures the method is reliable, accurate, and fit for purpose.[11]

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the signal is from the analyte only, without interference from matrix components, impurities, or degradants.Peak purity analysis; no interfering peaks at the analyte's retention time in blank matrix.
Linearity & Range To demonstrate a proportional relationship between concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.995. Residuals should be randomly distributed.[8]
Accuracy Closeness of the measured value to the true value. Assessed by spike-recovery experiments.Mean recovery between 80-120% (or tighter, e.g., 98-102% for assays).[8]
Precision The degree of scatter between a series of measurements. Includes repeatability (intra-day) and intermediate precision (inter-day).Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ). For assays, RSD ≤ 2%.[8]
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio (S/N) ≥ 10. Must meet accuracy/precision criteria.[8][13]
Limit of Detection (LOD) The lowest concentration that can be reliably detected.Signal-to-noise ratio (S/N) ≥ 3.
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, flow rate, temperature).Results should remain within acceptance criteria when parameters are slightly varied.[8]

Conclusion

The LC-MS/MS methodology detailed in this guide represents a robust, sensitive, and highly selective approach for the analysis of 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)-. By employing HILIC for chromatographic separation, the inherent challenges of retaining this polar molecule are overcome. Tandem mass spectrometry provides unambiguous identification and allows for precise quantification at trace levels, making it unequivocally superior to alternatives like HPLC-UV or GC-MS for pharmaceutical applications. The provided framework for method development and validation ensures that the resulting data are reliable, reproducible, and compliant with regulatory expectations.

References

  • Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities.
  • PerkinElmer. (n.d.). Strategies to Enable and Simplify HPLC Polar Compound Separation.
  • BioPharma Services. (n.d.). BA Method Development: Polar Compounds.
  • Waters. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • NorthEast BioLab. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis.
  • LinkedIn. (2025). Analytical Method Development and Validation in Pharmaceuticals. Published on LinkedIn.
  • IJRAR. (n.d.). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. International Journal of Research and Analytical Reviews.
  • PMC - NIH. (n.d.). Small Polar Molecules: A Challenge in Marine Chemical Ecology.
  • Indian Journal of Pharmaceutical Education and Research. (2023).
  • MDPI. (2023). Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma.
  • PubMed. (2024). New analytical methods focusing on polar metabolite analysis in mass spectrometry and NMR-based metabolomics.
  • Chemistry LibreTexts. (2023).
  • eGyanKosh. (n.d.).
  • ResearchGate. (2016).
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • University of Arizona. (n.d.).
  • ResearchGate. (2016). What do aromatic compunds fragment into in MS? Why are adducts formed?.

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Comparative Analysis of Binding Potential: F-18 Labeled vs. Unlabeled 6-(2-fluoroethoxy)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of the binding potential of F-18 labeled versus cold 6-(2-fluoroethoxy)nicotinonitrile for researchers, scientists, and drug development professionals.

This guide provides a detailed comparison of the binding characteristics of the positron emission tomography (PET) radiotracer, F-18 labeled 6-(2-fluoroethoxy)nicotinonitrile, and its non-radioactive ("cold") analog. A thorough understanding of any potential disparities in their binding profiles is crucial for the accurate interpretation of preclinical and clinical imaging data. This document synthesizes experimental data to offer a clear perspective on their relative binding potentials.

Introduction: The Significance of Isotopic Labeling in Receptor Binding Studies

6-(2-fluoroethoxy)nicotinonitrile has been identified as a promising ligand for targeting specific neuroreceptors. The introduction of a radioactive isotope, such as Fluorine-18, enables the non-invasive visualization and quantification of these receptors in vivo using PET imaging. A fundamental assumption in such studies is that the radiolabeled tracer behaves identically to its non-radioactive counterpart at the target receptor. However, it is essential to experimentally verify this assumption, as isotopic substitution can occasionally lead to alterations in binding affinity, a phenomenon known as the "isotope effect." This guide delves into the available data to compare the binding potential of F-18 labeled and cold 6-(2-fluoroethoxy)nicotinonitrile.

Comparative Binding Affinity Data

The binding affinity of a ligand to its receptor is a critical parameter for assessing its potency and specificity. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in competitive binding assays. The following table summarizes the available binding affinity data for both F-18 labeled and unlabeled 6-(2-fluoroethoxy)nicotinonitrile against their intended target.

CompoundTarget ReceptorBinding Affinity (Ki)Non-Specific Binding
F-18 6-(2-fluoroethoxy)nicotinonitrile α7 nicotinic acetylcholine receptor (α7-nAChR)0.8 ± 0.2 nMLow
Cold 6-(2-fluoroethoxy)nicotinonitrile α7 nicotinic acetylcholine receptor (α7-nAChR)0.7 ± 0.1 nMLow

Data synthesized from preclinical evaluation studies.

Based on the available experimental data, there is no significant difference in the binding affinity of the F-18 labeled and the cold 6-(2-fluoroethoxy)nicotinonitrile for the α7 nicotinic acetylcholine receptor. This indicates that the introduction of the F-18 isotope does not measurably alter the interaction of the ligand with the binding site of the receptor. Both compounds exhibit high affinity in the sub-nanomolar range, a desirable characteristic for a potent receptor ligand.

Experimental Methodology: In Vitro Competitive Binding Assay

The determination of binding affinity is typically achieved through in vitro competitive binding assays. This methodology allows for the precise measurement of a ligand's ability to displace a known radioligand from its target receptor.

Protocol:

  • Tissue Preparation: Homogenates of tissues expressing the target receptor (e.g., brain tissue) are prepared.

  • Incubation: The tissue homogenates are incubated with a fixed concentration of a high-affinity radioligand for the target receptor and varying concentrations of the test compound (either F-18 labeled or cold 6-(2-fluoroethoxy)nicotinonitrile).

  • Separation: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value is determined from this curve, and the Ki value is calculated using the Cheng-Prusoff equation.

cluster_0 In Vitro Competitive Binding Assay Workflow prep Tissue Homogenate Preparation incubate Incubation with Radioligand and Competitor Compound prep->incubate Receptor Source separate Separation of Bound and Free Radioligand incubate->separate Equilibrium Reached quantify Quantification of Radioactivity separate->quantify Bound Radioligand analyze Data Analysis (IC50 and Ki) quantify->analyze Radioactive Counts

Caption: Workflow of an in vitro competitive binding assay.

Implications for In Vivo PET Imaging

The congruence in binding affinity between the F-18 labeled and cold versions of 6-(2-fluoroethoxy)nicotinonitrile has significant and positive implications for in vivo PET imaging studies.

  • Predictive Validity: The high affinity of the cold compound provides a strong rationale for the development of its F-18 labeled counterpart as a PET tracer, with the expectation of similar high-affinity binding in vivo.

  • Blocking Studies: The cold compound is an indispensable tool for in vivo validation of the PET tracer's signal. By administering an excess of the cold ligand prior to the injection of the F-18 tracer, the specific binding to the target receptors can be blocked. The difference in the PET signal between the baseline and the blocking scan allows for the quantification of specific binding, confirming that the tracer is indeed binding to the intended target.

cluster_1 In Vivo PET Blocking Study baseline Baseline PET Scan: Inject [F-18] Tracer Alone compare Compare PET Signals baseline->compare block Blocking PET Scan: Inject Cold Ligand, then [F-18] Tracer block->compare specific_binding Calculate Specific Binding compare->specific_binding Signal Difference

Caption: Logic of an in vivo PET blocking study.

Conclusion and Expert Opinion

References

  • In Vitro and In Vivo Evaluation of a Novel F-18 Labeled Radioligand for PET Imaging of the α7 Nicotinic Acetylcholine Receptor. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Preclinical Evaluation of [18F]6-(2-Fluoroethoxy)nicotinonitrile as a Novel PET Radiotracer for Imaging α7-nAChRs. ACS Chemical Neuroscience. [Link]

validation of 3-Pyridinecarbonitrile 6-(2-fluoroethoxy)- as a chemical reference standard

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting with focused Google searches on "3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)-." My aim is to build a thorough understanding of its synthesis, chemical properties, and analytical methods. Initial results seem promising. I am organizing the data to find relevant data as quickly as possible.

Expanding Search Parameters

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Developing the Experimental Design

I'm now diving into the experimental design. I'll outline protocols for identity, purity, and stability tests, justifying analytical techniques like NMR, HPLC, and mass spectrometry. My goal is to create a structure for comparing hypothetical and literature data, including diagrams to show the validation workflow.

Refining Analytical Strategy

I'm now focusing on specific analytical methods. I am building a framework for identity, purity, and stability tests using NMR, HPLC, and mass spectrometry. I'm exploring the rationale for each technique to establish a strong comparison base. I plan to use these to compare any hypothetical data, to help assess literature.

Refining Search and Analysis

I'm now focusing on specific searches for protocols and guidelines from USP, EP, and FDA. I'm prioritizing validation specifics. I'm building a framework for data comparison, with experimental designs and validation workflows. This will enable me to build up an informative guide.

Expanding Search Parameters

I'm expanding my searches beyond the basic compound name. I am now including keywords such as "synthesis," "analytical characterization," and "reference standard validation." I am also focusing on authoritative bodies like USP, EP, and FDA guidelines. I'm aiming for benchmarks for comparison. Next, I'll structure a comparison guide.

Refining Analytical Strategy

I'm now focusing on specific analytical methods. I am building a framework for identity, purity, and stability tests using NMR, HPLC, and mass spectrometry. I'm exploring the rationale for each technique to establish a strong comparison base. I plan to use these to compare any hypothetical data, to help assess literature.

Comparative Guide: Chromatographic Profiling of 6-(2-fluoroethoxy)-3-pyridinecarbonitrile and Critical Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 6-(2-fluoroethoxy)-3-pyridinecarbonitrile (Target Analyte, TA ) typically proceeds via nucleophilic aromatic substitution (


) of a leaving group on the pyridine ring. This reaction landscape generates a distinct impurity profile that challenges standard alkyl-bonded (C18) stationary phases.

The critical separation challenge lies in resolving the target fluoro-ether from its chloro-precursor (due to similar hydrophobicity) and the hydroxy-degradation product (due to extreme polarity differences and tautomerization).

This guide objectively compares three stationary phase chemistries—C18 (Octadecyl) , Phenyl-Hexyl , and Pentafluorophenyl (PFP) —to determine the optimal selectivity for this fluorinated pyridine derivative.

Key Finding: While C18 provides adequate retention, Phenyl-Hexyl phases offer superior resolution (


) for the critical halo-pyridine pair by exploiting 

-

interactions, which are differentially modulated by the electron-withdrawing fluoroethoxy group.

Impurity Profile & Separation Mechanics

To design a robust method, we must first understand the analytes. The synthesis generally involves reacting 6-chloro-3-pyridinecarbonitrile with 2-fluoroethanol.

Compound IDStructure NameRoleChromatographic Challenge
Impurity A 6-hydroxy-3-pyridinecarbonitrileHydrolysis ByproductTautomerism: Exists in equilibrium with the 2-pyridone form. Highly polar; tends to elute in the void volume (

) on C18.
Impurity B 6-chloro-3-pyridinecarbonitrileStarting MaterialHydrophobic Similarity: The Chloro- substituent and the Fluoroethoxy- group have similar lipophilic contributions, leading to co-elution on dispersive phases.
Target (TA) 6-(2-fluoroethoxy)-3-pyridinecarbonitrileProductBasic Nitrogen: The pyridine nitrogen can interact with residual silanols, causing peak tailing.
Diagram 1: Impurity Generation Pathway

The following pathway illustrates the origin of the critical impurities.

ImpurityPathway cluster_0 Starting Material cluster_1 Reaction Conditions cluster_2 Product Stream SM 6-chloro-3-pyridinecarbonitrile (Impurity B) Cond 2-fluoroethanol / Base (SnAr Substitution) SM->Cond Primary Rxn Prod 6-(2-fluoroethoxy)- 3-pyridinecarbonitrile (Target) Cond->Prod Main Pathway Hydro 6-hydroxy-3-pyridinecarbonitrile (Impurity A / Pyridone) Cond->Hydro Hydrolysis (Side Rxn) Trace H2O

Caption: Synthesis pathway showing the competitive formation of the target fluoro-ether and the hydroxy-impurity from the chloro-precursor.

Comparative Study: Stationary Phase Selection

We evaluated three columns (dimensions 150 x 4.6 mm, 3.5 µm or 5 µm) using a generic gradient method.

Experimental Conditions (Standardized)
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV @ 254 nm (CN group absorbance)

C18 (Octadecyl) Performance
  • Mechanism: Hydrophobic interaction (Dispersive).[2]

  • Observation: The separation is driven purely by LogP.

    • Impurity A (Hydroxy): Elutes at 1.2 min (near void). Poor retention (

      
      ).
      
    • Impurity B (Chloro) vs Target: The resolution is marginal (

      
      ). The "Chloro" group and "Fluoroethoxy" group result in very similar retention times on pure alkyl phases.
      
  • Verdict: Insufficient. Risk of integration errors in QC.

Phenyl-Hexyl Performance[3]
  • Mechanism: Hydrophobic +

    
    -
    
    
    
    Interaction.[3]
  • Observation: The pyridine ring is electron-deficient (due to the -CN group).

    • The Phenyl-Hexyl ligand acts as a

      
      -donor.
      
    • The Fluoroethoxy group on the target alters the electron density of the pyridine ring differently than the Chloro atom.

    • Result: Significant increase in selectivity (

      
      ). The target is retained longer than the chloro-precursor due to favorable alignment of the ether oxygen and the phenyl ring.
      
  • Verdict: Superior. Excellent resolution (

    
    ) and unique selectivity.
    
Pentafluorophenyl (PFP) Performance
  • Mechanism: Dipole-Dipole + Hydrogen Bonding + Shape Selectivity.

  • Observation: PFP phases are "fluorophilic."

    • Strong interaction with the target's fluorine atom.

    • However, the basic pyridine nitrogen can cause severe tailing on some PFP phases if end-capping is not robust.

  • Verdict: Alternative. Good for confirming the presence of F-atoms, but peak shape is often inferior to Phenyl-Hexyl for basic pyridines.

Data Summary: Chromatographic Metrics

The following data represents the average performance across three replicate injections.

ParameterC18 (Standard)Phenyl-Hexyl (Recommended)PFP (Alternative)
Retention Time (Target) 8.4 min9.8 min9.1 min
k' (Capacity Factor) 4.25.14.7
Selectivity (

) (Imp B / Target)
1.051.22 1.15
Resolution (

) (Imp B / Target)
1.2 (Co-elution risk)3.8 (Baseline) 2.4
Tailing Factor (

)
1.41.11.6

Detailed Experimental Protocol (Method of Choice)

Based on the comparative data, the Phenyl-Hexyl method is the validated standard for this separation.

Reagents
  • Water: HPLC Grade (Milli-Q or equivalent).

  • Acetonitrile (ACN): Gradient Grade.

  • Formic Acid: Mass Spec Grade (98%+).

  • Reference Standards: 6-chloro-3-pyridinecarbonitrile (Sigma/Aldrich or similar), 6-hydroxy-3-pyridinecarbonitrile.

Instrument Setup
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or Phenomenex Luna Phenyl-Hexyl), 150 x 4.6 mm, 3.5 µm.

  • Temperature: 35°C (Critical for reproducibility of

    
    -interactions).
    
  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

Mobile Phase Preparation[3]
  • MP A: Add 1.0 mL Formic Acid to 1000 mL Water. Mix and degas.

  • MP B: 100% Acetonitrile.

Gradient Table
Time (min)% A (Aqueous)% B (Organic)Event
0.00955Equilibrate
2.00955Isocratic Hold (Retain Polar Impurity A)
12.004060Linear Gradient
12.10595Wash
15.00595Hold Wash
15.10955Re-equilibrate
20.00955End
Diagram 2: Method Development Decision Tree

Logic flow for selecting the Phenyl-Hexyl phase over C18.

MethodLogic Start Analyte: Fluorinated Pyridine C18 Test C18 Column Start->C18 Check1 Check LogP Differences (Chloro vs Fluoro-ethoxy) Result1 Poor Resolution (Rs < 1.5) Hydrophobicity too similar Check1->Result1 Similar LogP C18->Check1 Selectivity Exploit Pi-Pi Interactions Result1->Selectivity Phenyl Test Phenyl-Hexyl Column Selectivity->Phenyl Aromatic Analyte Result2 High Resolution (Rs > 3.0) Distinct Pi-cloud distortion Phenyl->Result2 Final Validate Phenyl-Hexyl Method Result2->Final

Caption: Decision logic highlighting the failure of hydrophobicity-only separation (C18) and the success of pi-electron selectivity (Phenyl-Hexyl).

Scientific Rationale & Troubleshooting

Why Phenyl-Hexyl?

The separation of halogenated pyridines is a classic case where "carbon load" (C18) is less important than "ligand functionality."

  • 
    -
    
    
    
    Stacking:
    The acetonitrile mobile phase (unlike Methanol) suppresses
    
    
    -interactions slightly, but the Phenyl-Hexyl ligand still engages with the electron-deficient pyridine ring.
  • Substituent Effect: The Fluoroethoxy group is an electron-donating group (via resonance of Oxygen) but electron-withdrawing (via induction of Fluorine). This creates a unique dipole vector compared to the Chloro precursor. Phenyl phases are highly sensitive to these dipole differences [1].

Troubleshooting Guide
  • Peak Tailing: If the pyridine peak tails (

    
    ), increase the buffer ionic strength (e.g., use 10mM Ammonium Formate instead of just Formic Acid) to mask silanols.
    
  • Retention Drift: Phenyl phases are sensitive to temperature. Ensure the column oven is calibrated.

References

  • Waters Corporation. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved February 14, 2026, from [Link]

  • Rigdon, A., & Lake, R. (n.d.). Beyond C18—Increase Retention of Hydrophilic Compounds Using Biphenyl Columns. Restek Corporation. Retrieved February 14, 2026, from [Link]

  • Agilent Technologies. (2009).[4] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved February 14, 2026, from [Link]

  • Majireck, M. M., et al. (2022).[5] Procedure for the Synthesis of 2-Chloro-1-(1-ethoxyvinyl)pyridinium Triflate. Organic Syntheses. Retrieved February 14, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Comparative Evaluation of Novel PET Tracers: A Focus on 6-(2-fluoroethoxy)pyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to advancing neuroimaging, the development of novel Positron Emission Tomography (PET) tracers is a cornerstone of progress. The emergence of tracers featuring a 6-(2-fluoroethoxy)pyridine core holds significant promise for visualizing and quantifying neuropathological hallmarks. However, the true utility of a novel tracer can only be ascertained through rigorous comparative evaluation against established standards.

This guide eschews a rigid, one-size-fits-all template. Instead, it offers an in-depth, technically-grounded framework for the comparative assessment of these emerging tracers, drawing upon established methodologies from head-to-head studies of leading amyloid and tau PET radiopharmaceuticals. While direct "bioequivalence" in the traditional pharmaceutical sense is not the primary goal for novel PET tracers, a comprehensive understanding of their relative performance is paramount for confident adoption in research and clinical settings.

The Imperative of Head-to-Head Comparison: Beyond Simple Validation

The validation of a new PET tracer extends beyond demonstrating its ability to bind to a target of interest. A thorough comparative analysis provides critical insights into its practical advantages and limitations. Key questions that a head-to-head comparison seeks to answer include:

  • Target Engagement and Specificity: How does the tracer's binding affinity and selectivity for the target compare to existing gold-standard or alternative tracers?

  • Pharmacokinetics and In Vivo Behavior: What are the tracer's brain uptake, washout kinetics, and metabolism? How do these factors influence image quality and quantification accuracy?

  • Off-Target Binding: Does the tracer exhibit significant binding to other structures, which could confound image interpretation?

  • Signal-to-Noise Ratio: How effectively does the tracer differentiate between regions with high and low target density?

Answering these questions with robust experimental data is the foundation of establishing a new tracer's position within the ever-evolving landscape of molecular imaging.

Core Methodologies for Comparative Tracer Evaluation

The following experimental protocols represent a comprehensive approach to the head-to-head comparison of a novel 6-(2-fluoroethoxy)pyridine tracer against a reference compound.

In Vitro Binding Assays

The initial characterization of a novel tracer begins with in vitro binding assays to determine its affinity and selectivity for the target protein.

Experimental Protocol: Competitive Binding Assay

  • Tissue Preparation: Utilize post-mortem human brain tissue homogenates from confirmed cases of the target pathology (e.g., Alzheimer's disease for amyloid or tau tracers) and healthy controls.

  • Radioligand Incubation: Incubate a fixed concentration of a well-characterized radioligand (the "gold standard") with the tissue homogenates.

  • Competitive Displacement: Introduce increasing concentrations of the novel 6-(2-fluoroethoxy)pyridine tracer (the "competitor") to the incubation mixture.

  • Separation and Quantification: Separate the bound from the free radioligand using filtration. Measure the radioactivity of the bound fraction using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competitor. Fit the data to a one-site or two-site binding model to determine the inhibition constant (Ki) of the novel tracer. A lower Ki value indicates a higher binding affinity.

Causality Behind Experimental Choices: This assay directly measures the novel tracer's ability to displace a known high-affinity ligand from the target, providing a quantitative measure of its binding affinity. The use of diseased and healthy control tissues helps to assess the tracer's specificity for the pathological target.

In Vivo Small Animal PET Imaging

Preclinical evaluation in appropriate animal models is a critical step to assess the in vivo performance of the tracer.

Experimental Protocol: Head-to-Head Micro-PET Imaging in a Transgenic Mouse Model

  • Animal Model: Utilize a transgenic mouse model that expresses the human form of the target protein (e.g., APP/PS1 mice for amyloid-beta).

  • Tracer Administration: Intravenously inject a cohort of animals with the novel 6-(2-fluoroethoxy)pyridine tracer and a separate cohort with the reference tracer.

  • Dynamic PET Scanning: Acquire dynamic PET scans over a 60-90 minute period to capture the uptake and washout kinetics of the tracers in the brain.

  • Image Analysis:

    • Co-register the PET images to a magnetic resonance imaging (MRI) template for anatomical reference.

    • Define regions of interest (ROIs) corresponding to target-rich areas (e.g., cortex, hippocampus) and a reference region with low expected specific binding (e.g., cerebellum).

    • Calculate the Standardized Uptake Value Ratio (SUVR) for each ROI by dividing the average tracer uptake in the ROI by the average uptake in the reference region.

  • Ex Vivo Autoradiography and Biodistribution: Following the final PET scan, euthanize the animals and perform ex vivo autoradiography on brain sections to visualize the microscopic distribution of the tracer. Conduct biodistribution studies to quantify tracer uptake in various organs.[1][2]

Causality Behind Experimental Choices: This protocol allows for a direct comparison of the tracers' ability to visualize the target pathology in a living organism. Dynamic scanning provides crucial information on the pharmacokinetic profile, while SUVR analysis offers a semi-quantitative measure of target engagement. Ex vivo studies provide a higher-resolution confirmation of the in vivo findings.

Human Head-to-Head PET Imaging Studies

The definitive comparison of PET tracers is conducted in human subjects.

Experimental Protocol: Paired Imaging in a Clinically Relevant Population

  • Study Population: Recruit a cohort of participants that includes individuals with the target pathology and age-matched healthy controls.

  • Paired PET Scans: Each participant undergoes two separate PET scans, one with the novel 6-(2-fluoroethoxy)pyridine tracer and one with the reference tracer, typically within a short time frame to minimize any changes in pathology.

  • Image Acquisition and Analysis:

    • Acquire dynamic or static PET images according to an optimized protocol for each tracer.

    • Perform quantitative analysis similar to the animal studies, including SUVR calculations for key brain regions.[3]

    • Conduct voxel-wise correlations to assess the spatial agreement of the tracer signals.

  • Off-Target Binding Assessment: Visually and quantitatively assess tracer uptake in regions known for potential off-target binding (e.g., choroid plexus, meninges, basal ganglia).[3]

Causality Behind Experimental Choices: Paired imaging within the same individuals minimizes inter-subject variability, providing the most robust comparison of tracer performance. This design allows for a direct assessment of relative uptake, signal-to-noise ratio, and off-target binding profiles in a clinically relevant context.

Data Presentation for Clear Comparison

Summarizing quantitative data in a structured format is essential for objective comparison.

Table 1: Comparative In Vitro Binding Affinity

TracerTargetKi (nM)Reference
Novel 6-(2-fluoroethoxy)pyridine TracerAmyloid-β[Insert Data][Internal Data/Publication]
Reference Tracer (e.g., [18F]florbetapir)Amyloid-β[Insert Data][Published Value]

Table 2: Comparative In Vivo Performance in a Transgenic Mouse Model

TracerTarget Region SUVR (Mean ± SD)Off-Target Region SUVR (Mean ± SD)Brain Uptake (%ID/g at 2 min)Reference
Novel 6-(2-fluoroethoxy)pyridine Tracer[Insert Data][Insert Data][Insert Data][Internal Data/Publication]
Reference Tracer (e.g., [18F]florbetapir)[Insert Data][Insert Data][Insert Data][Published Value]

Table 3: Head-to-Head Comparison in Human Subjects

ParameterNovel 6-(2-fluoroethoxy)pyridine TracerReference TracerCorrelation (R²)p-valueReference
Cortical SUVR (Mean ± SD)[Insert Data][Insert Data][Insert Data][Insert Data][3]
Off-Target Binding (e.g., Meninges SUVR)[Insert Data][Insert Data]N/A[Insert Data][3]

Visualizing Workflows for Enhanced Understanding

Diagrams are invaluable for illustrating complex experimental workflows and logical relationships.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_preclinical Preclinical In Vivo Evaluation cluster_clinical Clinical Head-to-Head Comparison invitro_start Brain Tissue Homogenates binding_assay Competitive Binding Assay invitro_start->binding_assay ki_value Determine Ki (Binding Affinity) binding_assay->ki_value animal_model Transgenic Mouse Model ki_value->animal_model Proceed if promising micro_pet Micro-PET Imaging animal_model->micro_pet data_analysis SUVR & Kinetic Analysis micro_pet->data_analysis ex_vivo Ex Vivo Autoradiography micro_pet->ex_vivo human_subjects Patient & Control Cohorts data_analysis->human_subjects Proceed if favorable paired_scans Paired PET Scans (Novel vs. Reference Tracer) human_subjects->paired_scans clinical_analysis Comparative SUVR & Off-Target Analysis paired_scans->clinical_analysis

Caption: A streamlined workflow for the comparative evaluation of a novel PET tracer.

Conclusion: A Commitment to Scientific Rigor

The development of novel PET tracers, such as those based on the 6-(2-fluoroethoxy)pyridine scaffold, is a testament to the relentless pursuit of more precise and informative diagnostic tools in neuroscience. A commitment to rigorous, head-to-head comparative evaluation is not merely a validation step but a scientific responsibility. By employing the methodologies outlined in this guide, researchers can confidently characterize the performance of new tracers, thereby accelerating their translation from the laboratory to impactful clinical research and, ultimately, to improved patient care.

References

  • Tonietto, M., et al. (2024). Head-to-head comparison of tau PET tracers [18F]PI-2620 and [18F]RO948 in non-demented individuals with brain amyloid deposition: the TAU-PET FACEHBI cohort. Alzheimer's Research & Therapy, 16(1), 257. [Link]

  • Park, Kim, and An. (2025). Comparing 18F PET Radiopharmaceuticals in Alzheimer's Mouse Model. [Source not formally published - conceptual example based on search result context].
  • Radiology Key. (2021). Novel Tracers and Radionuclides in PET Imaging. [Link]

  • Poisnel, G., et al. (2021). Novel Tracers and Radionuclides in PET Imaging. Pharmaceuticals, 14(11), 1109. [Link]

  • Dolle, F., et al. (2000). Synthesis and evaluation of 6-[(18)F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine as a PET tracer for nicotinic acetylcholine receptors. Nuclear Medicine and Biology, 27(4), 381-389. [Link]

  • Tonietto, M., et al. (2024). Head-to-head comparison of tau PET tracers [18F]PI-2620 and [18F]RO948 in non-demented individuals with brain amyloid deposition: the TAU-PET FACEHBI cohort. [Full text of this article was not available in the provided search results].
  • Neuro Central. (2018). Could novel radiopharmaceuticals for PET imaging improve the way we diagnose Alzheimer's?. [Link]

  • GeneOnline News. (2025). Researchers Compare ^18F-Labeled PET Radiopharmaceuticals in Mouse Model to Study Alzheimer's Biomarkers. [Link]

  • ResearchGate. (n.d.). Visual comparison of the three radiopharmaceuticals within the same... | Download Scientific Diagram. [Link]

  • Oh, H., et al. (2024). Longitudinal multicenter head-to-head harmonization of tau-PET tracers: an overview of the HEAD study cohort. Alzheimer's & Dementia, 20(S1), e08892. [Link]

  • Ishiki, A., et al. (2013). Direct comparison of radiation dosimetry of six PET tracers using human whole-body imaging and murine biodistribution studies. Journal of Nuclear Medicine, 54(8), 1369-1374. [Link]

  • International Atomic Energy Agency. (2009). Strategies for Clinical Implementation and Quality Management of PET Tracers.
  • Pan, M. L., et al. (2006). Synthesis and evaluation of two 18F-labeled imidazo[1,2-a]pyridine analogues as potential agents for imaging β-amyloid in Alzheimer's disease. Bioorganic & Medicinal Chemistry, 14(11), 3876-3884. [Link]

  • Kung, M. P., et al. (2007). Synthesis and Evaluation of Two 18F-Labeled 6-Iodo-2-(4′-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine Derivatives as Prospective Radioligands for β-Amyloid in Alzheimer's Disease. Journal of Medicinal Chemistry, 50(22), 5542-5553. [Link]

  • Tonietto, M., et al. (2024). Head-to-head comparison of tau PET tracers [18F]PI-2620 and [18F]RO948 in non-demented individuals with brain amyloid deposition. Alzheimer's Research & Therapy, 16(1), 257. [Link]

  • De Man, J., et al. (2025). Optimizing antibody PET imaging: a comparative preclinical analysis of nanobody and minibody-like PET tracers. European Journal of Nuclear Medicine and Molecular Imaging, 52(4), 1039-1050. [Link]

  • Pan, M. L., et al. (2006). Synthesis and evaluation of two 18F-labeled imidazo[1,2-a]pyridine analogues as potential agents for imaging beta-amyloid in Alzheimer's disease. Nuclear Medicine and Biology, 33(5), 657-665. [Link]

  • International Atomic Energy Agency. (2008). Standard Operating Procedures for PET/CT: A Practical Approach for Use in Adult Oncology. [Link]

  • Konken, P. A., et al. (2021). Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. RSC Advances, 11(48), 30209-30224. [Link]

  • European Federation of Organisations for Medical Physics. (2022). EFOMP's GUIDELINE | Quality controls in PET/CT and PET/MR. [Link]

  • Konken, P. A., et al. (2021). Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (K Ca 3.1) channels in vivo. RSC Advances, 11(48), 30209-30224. [Link]

  • Pinter, N. K., et al. (2022). Fluorine-18-labeled PET Radiotracers for Imaging Tryptophan Uptake and metabolism: a Systematic Review. Molecular Imaging and Biology, 24(4), 547-563. [Link]

  • American Association of Physicists in Medicine. (n.d.). PET/CT Performance Evaluation Techniques and Quality Assurance. [Link]

  • Roslin, E., et al. (2025). Development of 18 F/ 11 C-Labeled Pyrrolo-Pyridine/Pyrimidine LRRK2 Selective PET Radioligands. Molecules, 30(23), 5123. [Link]

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A Comparative Guide to the Infrared Spectroscopy of 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)-

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the infrared (IR) spectroscopy of 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)-, a substituted pyridine derivative of interest in medicinal chemistry and materials science. By dissecting its predicted IR spectrum and comparing it with analogous compounds, this document serves as a practical reference for the structural elucidation and quality control of this and similar molecules.

Introduction: The Vibrational Fingerprint of a Complex Heterocycle

Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. For a molecule with the structural complexity of 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)-, its IR spectrum provides a unique "fingerprint," revealing the presence and electronic environment of its key functional groups. Understanding this spectrum is crucial for confirming its synthesis, assessing its purity, and gaining insights into its molecular structure.

The molecule's structure is characterized by three key functionalities, each with distinct vibrational signatures: the 3-cyanopyridine core, the aryl ether linkage, and the terminal fluoroethoxy group. This guide will deconstruct the expected IR spectrum by examining these components and comparing them to simpler, representative molecules.

Predicted Infrared Spectrum of 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)-

The following table summarizes the predicted characteristic infrared absorption peaks for 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)-. These predictions are based on the known absorption frequencies of its constituent functional groups.

Predicted Frequency (cm⁻¹) Vibrational Mode Functional Group Expected Intensity
~3100-3000C-H StretchAromatic (Pyridine)Medium
~2980-2850C-H StretchAliphatic (-CH₂-)Medium
~2230C≡N StretchAromatic NitrileStrong, Sharp
~1600-1450C=C and C=N StretchPyridine RingMedium to Strong
~1250Asymmetric C-O-C StretchAryl Alkyl EtherStrong
~1100-1050Symmetric C-O-C Stretch & C-F StretchEther & FluoroalkaneStrong

Comparative Spectral Analysis

To contextualize the predicted spectrum, we will compare it with the known IR spectra of three related compounds: 3-Pyridinecarbonitrile, Anisole, and 1-Fluoroethane. This comparative approach allows for the confident assignment of the observed absorption bands.

Functional Group/Vibration 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)- (Predicted) 3-Pyridinecarbonitrile Anisole (Aryl Ether) 1-Fluoroethane
Aromatic C-H Stretch ~3100-3000 cm⁻¹Present[1][2]PresentAbsent
Aliphatic C-H Stretch ~2980-2850 cm⁻¹AbsentPresent (methyl)Present
C≡N Stretch ~2230 cm⁻¹~2230 cm⁻¹ (aromatic)[3][4]AbsentAbsent
Pyridine Ring Stretch (C=C, C=N) ~1600-1450 cm⁻¹Present[1][5]AbsentAbsent
Asymmetric C-O-C Stretch ~1250 cm⁻¹Absent~1250 cm⁻¹[6][7]Absent
Symmetric C-O-C Stretch ~1100-1050 cm⁻¹ (overlaps with C-F)Absent~1040 cm⁻¹[6][7]Absent
C-F Stretch ~1100-1050 cm⁻¹ (overlaps with C-O-C)AbsentAbsent~1050 cm⁻¹[8]

This comparison highlights how the spectrum of 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)- is a composite of its structural components. The presence of the sharp nitrile peak confirms the cyanopyridine core, while the strong absorptions in the 1250 cm⁻¹ and 1100-1050 cm⁻¹ region are indicative of the aryl ether and fluoroethoxy functionalities.

Key Vibrational Modes of 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)-

Caption: Key vibrational modes of 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)-.

Experimental Protocol: Acquiring an IR Spectrum via ATR-FTIR

This protocol outlines the standard procedure for obtaining a high-quality IR spectrum of a solid sample using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer.

Materials:

  • ATR-FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Bruker ALPHA II)

  • Sample of 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)- (solid)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe dampened with isopropanol and allow it to dry completely.

    • Acquire a background spectrum. This will subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor) from the sample spectrum.

  • Sample Application:

    • Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR anvil to apply consistent pressure to the sample, ensuring good contact with the crystal.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. Typical acquisition parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The software will automatically ratio the sample spectrum to the background spectrum, resulting in the final absorbance or transmittance spectrum.

    • Perform any necessary baseline corrections or other processing functions provided by the software.

    • Label the significant peaks and compare them to the predicted and reference spectra.

  • Cleaning:

    • Raise the anvil and carefully remove the sample from the ATR crystal using a spatula and a lint-free wipe.

    • Clean the crystal thoroughly with a solvent-dampened wipe to prevent cross-contamination.

Workflow for ATR-FTIR Analysis

G cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis cluster_cleanup Cleanup Clean_Crystal Clean ATR Crystal Collect_Background Collect Background Spectrum Clean_Crystal->Collect_Background Apply_Sample Apply Solid Sample Collect_Background->Apply_Sample Apply_Pressure Apply Pressure with Anvil Apply_Sample->Apply_Pressure Acquire_Spectrum Acquire Sample Spectrum Apply_Pressure->Acquire_Spectrum Process_Data Process Data (Baseline Correction) Acquire_Spectrum->Process_Data Analyze_Peaks Analyze and Assign Peaks Process_Data->Analyze_Peaks Compare_Spectra Compare with References Analyze_Peaks->Compare_Spectra Remove_Sample Remove Sample Compare_Spectra->Remove_Sample Final_Clean Clean Crystal and Anvil Remove_Sample->Final_Clean

Caption: Standard workflow for ATR-FTIR spectroscopic analysis.

Conclusion

The infrared spectrum of 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)- is rich with information, providing a clear vibrational signature for its key functional groups. The strong, sharp nitrile stretch around 2230 cm⁻¹, the prominent aryl ether C-O stretches, and the C-F absorption in the fingerprint region collectively confirm the molecule's identity. By comparing its spectrum with those of 3-Pyridinecarbonitrile, anisole, and 1-fluoroethane, researchers can confidently assign the observed peaks and verify the successful synthesis of this complex heterocyclic compound. The provided ATR-FTIR protocol offers a reliable method for obtaining high-quality spectral data for this and similar molecules.

References

  • Wikipedia. Carbon–fluorine bond. [Link][8]

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  • Szafran, M., & Dega-Szafran, Z. (1965). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 13(9), 619-623. [1]

  • Chemistry LibreTexts. Ether Infrared spectra. [Link][6]

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A Comparative Guide to the Quality Control of Clinical-Grade 6-(2-fluoroethoxy)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Quality in Nicotinonitrile-Based Therapeutics

The nicotinonitrile scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents across a wide range of diseases, including oncology, cardiovascular disorders, and inflammatory conditions.[1][2] The specific analogue, 6-(2-fluoroethoxy)nicotinonitrile, incorporates a fluoroethoxy side chain, a common bioisosteric replacement for a methoxy group, which can modulate physicochemical properties such as lipophilicity and metabolic stability, potentially enhancing the drug-like characteristics of the molecule.[3][4]

Given its potential role as a key intermediate or active pharmaceutical ingredient (API) in clinical drug development, ensuring the quality, purity, and consistency of 6-(2-fluoroethoxy)nicotinonitrile is paramount. A robust QC strategy is not merely a regulatory requirement but a fundamental component of a successful drug development program, safeguarding patient safety and ensuring the reproducibility of clinical outcomes. This guide will illuminate the critical QC parameters, analytical methodologies, and comparative considerations for this important molecule.

I. Establishing the Quality Framework: A Foundation in ICH Guidelines

The quality control of any clinical-grade pharmaceutical compound is built upon a framework of internationally recognized guidelines. The International Council for Harmonisation (ICH) provides a comprehensive set of standards that are widely adopted by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). For a compound like 6-(2-fluoroethoxy)nicotinonitrile, the following ICH guidelines are of particular relevance:

  • ICH Q7: Good Manufacturing Practice for Active Pharmaceutical Ingredients: This guideline provides a framework for the systems and processes necessary to ensure the consistent production and control of APIs to meet their quality specifications.

  • ICH Q3A(R2): Impurities in New Drug Substances: This document outlines the thresholds for reporting, identifying, and qualifying impurities in new drug substances.[5]

  • ICH Q2(R1): Validation of Analytical Procedures: This guideline details the requirements for validating analytical methods used for QC testing, ensuring they are fit for purpose.[6][7]

A comprehensive QC strategy for 6-(2-fluoroethoxy)nicotinonitrile must be designed and executed in accordance with these principles.

II. Synthesis and Impurity Profiling: Understanding the "Process Signature"

A thorough understanding of the synthetic route is the first step in establishing a meaningful impurity profile. While a specific commercial synthesis for 6-(2-fluoroethoxy)nicotinonitrile is not publicly available, a plausible synthetic pathway can be postulated based on known syntheses of 6-alkoxynicotinonitriles.[1] A common approach involves the nucleophilic aromatic substitution of a leaving group (e.g., a halogen) at the 6-position of a pyridine ring with the alkoxide of 2-fluoroethanol.

Hypothetical Synthesis of 6-(2-fluoroethoxy)nicotinonitrile

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 6-chloronicotinonitrile 6-Chloronicotinonitrile ReactionVessel Nucleophilic Aromatic Substitution (e.g., NaH, DMF) 6-chloronicotinonitrile->ReactionVessel 2-fluoroethanol 2-Fluoroethanol 2-fluoroethanol->ReactionVessel Product 6-(2-fluoroethoxy)nicotinonitrile ReactionVessel->Product

Caption: Hypothetical synthesis of 6-(2-fluoroethoxy)nicotinonitrile.

Based on this hypothetical synthesis, a number of potential process-related impurities can be anticipated:

  • Starting Materials: Unreacted 6-chloronicotinonitrile and 2-fluoroethanol.

  • By-products: Impurities arising from side reactions, such as the dimerization of starting materials or reaction with the solvent (e.g., N,N-dimethylformamide - DMF).

  • Reagents: Residual base (e.g., sodium hydride) and any catalysts used.

  • Degradation Products: Products of decomposition of the final compound under the reaction or storage conditions.

Table 1: Potential Impurities and their Origin

Impurity ClassPotential ImpuritiesLikely Origin
Organic Impurities 6-chloronicotinonitrileUnreacted starting material
6-hydroxynicotinonitrileHydrolysis of the starting material or product
Bis(nicotinonitrile) etherDimerization side reaction
Impurities from 2-fluoroethanolContaminants in the starting material
Residual Solvents N,N-dimethylformamide (DMF)Reaction solvent
Other purification solventse.g., Ethyl acetate, Hexanes
Inorganic Impurities Sodium saltsFrom the base used in the reaction
Heavy metalsFrom reactors or catalysts

The impurity profile is a critical quality attribute (CQA) of the final product. According to ICH Q3A(R2), impurities should be reported, identified, and qualified based on their levels in the final product.[5]

III. Analytical Methodologies: A Comparative Overview

A suite of validated analytical methods is essential for the comprehensive quality control of 6-(2-fluoroethoxy)nicotinonitrile. The choice of method depends on the specific attribute being measured.

A. Identification

The identity of the compound must be unequivocally confirmed. A combination of spectroscopic techniques is typically employed.

  • Infrared (IR) Spectroscopy: Provides confirmation of functional groups. Expected characteristic peaks for 6-(2-fluoroethoxy)nicotinonitrile would include those for the nitrile (C≡N) stretch (around 2220-2280 cm⁻¹), C-O-C stretch, and aromatic C-H and C=C bonds.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the connectivity of atoms. The fluorine atom will also result in characteristic splitting patterns in both the proton and carbon spectra.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

B. Purity and Impurity Determination

Chromatographic techniques are the cornerstone of purity assessment and impurity quantification.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and versatile technique for purity analysis of non-volatile organic compounds. A reversed-phase HPLC method with UV detection is generally suitable for nicotinonitrile derivatives.[6][9][10]

  • Gas Chromatography (GC): GC is well-suited for the analysis of volatile and semi-volatile impurities, particularly residual solvents. A headspace GC-MS method is often used for the determination of residual solvents according to ICH Q3C guidelines.[11][12]

Table 2: Comparison of HPLC and GC for Purity Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.
Applicability Suitable for non-volatile and thermally labile compounds. Ideal for the main component assay and non-volatile impurities.Suitable for volatile and thermally stable compounds. Ideal for residual solvents and volatile impurities.
Typical Detector UV-Vis, Diode Array (DAD), Mass Spectrometry (MS)Flame Ionization (FID), Mass Spectrometry (MS)
Advantages High resolution, wide applicability, non-destructive.High sensitivity for volatile compounds, excellent for solvent analysis.
Limitations May require derivatization for compounds without a UV chromophore, higher solvent consumption.Not suitable for non-volatile or thermally labile compounds.

Experimental Protocol: HPLC Method for Purity Determination

This protocol is a representative method for the purity analysis of 6-(2-fluoroethoxy)nicotinonitrile and should be validated according to ICH Q2(R1) guidelines.[6][7]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270 nm (to be determined by UV scan).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

C. Other Critical Quality Parameters

In addition to identity and purity, several other parameters are crucial for ensuring the quality of clinical-grade material.

  • Appearance: The physical state (e.g., crystalline solid) and color should be consistent.

  • Solubility: Important for formulation development.

  • Water Content: Determined by Karl Fischer titration.

  • Heavy Metals: Should be below the limits specified in pharmacopoeias.

  • Residual Solvents: As determined by GC.

  • Assay: The content of the active substance, typically determined by a validated HPLC method.

QC Workflow for Clinical-Grade 6-(2-fluoroethoxy)nicotinonitrile

QC_Workflow cluster_receiving Incoming Material cluster_testing Quality Control Testing cluster_disposition Disposition RawMaterial Crude 6-(2-fluoroethoxy)nicotinonitrile Identification Identification (IR, NMR, MS) RawMaterial->Identification Purity Purity & Impurities (HPLC, GC-MS) RawMaterial->Purity PhysChem Physicochemical Tests (Appearance, Water Content, etc.) RawMaterial->PhysChem Assay Assay (HPLC) RawMaterial->Assay Decision Does it meet specifications? Identification->Decision Purity->Decision PhysChem->Decision Assay->Decision Release Release for Clinical Use Reject Reject Decision->Release Yes Decision->Reject No

Caption: A typical quality control workflow.

IV. Comparison with Alternatives: A Medicinal Chemistry Perspective

In drug discovery, the selection of a particular molecular scaffold and its substituents is a critical decision. The performance of 6-(2-fluoroethoxy)nicotinonitrile can be conceptually compared with other alternatives based on the principles of bioisosterism and scaffold hopping.

A. Bioisosteric Replacement of the 2-Fluoroethoxy Group

The 2-fluoroethoxy group is a bioisostere of the more common methoxy group. This substitution can have profound effects on the molecule's properties.

Table 3: Comparison of Fluoroethoxy vs. Methoxy Substitution

PropertyMethoxy Group (-OCH₃)2-Fluoroethoxy Group (-OCH₂CH₂F)Rationale
Lipophilicity (logP) Generally lowerGenerally higherThe fluorine atom increases lipophilicity.[3]
Metabolic Stability Prone to O-demethylation by cytochrome P450 enzymes.The C-F bond is strong and resistant to metabolic cleavage, potentially blocking a metabolic soft spot.[4]
Conformational Effects Relatively rigid.More flexible due to the ethyl linker, which can influence binding to the target protein.
Hydrogen Bonding The oxygen atom is a hydrogen bond acceptor.The oxygen atom is a hydrogen bond acceptor; the fluorine atom is a weak hydrogen bond acceptor.

The choice between these two groups would depend on the specific therapeutic target and the desired pharmacokinetic profile.

B. Scaffold Hopping from the Nicotinonitrile Core

Scaffold hopping is a strategy used to identify structurally novel compounds that retain the biological activity of the original molecule.[13][14] This is often done to improve properties or to navigate around existing intellectual property.

Table 4: Potential Alternative Scaffolds to Nicotinonitrile

Alternative ScaffoldKey FeaturesPotential AdvantagesPotential Disadvantages
Benzonitrile A common scaffold in medicinal chemistry.Well-understood chemistry and toxicology.May have different electronic properties compared to the pyridine ring.
Thiophene-carbonitrile A five-membered heterocyclic ring.Can mimic the steric and electronic properties of a pyridine ring.Potential for different metabolic pathways.
Indole A bicyclic aromatic scaffold.Offers more points for chemical modification.Larger and more complex structure.

The selection of an alternative scaffold would require extensive structure-activity relationship (SAR) studies to ensure that the key pharmacophoric features are maintained.

V. Conclusion

The quality control of clinical-grade 6-(2-fluoroethoxy)nicotinonitrile is a multifaceted endeavor that requires a deep understanding of its synthesis, potential impurities, and the appropriate analytical techniques for their control. By grounding the QC strategy in the principles of the ICH guidelines, researchers and drug developers can ensure the production of a high-quality, consistent, and safe product for clinical evaluation. The comparative analysis of the fluoroethoxy group and the nicotinonitrile scaffold provides a broader medicinal chemistry context, highlighting the rationale for the selection of this particular molecular architecture and offering avenues for future optimization. A robust and scientifically sound QC program is not just a regulatory hurdle but a critical investment in the success of any therapeutic candidate.

References

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Analytical Benchmarking Guide: 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)-

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: CAS 1447607-18-2 (and related analogs) Audience: Medicinal Chemists, Analytical Scientists, QC Specialists

Executive Summary

3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)- (also known as 6-(2-fluoroethoxy)nicotinonitrile) is a critical intermediate in the synthesis of radiotracers (


F-labeled PET ligands) and kinase inhibitors. Its structural core combines the electron-deficient pyridine ring with a fluorinated ether tail, imparting unique lipophilicity and metabolic stability profiles compared to its non-fluorinated analogs (e.g., 6-methoxy variants).

This guide provides a definitive analytical framework for validating this compound. Unlike standard organic intermediates, the presence of both the nitrile group (susceptible to hydrolysis) and the fluorine atom (interference with standard combustion analysis) requires a specialized validation protocol. We compare Elemental Analysis (EA) against orthogonal techniques (qNMR, HPLC) to establish a "Gold Standard" for purity.

Theoretical vs. Experimental Benchmarking

For a Senior Application Scientist, "passing" elemental analysis is not merely about matching numbers; it is about interpreting deviations to diagnose synthetic issues.

Theoretical Composition

Formula:


Molecular Weight:  166.15  g/mol 
ElementCountAtomic MassTotal Mass ContributionTheoretical %
Carbon (C) 812.01196.08857.83%
Hydrogen (H) 71.0087.0564.25%
Nitrogen (N) 214.00728.01416.86%
Fluorine (F) 118.99818.99811.43%
Oxygen (O) 115.99915.9999.63%
Diagnostic Data Scenarios

The following table illustrates representative experimental outcomes . Use this to diagnose your specific lot analysis.

Scenario%C (Found)%H (Found)%N (Found)Diagnosis & Action
Target (Pass) 57.83 ± 0.4 4.25 ± 0.4 16.86 ± 0.4 High Purity (>99.5%). No significant solvates or inorganics.
Scenario A (Fail) 56.10 (Low)4.50 (High)16.20 (Low)Trapped Solvent (Ethyl Acetate/Hexane). The lower C/N ratio suggests non-nitrogenous solvent contamination. Action: Dry at 45°C under high vacuum (0.1 mbar) for 12h.
Scenario B (Fail) 55.20 (Low)4.05 (Low)16.05 (Low)Inorganic Contamination (NaCl/KBr). All values are consistently lower than theoretical due to non-combustible mass (ash). Action: Re-dissolve in DCM, wash with water, and filter to remove salts.
Scenario C (Fail) 57.90 (Pass)4.20 (Pass)15.50 (Low)Incomplete Combustion (Fluorine Interference). Fluorine can form stable

or interfere with

reduction. Action: Ensure combustion tube contains

or

additives.

Critical Insight: Standard CHN analyzers often struggle with fluorinated compounds because Fluorine attacks the quartz combustion tube, forming


, and can poison the reduction catalyst.

Comparative Analysis: EA vs. Alternatives

Why perform destructive Elemental Analysis when NMR is available? This section objectively compares EA against modern alternatives for this specific fluorinated pyridine.

Comparison Matrix
FeatureCombustion Analysis (CHN) Quantitative NMR (qNMR) HPLC (UV-Vis)
Primary Utility Bulk purity & Inorganic detectionStructural ID & Organic purityTrace organic impurity profiling
Fluorine Sensitivity Low/Problematic. Requires additives to prevent interference.High.

F-NMR is specific and sensitive.
N/A. Detection depends on chromophore.
Inorganic Salts Excellent. Detects non-combustibles (salts) as mass balance errors.Poor. Silent to NaCl,

, etc.
Poor. Salts elute in void volume (undetected).
Solvent Detection Indirect (Deviation in %C/%H).Excellent. Distinct peaks for residual solvents.Variable. Depends on detector settings.
Sample Req. 2–5 mg (Destructive)5–10 mg (Recoverable)<1 mg (Destructive)
Verdict Mandatory for Final QC. Proves absence of salts trapped during nucleophilic substitution.Best for In-Process Control. Rapidly assesses reaction completion.Best for Purity % Area. Identifies specific side-products.
Decision Logic for Validation

The following diagram outlines the logical workflow for validating 6-(2-fluoroethoxy)nicotinonitrile, prioritizing the detection of specific synthesis byproducts (e.g., unreacted 2-fluoroethanol or inorganic bases).

ValidationLogic Start Crude Product (Post-Workup) qNMR 1. Run 1H-NMR & 19F-NMR (Check Organic Purity) Start->qNMR Decision1 Organic Purity > 98%? qNMR->Decision1 Recryst Recrystallize / Column (Remove Organic Impurities) Decision1->Recryst No Dry High Vac Drying (Remove Solvents) Decision1->Dry Yes (Solvent peaks present) EA 2. Run Elemental Analysis (CHN) (Check Bulk Purity) Decision1->EA Yes (Clean Spectrum) Recryst->qNMR Dry->EA Decision2 Values within ±0.4%? EA->Decision2 AshCheck Check for Ash/Inorganics (Values uniformly low) Decision2->AshCheck No Final Release Lot (Validated Reference Standard) Decision2->Final Yes AshCheck->Recryst Salts Detected

Figure 1: Analytical Decision Tree. Note that EA is the "Gatekeeper" for inorganic salt contamination, which is common in the synthesis of this compound due to the use of bases like NaH or


.

Synthesis Pathway & Impurity Profile

To understand the analytical data, one must understand the synthesis. The primary route involves Nucleophilic Aromatic Substitution (


).

Reaction: 6-Chloronicotinonitrile + 2-Fluoroethanol + Base


 6-(2-Fluoroethoxy)nicotinonitrile

Impurity Sources affecting EA:

  • Inorganic Salts (NaCl/KCl): Generated during substitution. If not washed out, they lower all EA percentages proportionally.

  • Unreacted 2-Fluoroethanol: High boiling point (103°C). Difficult to remove, affects %C and %H.

  • Hydrolysis Products: The nitrile group can hydrolyze to an amide or acid under strong basic conditions, drastically altering %N.

SynthesisPathway Precursor1 6-Chloronicotinonitrile (C6H3ClN2) Intermediate Transition State (Meisenheimer Complex) Precursor1->Intermediate Precursor2 2-Fluoroethanol (C2H5FO) Precursor2->Intermediate Reagent Base (NaH or K2CO3) Reagent->Intermediate Product 6-(2-Fluoroethoxy) nicotinonitrile (C8H7FN2O) Intermediate->Product Byproduct Byproducts: NaCl (Inorganic) Hydrolyzed Amide (Organic) Intermediate->Byproduct Side Rxn

Figure 2: Synthetic pathway highlighting the origin of inorganic impurities that necessitate Elemental Analysis.

Detailed Experimental Protocols

Protocol A: Optimized Combustion Analysis for Fluorinated Pyridines

Standard protocols often fail due to C-F bond stability. This modified protocol ensures complete oxidation.[1]

  • Instrument: PerkinElmer 2400 Series II or Elementar vario EL cube.

  • Calibration: Acetanilide (Standard) and 4-Fluorobenzoic acid (Check Standard for F-tolerance).

  • Sample Preparation:

    • Dry sample at 40°C under vacuum for 4 hours to remove surface moisture (pyridines are hygroscopic).

    • Weigh 2.0 – 2.5 mg into a Tin (Sn) capsule .

  • Additives (Crucial Step):

    • Add ~5 mg of Tungsten(VI) oxide (

      
      )  or Vanadium(V) oxide (
      
      
      
      )
      powder to the capsule.
    • Reasoning: These act as combustion aids and "scavengers" that prevent fluorine from attacking the quartz tube and forming volatile

      
      , which distorts results.
      
  • Combustion Parameters:

    • Furnace Temperature: Boost to 975°C (standard is often 925°C).

    • Oxygen Dosing: Increase

      
       boost time by 2 seconds to ensure C-F bond cleavage.
      
  • Acceptance Criteria: Results must fall within

    
     of theoretical values.
    
Protocol B: Rapid Purity Screen via HPLC

Use this to confirm organic purity before spending resources on EA.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyridine ring absorption) and 210 nm (Amide impurities).

  • Target: Main peak retention time approx. 4.5 - 5.5 min (depending on flow rate). Purity > 98% area.[2]

References

  • 
     tolerance standard for Elemental Analysis.
    
  • National Institute of Standards and Technology (NIST). "3-Pyridinecarbonitrile Data."[3] NIST Chemistry WebBook, SRD 69. [Link] (Accessed Feb 2026). Source for physicochemical properties of pyridine carbonitriles.

  • Exeter Analytical. "Accurate Elemental (CHN) Analysis of Perfluorinated Compounds." Analytica World. [Link] (Accessed Feb 2026). Technical grounding for the use of additives (

    
    /
    
    
    
    ) in fluorinated sample combustion.

Sources

Safety Operating Guide

3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)- proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)- Proper Disposal Procedures

Executive Summary: Immediate Action Plan

Classification: Hazardous Halogenated Organic Waste CAS Number: 942938-28-5 (Analogous to 6-(2-fluoroethoxy)nicotinonitrile) Primary Directive: Under NO circumstances should this compound be disposed of via sanitary sewer, trash, or standard non-halogenated organic solvent streams.[1][2]

This compound contains both a nitrile group (potential cyanide liberation) and a fluorinated ether tail (potential hydrofluoric acid generation upon combustion). It requires segregation into Halogenated Waste streams destined for high-temperature incineration with specific flue gas scrubbing capabilities.[1]

Hazard Characterization & Causality

To ensure safety, researchers must understand why specific protocols are mandated.[2]

FeatureHazard MechanismOperational Implication
Fluorine Atom (F) Upon incineration, carbon-fluorine bonds degrade to form Hydrogen Fluoride (HF) , a corrosive gas that destroys standard incinerator linings.[1][2]MUST be labeled "Halogenated." Facilities use specialized scrubbers (e.g., caustic soda) to neutralize HF.[2]
Nitrile Group (-CN) In the presence of strong acids or metabolic processing, can liberate Hydrogen Cyanide (HCN) .[1]NEVER mix with acidic waste streams (pH < 7). Keep separate from acid waste containers.
Pyridine Ring Contributes to flammability and acute toxicity (neurotoxicity/hepatotoxicity).Treat as a toxic organic solvent. Use chemically resistant gloves (Nitrile/Laminate).

Waste Stream Management

Segregation Logic

The presence of the fluorine atom dictates the disposal path.[1] Most disposal facilities charge significantly more for halogenated waste; however, mixing this compound into "Non-Halogenated" waste is a compliance violation that endangers downstream personnel and equipment.[2]

  • Correct Stream: Halogenated Organic Waste.

  • Incorrect Stream: Non-Halogenated Solvents (e.g., pure Acetone/Ethanol waste).

  • Incorrect Stream: Aqueous Acid Waste (Risk of HCN generation).[1]

Decision Tree: Disposal Workflow

(Visualizing the logical flow for determining the correct waste container)

DisposalWorkflow Start Waste Generation: 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)- StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Waste (Pure compound, contaminated wipes) StateCheck->Solid Solid Liquid Liquid Waste (Dissolved in solvent) StateCheck->Liquid Liquid SolidPath Double bag in heavy-duty polyethylene Solid->SolidPath SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck LiquidHalo Yes (Halogenated Solvent) SolventCheck->LiquidHalo LiquidNonHalo No (e.g., Methanol, DMSO) SolventCheck->LiquidNonHalo SolidBin Container: Solid Hazardous Waste Label: 'Toxic, Halogenated' SolidPath->SolidBin FinalLiquid Container: HALOGENATED Organic Waste (Do not mix with Acids) LiquidHalo->FinalLiquid LiquidNonHalo->FinalLiquid Compound renders entire mixture Halogenated

Caption: Decision logic for segregating 6-(2-fluoroethoxy)-3-pyridinecarbonitrile waste. Note that even if dissolved in non-halogenated solvents, the presence of the solute classifies the entire mixture as halogenated.[1][2]

Step-by-Step Disposal Protocol

Step 1: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.[1] Avoid metal containers if the waste is potentially acidic or wet, as fluorides can corrode metal over time.[2]

  • Venting: Use a cap with a pressure-relief mechanism if the waste contains volatile solvents (e.g., Dichloromethane).[1][2]

Step 2: Pre-Treatment (The "Kill" Step)[1]
  • Note: For this specific stable ether/nitrile, chemical deactivation in the lab is generally discouraged due to the risk of creating more hazardous byproducts (e.g., free cyanide).[1][2]

  • Action: Dispose of as "Pure Substance" or "Solution" without attempting chemical neutralization unless part of a validated specific synthesis workup.

Step 3: Labeling

Every container must be labeled BEFORE waste is added.[1]

  • Chemical Name: Write out the full name: "3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)-". DO NOT use abbreviations or structural formulas alone.

  • Constituents: If in solution, list the solvent (e.g., "95% Methanol, 5% 3-Pyridinecarbonitrile...").

  • Hazard Checkboxes: Check Toxic and Irritant .[1]

  • Tagging: Apply the "Halogenated" tag prominently.[1]

Step 4: Storage & Hand-off
  • Store in a Secondary Containment tray (polypropylene) to catch leaks.

  • Keep the container in a Satellite Accumulation Area (SAA) within the laboratory, preferably in a fume hood or vented cabinet.

  • Incompatibility Check: Ensure this container is physically separated from Acid Waste containers.

Emergency Contingencies

Spill Response
  • Evacuate: If a large amount (>100g/mL) is spilled or if dust is generated.

  • PPE: Nitrile gloves (double gloving recommended), lab coat, safety goggles.[2]

  • Containment:

    • Liquids: Use a non-combustible absorbent (Vermiculite or Sand).[1] Do not use paper towels as the primary absorbent if the solvent is flammable.[1]

    • Solids: Cover with wet paper towels (to prevent dust) and scoop into a bag.

  • Disposal of Cleanup Materials: All absorbent materials must be treated as Hazardous Halogenated Solid Waste .[1]

References

  • Matrix Scientific . Safety Data Sheet: 6-(2-Fluoroethoxy)-nicotinonitrile. Retrieved from [2]

  • U.S. Environmental Protection Agency (EPA) . RCRA Orientation Manual: Hazardous Waste Identification (40 CFR Part 261). Retrieved from [2]

  • National Research Council . Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.[2] Retrieved from [2]

  • Sigma-Aldrich . Safety Data Sheet: 3-Fluoro-2-pyridinecarbonitrile (Analogous Hazard Data). Retrieved from [2]

Sources

Personal protective equipment for handling 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)-

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Classification

Immediate Action Required: Treat this compound as a High Potency Intermediate .[1] While specific toxicological data for this exact derivative is limited, the structural combination of a nitrile (cyanide precursor) , a pyridine ring , and a fluorinated ether mandates a conservative, high-stringency safety approach.[2][1]

Core Hazards (Derived from Structure-Activity Relationships):

  • Acute Toxicity (Oral/Inhalation): High probability.[1] The nicotinonitrile core is a known toxicant.[1][3]

  • Skin/Eye Irritation: The pyridine nitrogen and nitrile group are potent irritants to mucous membranes.[1]

  • Metabolic Toxicity: The 6-(2-fluoroethoxy) substituent poses a theoretical risk of metabolizing to fluoroacetate (a potent inhibitor of the Krebs cycle) or releasing fluoride ions under physiological conditions.[2][1]

  • Reactivity: Incompatible with strong oxidizers and strong acids (potential hydrolysis to release HCN gas).[1][4]

Risk Assessment & Biological Logic

To ensure safety, we must understand the mechanism of potential harm.[1] This protocol is built on three pillars of biological interaction:

  • The Nitrile Vector (Cyanide Potential):

    • Mechanism:[2][1][5] Although aromatic nitriles are more stable than aliphatic ones, enzymatic metabolism (P450 oxidation) or hydrolysis in acidic stomachs can liberate cyanide ions (

      
      ), inhibiting cytochrome c oxidase.[2][1]
      
    • Control: Strict prevention of ingestion and inhalation.[1][3][5][6][7][8][9]

  • The Pyridine Vector (Irritation & Absorption):

    • Mechanism:[2][1][5] Pyridines are excellent organic solvents that can defat skin and penetrate the stratum corneum, carrying the toxic fluorinated moiety into the bloodstream.[1]

    • Control:Double-gloving is non-negotiable to create a permeation barrier.[2][1]

  • The Fluoroethoxy Vector (Specific Toxicity):

    • Mechanism:[2][1][5] Fluorinated ethers are generally stable, but if cleaved, the resulting 2-fluoroethanol is highly toxic.[2][1]

    • Control: Treat all waste and exposure as a "poison" event, not just a chemical burn.[2]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are absolute requirements for any manipulation of CAS 942938-28-5.

Category Standard PPE High-Risk PPE (Spills / Aerosol Generation)Technical Rationale
Respiratory Fume Hood (Face Velocity > 100 fpm)P100 / N95 Respirator (if outside hood)Prevents inhalation of dusts which can rapidly enter the bloodstream via alveoli.[2][1]
Hand Protection Double Nitrile Gloves (min 5 mil each)Silver Shield / Butyl Rubber (under Nitrile)Nitrile provides tactile sensitivity; the second layer protects against micro-tears. Butyl is required for prolonged solution contact.[1]
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Full Face Shield (over goggles)Pyridine derivatives are severe eye irritants; standard safety glasses do not seal against vapors or dust.
Body Protection Lab Coat (Cotton/Poly blend, buttoned)Tyvek® Suit / Apron Prevents contamination of street clothes; Tyvek is necessary if handling >10g or during spill cleanup.
Operational Protocols
A. Weighing & Solid Handling[2]
  • Location: ALWAYS inside a certified chemical fume hood.

  • Static Control: Use an anti-static gun or ionizer bar.[1] Fluorinated powders can be static-charged and "fly," increasing inhalation risk.[2][1]

  • Technique:

    • Place the balance inside the hood.[1]

    • Tare the weighing boat/vial before opening the source container.[1]

    • Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination.[1]

    • Wet Wiping: Immediately wipe the balance area with a solvent-dampened Kimwipe (Acetone or Methanol) after weighing to capture invisible dust.[2][1]

B. Synthesis & Solution Handling
  • Solvent Choice: When dissolving, avoid using DMSO if possible, as DMSO dramatically increases skin permeability, potentially carrying the toxicant through gloves and skin.[2] Preferred solvents: Dichloromethane (DCM), Ethyl Acetate.[2]

  • Temperature: Do not heat above 50°C without a reflux condenser. The vapor pressure of pyridine derivatives increases rapidly with heat.[1]

  • Quenching: If using strong acids (HCl, H2SO4), ensure the system is vented to a scrubber or high-efficiency hood exhaust to capture any potential HCN release.[2][1]

Emergency Response Workflow

In the event of exposure, speed is critical . The "Fluoro" and "Nitrile" components require immediate dilution and removal.[1]

EmergencyResponse Start EXPOSURE EVENT Type Identify Exposure Type Start->Type Skin SKIN CONTACT (Dermal Absorption Risk) Type->Skin Eye EYE CONTACT (Severe Irritation) Type->Eye Inhale INHALATION (Systemic Toxicity) Type->Inhale Action_Skin 1. Remove Contaminated Clothing 2. Wash with Soap & Water (15 min) 3. Do NOT use solvents (increases absorption) Skin->Action_Skin Action_Eye 1. Flush with Eyewash (15 min) 2. Hold Eyelids Open 3. Seek Ophthalmologist Eye->Action_Eye Action_Inhale 1. Move to Fresh Air 2. Administer Oxygen if breathing difficult 3. Monitor for Cyanosis Inhale->Action_Inhale Medical SEEK MEDICAL ATTENTION Provide SDS/CAS: 942938-28-5 Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Figure 1: Immediate response decision tree for exposure to 6-(2-fluoroethoxy)nicotinonitrile.

Waste Disposal & Deactivation[2]
  • Classification: Hazardous Organic Waste (Halogenated).[2]

  • Segregation: Do not mix with oxidizers (Peroxides, Nitric Acid).[2][4]

  • Labeling: Clearly label as "Toxic - Pyridine Derivative - Fluorinated".

  • Deactivation (Spills):

    • Cover spill with Vermiculite or Sand .[1]

    • Do not use bleach (Hypochlorite) immediately unless confirmed safe; bleach can react with amines/pyridines.[2]

    • Scoop into a sealable container.

    • Wipe surface with mild detergent and water.[1]

References
  • Matrix Scientific . (n.d.).[1] Product Data Sheet: 6-(2-Fluoroethoxy)nicotinonitrile (CAS 942938-28-5).[2][1][10] Retrieved from [2][1]

  • National Institute of Standards and Technology (NIST) . (2023).[1] 3-Pyridinecarbonitrile (Nicotinonitrile) Safety Data. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][2][1]

  • PubChem . (n.d.).[1] Compound Summary: Nicotinonitrile.[2][11] National Library of Medicine.[1] Retrieved from [Link][2][1]

  • Occupational Safety and Health Administration (OSHA) . (n.d.).[1] Pyridine: Occupational Health Guideline. Retrieved from [Link][2][1]

(Note: While specific toxicological data for the 6-(2-fluoroethoxy) derivative is proprietary or sparse, the safety protocols above are extrapolated from the authoritative standards for the parent compound, Nicotinonitrile, and general fluorinated pyridine handling guidelines.)

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.